KER047
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-6-methoxy-4-[6-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN7O/c1-31-9-11-33(12-10-31)18-4-7-32(8-5-18)19-15-29-26-22(16-30-34(26)17-19)20-3-6-28-24-14-23(27)25(35-2)13-21(20)24/h3,6,13-18H,4-5,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQADNMBNQEQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CN4C(=C(C=N4)C5=C6C=C(C(=CC6=NC=C5)F)OC)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248154-85-8 | |
| Record name | KER-047 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2248154858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KER-047 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DLP7XK3VH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
KER-047: A Targeted Approach to Regulating Iron Metabolism Through ALK2 Inhibition
An In-depth Technical Guide on the Mechanism of Action
This technical guide provides a comprehensive overview of the mechanism of action of KER-047, an investigational small molecule inhibitor of Activin Receptor-Like Kinase 2 (ALK2), and its role in the regulation of iron metabolism. The information presented is intended for researchers, scientists, and drug development professionals interested in novel therapeutic strategies for iron imbalance disorders.
Introduction: The Central Role of Hepcidin in Iron Homeostasis
Iron is an essential element for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. The maintenance of systemic iron balance is critical, as both iron deficiency and iron overload can lead to significant pathology. The master regulator of iron homeostasis is hepcidin, a peptide hormone primarily produced by the liver.[1] Hepcidin controls plasma iron concentrations by binding to the iron exporter ferroportin on the surface of enterocytes, macrophages, and hepatocytes, inducing its internalization and degradation. This action reduces the absorption of dietary iron and inhibits the release of recycled iron from macrophages and stored iron from hepatocytes.
Dysregulation of hepcidin production is a key factor in various iron metabolism disorders. Inappropriately high levels of hepcidin lead to iron sequestration within cells, resulting in low serum iron and contributing to anemias, such as iron-refractory iron deficiency anemia (IRIDA) and anemia of inflammation.[2][3]
The TGF-β Superfamily and ALK2 Signaling in Hepcidin Regulation
The expression of hepcidin is controlled, in part, by signaling through the Transforming Growth Factor-beta (TGF-β) superfamily of receptors, which includes Activin Receptor-Like Kinase 2 (ALK2), also known as ACVR1.[1][2][4] The signaling cascade is initiated by the binding of bone morphogenetic proteins (BMPs) to a receptor complex composed of a type I and a type II serine/threonine kinase receptor. This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates downstream signaling molecules called SMADs.[5] These activated SMADs then translocate to the nucleus to regulate the transcription of target genes, including the gene encoding hepcidin.
Dysregulation of this pathway, particularly overactivation of ALK2 signaling, results in inappropriately high levels of hepcidin, leading to insufficient iron for red blood cell production in the bone marrow and subsequent anemia.
KER-047: Mechanism of Action
KER-047 is an oral, selective inhibitor of ALK2.[6] By targeting and inhibiting ALK2, KER-047 blocks the downstream phosphorylation of SMAD proteins. This interruption of the signaling cascade leads to a reduction in hepcidin gene transcription and a subsequent decrease in circulating hepcidin levels.[2] The reduction in hepcidin allows for increased cell surface expression of ferroportin, leading to the mobilization of iron from stores in hepatocytes and macrophages into the circulation. This results in an increase in serum iron and transferrin saturation (TSAT), making more iron available for erythropoiesis in the bone marrow.[1]
Clinical and Preclinical Data
Preclinical Studies
Preclinical studies in a mouse model of IRIDA, utilizing TMPRSS6 small interfering RNA knockdown, demonstrated that treatment with a selective ALK2 inhibitor led to a decrease in serum hepcidin and an increase in serum iron levels, rescuing the disease phenotype.[2][3] These findings provided a strong rationale for the clinical development of KER-047 for anemias driven by elevated hepcidin.
Phase 1 Clinical Trial in Healthy Volunteers
A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of KER-047 in healthy participants.[1]
Experimental Protocol:
-
Study Design: The study consisted of two parts. Part 1 evaluated single ascending oral doses of two formulations of KER-047 (capsule: 1 mg to 300 mg; liquid: 30 mg to 450 mg) or placebo. Part 2 evaluated multiple ascending doses of the liquid formulation (50 mg, 100 mg, 200 mg, and 350 mg) or placebo, administered daily for up to 7 days.[1]
-
Participants: Part 1 enrolled 80 participants (60 receiving KER-047, 20 receiving placebo). Part 2 enrolled 41 participants (32 receiving KER-047, 9 receiving placebo).[1]
-
Endpoints: The primary endpoints were safety and tolerability. Pharmacodynamic parameters included changes in serum iron, transferrin saturation, ferritin, hepcidin, and reticulocyte hemoglobin content.[1][6]
Results:
Administration of KER-047 resulted in rapid, robust, and sustained dose-related increases in serum iron and transferrin saturation, which were associated with decreases in ferritin and hepcidin.[1] An increase in reticulocyte hemoglobin content was also observed, indicating increased iron availability and incorporation into hemoglobin.[7]
Table 1: Pharmacodynamic Effects of Multiple Ascending Doses of KER-047 in Healthy Volunteers (Phase 1)
| Parameter | 50 mg | 100 mg | 200 mg | 350 mg | Placebo |
| Change in Serum Iron | Increase | Increase | Increase | Increase | No significant change |
| Change in TSAT | Increase | Increase | Increase | Increase | No significant change |
| Change in Ferritin | Decrease | Decrease | Decrease | Decrease | No significant change |
| Change in Hepcidin | Decrease | Decrease | Decrease | Data not collected | No significant change |
| Change in Ret-He | Increase | Increase | Increase | Increase | No significant change |
Note: This table summarizes the qualitative changes reported in the search results. Specific quantitative values for each dose group were not consistently provided across the sources.
Phase 2 Clinical Trial in Patients with IRIDA
A Phase 2 clinical trial is ongoing to evaluate the safety and efficacy of KER-047 in patients with Iron Refractory Iron Deficiency Anemia (IRIDA).[3][6]
Experimental Protocol:
-
Study Design: A 2-part, open-label, dose-escalation and dose-expansion trial. Part 1 consists of up to four ascending-dose cohorts, starting at 25 mg once daily. Participants receive KER-047 daily for a 2-week period, followed by a 2-week washout period.[3][8]
-
Participants: Patients diagnosed with IRIDA based on a homozygous or compound heterozygous TMPRSS6 genotype.[3]
-
Endpoints: The primary objective is to evaluate the safety and tolerability of ascending doses of KER-047. Secondary objectives include pharmacokinetic and pharmacodynamic analyses, including changes in hemoglobin, mean corpuscular volume (MCV), serum iron, TSAT, ferritin, and hepcidin.[3][6]
Preliminary Results:
Preliminary data from a single participant in the first dose cohort (25 mg once daily) have been reported.[6] In this participant, KER-047 was well-tolerated. Decreases in hepcidin and ferritin levels were observed during the treatment period, with ferritin returning to baseline after washout, suggesting a treatment-associated effect.[8] Reticulocyte hemoglobin also increased during the treatment period.[8]
Table 2: Preliminary Pharmacodynamic Data from a Single IRIDA Patient (Phase 2, 25 mg QD)
| Parameter | Predose (Day 1) | Day 8 | Day 15 | Day 28 (Follow-up) |
| Hepcidin (nM) | 5.9 | 2.4 | 4.7 | np |
| TSAT (%) | 5.2 | 5.6 | 4.6 | 3.8 |
| Hemoglobin (g/dL) | 12.6 | 12.4 | 12.9 | 12.6 |
| MCV (fL) | 70 | 72 | 72 | 73 |
Data adapted from Hoving et al., ASH 2022.[3] np = not provided
Conclusion
KER-047 is a selective ALK2 inhibitor that targets a key signaling pathway in the regulation of iron homeostasis. By inhibiting ALK2, KER-047 reduces the production of hepcidin, leading to the mobilization of stored iron and increased iron availability for erythropoiesis. Preclinical and clinical data have demonstrated the potential of KER-047 to modulate iron metabolism effectively. The ongoing Phase 2 clinical trial in patients with IRIDA will provide further insights into the therapeutic potential of this novel agent for treating anemias characterized by iron imbalance and elevated hepcidin.
References
- 1. researchgate.net [researchgate.net]
- 2. ir.kerostx.com [ir.kerostx.com]
- 3. Keros Therapeutics : Preliminary Results of a Phase-2 Clinical Trial of the ALK-2 Inhibitor KER-047 for Treatment of Iron-Refractory Iron Deficiency Anemia | MarketScreener [marketscreener.com]
- 4. Discovery and development of TRND482477/KER-047 for treating ALK2 dysfunction disorders: FOP and anemia resulting from Iron imbalance | NIH Research Festival [researchfestival.nih.gov]
- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Paper: Administration of KER-047, a Novel ALK2 Inhibitor, Elicited Robust and Sustained Increases in Serum Iron in Healthy Participants [ash.confex.com]
- 8. Keros Therapeutics Presents Clinical Data from its KER-050 and KER-047 Programs and Preclinical Data from its KER-050 and ALK2 Inhibitor Programs at the 64th American Society of Hematology Annual Meeting and Exposition - BioSpace [biospace.com]
In-depth Technical Guide: KER-047 and the ALK2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KER-047 is an investigational, orally bioavailable small molecule designed to selectively inhibit Activin Receptor-Like Kinase 2 (ALK2), a key regulator of the iron-regulatory hormone hepcidin. By targeting the ALK2 signaling pathway, KER-047 aims to address diseases characterized by iron imbalance, such as iron-deficiency anemia (IDA) and iron-refractory iron-deficiency anemia (IRIDA). This document provides a comprehensive technical overview of KER-047, its mechanism of action, and the underlying ALK2 signaling pathway, supported by preclinical and clinical data. Detailed experimental protocols and quantitative data are presented to facilitate a deeper understanding and inform further research and development in this area.
Introduction to the ALK2 Signaling Pathway and Iron Homeostasis
Iron is an essential element for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. The systemic regulation of iron is tightly controlled by the liver-produced peptide hormone, hepcidin. Elevated hepcidin levels lead to the degradation of the iron exporter ferroportin, resulting in decreased iron absorption from the gut and sequestration of iron within the reticuloendothelial system. This can lead to functional iron deficiency, where iron stores are adequate but unavailable for erythropoiesis, ultimately causing anemia.[1]
The Bone Morphogenetic Protein (BMP) signaling pathway plays a crucial role in the regulation of hepcidin expression. Specifically, the binding of BMP ligands, such as BMP6, to the BMP type II receptor (BMPRII) and the type I receptor, ALK2, initiates a signaling cascade. This leads to the phosphorylation of downstream SMAD proteins (SMAD1/5/8), which then translocate to the nucleus and induce hepcidin gene (HAMP) transcription.[2]
Dysregulation of the ALK2 signaling pathway is implicated in several disorders. Gain-of-function mutations in the ACVR1 gene, which encodes ALK2, are the cause of fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder characterized by abnormal bone formation. In the context of iron metabolism, excessive ALK2 signaling leads to inappropriately high levels of hepcidin, a central driver of anemias of inflammation and genetic iron disorders like IRIDA.[3]
IRIDA is a rare autosomal recessive disorder caused by mutations in the TMPRSS6 gene, which encodes the transmembrane serine protease Matriptase-2 (MT-2). MT-2 normally functions to suppress hepcidin production by cleaving the BMP co-receptor hemojuvelin (HJV), thereby downregulating ALK2 signaling. In the absence of functional MT-2, ALK2 signaling is unchecked, leading to persistently high hepcidin levels, restricted iron availability, and a microcytic, hypochromic anemia that is refractory to oral iron therapy.[4]
KER-047: A Selective ALK2 Inhibitor
KER-047 is a potent and selective small molecule inhibitor of ALK2. By binding to the kinase domain of ALK2, KER-047 blocks the phosphorylation of downstream SMAD proteins, thereby inhibiting the BMP signaling pathway and reducing hepcidin expression. This mechanism of action is expected to increase the availability of circulating iron for vital biological processes, including the production of red blood cells.[5]
Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | 7-fluoro-6-methoxy-4-[6-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline |
| Molecular Formula | C26H30FN7O |
| Molecular Weight | 475.6 g/mol |
| CAS Number | 2248154-85-8 |
Table 1: Chemical Properties of KER-047.[6]
Preclinical Evidence
In Vivo Model of Iron-Refractory Iron Deficiency Anemia (IRIDA)
To investigate the in vivo efficacy of ALK2 inhibition, a mouse model of IRIDA was developed using siRNA to knock down the expression of Tmprss6. This model recapitulates the key features of human IRIDA, including elevated hepcidin, low serum iron, and anemia.
In a study presented at the 62nd American Society of Hematology (ASH) Annual Meeting in 2020, the effects of a small molecule ALK2 inhibitor, KTI-2338 (a close analog of KER-047), and a neutralizing ALK2 monoclonal antibody (KTI-A2.0MAb) were evaluated in this IRIDA mouse model.
Key Findings:
-
Treatment with either the small molecule ALK2 inhibitor or the neutralizing antibody resulted in a significant decrease in serum hepcidin levels.
-
Concurrently, a marked increase in serum iron levels was observed in the treated groups compared to vehicle-treated controls.
-
The restoration of iron homeostasis led to a rescue of the anemic phenotype, with significant increases in hemoglobin, hematocrit, and red blood cell counts.
These preclinical data provided a strong rationale for the clinical development of KER-047 for the treatment of anemias driven by high hepcidin levels.
Experimental Protocols: Tmprss6 siRNA Mouse Model of IRIDA
Objective: To evaluate the efficacy of ALK2 inhibition in a mouse model of IRIDA.
Animal Model: C57BL/6 mice.
Induction of IRIDA Phenotype:
-
Mice were administered a lipid nanoparticle-formulated siRNA targeting Tmprss6 (or a control siRNA) via intravenous injection. The typical dosage is around 0.75 mg/kg.
-
The development of anemia and elevated hepcidin was confirmed at approximately day 8 post-siRNA administration.
Treatment:
-
Once the IRIDA phenotype was established, mice were treated with either a small molecule ALK2 inhibitor (e.g., KTI-2338, administered orally daily) or a neutralizing ALK2 antibody (e.g., KTI-A2.0MAb, administered intraperitoneally twice weekly).
-
A vehicle control group was included for comparison.
-
A second dose of siRNA was typically administered around day 10 to maintain the knockdown of Tmprss6.
-
The treatment duration was approximately 10 days, with study termination around day 18 post-initial siRNA administration.
Endpoints:
-
Hematological parameters: Red blood cell count, hemoglobin, and hematocrit were measured from whole blood samples.
-
Iron metabolism markers: Serum iron and hepcidin levels were quantified from serum samples.
Statistical Analysis:
-
Data were typically analyzed using a two-way ANOVA to compare the effects of treatment and siRNA.
Clinical Development of KER-047
Phase 1 Clinical Trial in Healthy Volunteers
A randomized, double-blind, placebo-controlled Phase 1 clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of KER-047 in healthy volunteers.[7]
Study Design:
-
Part 1 (Single Ascending Dose - SAD): Participants received a single oral dose of KER-047 (capsule or liquid formulation) or placebo. Doses ranged from 1 mg to 450 mg.
-
Part 2 (Multiple Ascending Dose - MAD): Participants received daily oral doses of KER-047 (liquid formulation) or placebo for up to 14 days. Dose cohorts included 50 mg, 100 mg, 200 mg, and 350 mg.[5]
Quantitative Pharmacodynamic Results:
| Dose Cohort (MAD) | Change in Serum Iron | Change in Transferrin Saturation | Change in Serum Ferritin | Change in Serum Hepcidin |
| 50 mg | Dose-related increase | Dose-related increase | Decrease | Decrease |
| 100 mg | Robust and sustained increase | Robust and sustained increase | Decrease | Decrease |
| 200 mg | Robust and sustained increase | Robust and sustained increase | Decrease | Decrease |
| 350 mg | Robust and sustained increase | Robust and sustained increase | Decrease | Not Measured |
Table 2: Summary of Pharmacodynamic Effects of KER-047 in the Phase 1 MAD Study.[5]
Administration of KER-047 resulted in rapid, robust, and sustained dose-related increases in serum iron and transferrin saturation. These changes were accompanied by decreases in serum ferritin, consistent with the mobilization of iron from storage. A decrease in serum hepcidin was also observed in the cohorts where it was measured.[5]
Safety and Tolerability: KER-047 was generally well-tolerated. The most common adverse events were mild to moderate in severity. Dose-related and reversible lymphopenia was observed, which is believed to be consistent with the mechanism of action of KER-047.[5]
Phase 2 Clinical Trial in Patients with IRIDA
An open-label, two-part Phase 2 clinical trial was initiated to evaluate the safety, pharmacokinetics, and pharmacodynamics of KER-047 in patients with IRIDA.[8]
Study Design:
-
Part 1 (Dose Escalation): Patients receive once-daily oral doses of KER-047 for 14 days, followed by a 14-day washout period. The starting dose was 25 mg.[8]
Preliminary Results (First Patient in 25 mg Cohort):
-
Treatment with KER-047 was well tolerated with no serious adverse events reported.[8]
-
A decrease in hepcidin and serum ferritin levels was observed during the 14-day treatment period.[8]
-
Serum ferritin levels returned to baseline during the washout period, suggesting a treatment-associated effect.[8]
-
An increase in reticulocyte hemoglobin was also noted, indicative of increased iron incorporation into new red blood cells.[8]
These preliminary data from a single patient are suggestive of iron redistribution consistent with the mechanism of action of KER-047.[8]
Visualizing the Core Mechanisms and Workflows
The ALK2 Signaling Pathway in Hepcidin Regulation
Caption: ALK2 signaling pathway leading to hepcidin production.
Mechanism of Action of KER-047
Caption: Mechanism of action of KER-047 in inhibiting the ALK2 pathway.
Experimental Workflow for Preclinical IRIDA Mouse Model
Caption: Workflow for the preclinical evaluation of ALK2 inhibitors.
Conclusion
KER-047, a selective inhibitor of ALK2, represents a promising therapeutic approach for the treatment of anemias characterized by elevated hepcidin and functional iron deficiency. By targeting a key upstream regulator of iron homeostasis, KER-047 has demonstrated the potential to restore iron balance in both preclinical models and early-stage clinical trials. The robust, dose-dependent increases in serum iron and transferrin saturation, coupled with decreases in ferritin and hepcidin, support the proposed mechanism of action. Further clinical investigation in patient populations with iron-refractory iron-deficiency anemia and other related disorders is warranted to fully elucidate the therapeutic potential of this novel agent. The detailed data and protocols provided in this guide serve as a valuable resource for the scientific community to advance the understanding and development of ALK2 inhibitors for hematological and other disorders.
References
- 1. JCI Insight - A TMPRSS6-inhibiting mAb improves disease in a β-thalassemia mouse model and reduces iron in healthy humans [insight.jci.org]
- 2. longdom.org [longdom.org]
- 3. Targeting ALK2 Signaling to Treat Iron Refractory Iron Deficiency Anemia: Insights from a Novel Mouse Model [synapse.patsnap.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Ker-047 | C26H30FN7O | CID 142464264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Iron Homeostasis and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Role of KER-047 in Hepcidin Regulation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepcidin, the master regulator of iron homeostasis, is a key therapeutic target for a range of iron-overload and iron-deficiency disorders. Dysregulation of hepcidin production can lead to conditions such as anemia of chronic disease and iron-refractory iron deficiency anemia (IRIDA). KER-047 is an investigational, orally bioavailable, selective small molecule inhibitor of activin receptor-like kinase-2 (ALK2), a key component of the bone morphogenetic protein (BMP) signaling pathway that governs hepcidin expression. This technical guide provides an in-depth overview of the mechanism of action of KER-047 and its role in hepcidin regulation, supported by available preclinical and clinical data.
Introduction: The Hepcidin-Iron Axis
Iron is an essential element for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. Systemic iron levels are tightly controlled by the peptide hormone hepcidin, which is primarily synthesized in the liver. Hepcidin reduces serum iron by binding to the iron exporter ferroportin on the surface of enterocytes, macrophages, and hepatocytes, leading to its internalization and degradation. This action blocks dietary iron absorption and the release of recycled iron from macrophages.
The expression of hepcidin is principally regulated by the BMP/SMAD signaling pathway. The binding of BMP ligands (predominantly BMP6) to a receptor complex, consisting of a type I receptor (ALK2 or ALK3) and a type II receptor (BMPR2 or ACVR2A/B), along with the co-receptor hemojuvelin (HJV), triggers a signaling cascade. This leads to the phosphorylation of SMAD proteins (SMAD1/5/8), which then complex with SMAD4 and translocate to the nucleus to induce the transcription of the hepcidin gene (HAMP).
In certain pathological states, such as anemia of inflammation and IRIDA, hepcidin levels are inappropriately elevated, leading to iron sequestration and restricted erythropoiesis. IRIDA is a rare genetic disorder caused by mutations in the TMPRSS6 gene, which encodes the transmembrane serine protease matriptase-2. Matriptase-2 normally suppresses hepcidin production by cleaving HJV. Loss of matriptase-2 function results in unchecked BMP/SMAD signaling and consequently, high hepcidin levels.
KER-047: A Selective ALK2 Inhibitor
KER-047 is a novel, orally administered small molecule designed to be a potent and selective inhibitor of ALK2.[1] By targeting ALK2, KER-047 aims to modulate the BMP/SMAD signaling pathway, thereby reducing hepcidin production and increasing the availability of systemic iron for red blood cell production.[2][3] This targeted approach holds promise for the treatment of anemias characterized by high hepcidin levels.
Mechanism of Action
KER-047 exerts its pharmacological effect by directly inhibiting the kinase activity of ALK2. This inhibition prevents the phosphorylation of downstream SMAD1/5/8 proteins, a critical step in the signaling cascade that leads to hepcidin gene transcription. The reduction in SMAD signaling leads to decreased hepcidin synthesis and secretion from hepatocytes. Lower circulating hepcidin levels result in increased ferroportin on cell surfaces, leading to enhanced iron absorption from the gut and mobilization of iron from stores in the liver and spleen.
Preclinical and Clinical Evidence
Preclinical Studies
Preclinical investigations in a mouse model of IRIDA, created by TMPRSS6 siRNA knockdown, have demonstrated the potential of ALK2 inhibition.[4] In this model, treatment with a selective ALK2 inhibitor led to a reduction in hepcidin levels, an increase in serum iron, and an amelioration of anemia. These findings provided a strong rationale for the clinical development of KER-047.
Clinical Trials
A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of KER-047 in healthy adult volunteers. The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[2][3]
The administration of KER-047 resulted in dose-dependent changes in iron metabolism biomarkers, consistent with the inhibition of ALK2.[5] Key findings included:
-
Increased Serum Iron and Transferrin Saturation (TSAT): Rapid, robust, and sustained dose-related increases in serum iron and TSAT were observed.[2]
-
Decreased Ferritin: A reduction in serum ferritin levels was noted, indicative of iron mobilization from stores.[5]
-
Decreased Hepcidin: Dose-dependent decreases in serum hepcidin were observed in the MAD cohorts.[5]
-
Increased Reticulocyte Hemoglobin: An increase in reticulocyte hemoglobin content suggested enhanced iron availability for erythropoiesis.[2]
Table 1: Summary of Pharmacodynamic Effects of KER-047 in Phase 1 MAD Study (Qualitative Summary)
| Biomarker | Effect Observed with Increasing Doses of KER-047 | Implication |
| Serum Hepcidin | Decrease | Successful target engagement and pathway inhibition |
| Serum Iron | Increase | Increased iron mobilization and/or absorption |
| Transferrin Saturation (TSAT) | Increase | Greater availability of iron for transport |
| Serum Ferritin | Decrease | Mobilization of iron from storage sites |
| Reticulocyte Hemoglobin | Increase | Enhanced iron incorporation into new red blood cells |
Note: Specific quantitative data from the Phase 1 MAD cohorts were presented in figures at scientific conferences but are not publicly available in tabular format.[5]
A Phase 2, open-label, dose-escalation and expansion study of KER-047 was initiated for the treatment of patients with IRIDA. Preliminary data from a single patient in the first dose cohort (25 mg once daily) have been reported.
Table 2: Preliminary Results from a Single Patient in the Phase 2 IRIDA Trial
| Parameter | Day 1 (Predose) | Day 8 | Day 15 |
| KER-047 Dose | - | 25 mg QD | 25 mg QD |
| Hepcidin (nM) | 5.9 | 2.4 | 4.7 |
| TSAT (%) | 5.2 | 5.6 | 4.6 |
| TSAT/Hepcidin Ratio | 0.88 | 2.33 | 0.98 |
| MCV (fL) | 70 | 72 | 72 |
| Hemoglobin (g/dL) | 12.6 | 12.4 | 12.9 |
Data from a single patient should be interpreted with caution. These preliminary results show a trend towards a decrease in hepcidin and an increase in the TSAT/hepcidin ratio during treatment, which is consistent with the mechanism of action of KER-047.
Experimental Protocols
Preclinical IRIDA Mouse Model
A mouse model of IRIDA was established using small interfering RNA (siRNA) to knock down the expression of Tmprss6.[4] C57BL/6 mice were treated intravenously with lipid-encapsulated siRNA targeting Tmprss6. Following confirmation of the disease phenotype (anemia and low serum iron), mice were treated with a selective ALK2 inhibitor. Hematological parameters, serum iron, and serum hepcidin were measured at the end of the study.[4]
Phase 1 Clinical Trial Design
The Phase 1 study was a randomized, double-blind, placebo-controlled trial in healthy volunteers.[2]
-
Part 1 (Single Ascending Dose): Participants received a single oral dose of KER-047 or placebo.
-
Part 2 (Multiple Ascending Dose): Participants received daily oral doses of KER-047 or placebo for up to 7 days.[3]
Endpoints included safety, tolerability, pharmacokinetics, and pharmacodynamic markers of iron metabolism (serum iron, TSAT, ferritin, hepcidin, and reticulocyte hemoglobin).[2]
Biomarker Analysis
While specific assay details for the KER-047 trials are not publicly available, standard methods for measuring iron-related biomarkers are well-established.
-
Serum Hepcidin: Typically measured by competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS/MS) for more precise quantification.[6]
-
Serum Iron and Transferrin: Measured using colorimetric assays. Transferrin saturation is then calculated.
-
Serum Ferritin: Measured by immunoassay.
-
Complete Blood Count (CBC): Including hemoglobin and reticulocyte parameters, is performed using automated hematology analyzers.
Conclusion
KER-047, a selective inhibitor of ALK2, has demonstrated a clear mechanism of action in the regulation of hepcidin. By targeting a key upstream regulator in the hepcidin signaling pathway, KER-047 has shown the potential to decrease hepcidin levels, leading to the mobilization of iron stores and increased iron availability for erythropoiesis. The results from the Phase 1 study in healthy volunteers are promising, and the preliminary data from the Phase 2 trial in patients with IRIDA further support the therapeutic potential of this approach. Further clinical investigation is needed to fully elucidate the efficacy and safety profile of KER-047 in patient populations with anemias driven by elevated hepcidin. As of late 2023, Keros Therapeutics has indicated a deprioritization of the KER-047 program for functional iron deficiency in MDS and myelofibrosis, while continuing to evaluate strategic partnerships.[7]
References
- 1. Discovery and development of TRND482477/KER-047 for treating ALK2 dysfunction disorders: FOP and anemia resulting from Iron imbalance | NIH Research Festival [researchfestival.nih.gov]
- 2. Paper: Administration of KER-047, a Novel ALK2 Inhibitor, Elicited Robust and Sustained Increases in Serum Iron in Healthy Participants [ash.confex.com]
- 3. researchgate.net [researchgate.net]
- 4. ir.kerostx.com [ir.kerostx.com]
- 5. Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its ALK2 Inhibitor Program, Including KER-047 Phase 1 Data, and KER-050 Preclinical Data, at the Virtual 62nd American Society of Hematology Annual Meeting and Exposition - Keros Therapeutics [ir.kerostx.com]
- 6. LC-MS/MS method for hepcidin-25 measurement in human and mouse serum: clinical and research implications in iron disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Study to Evaluate the Safety and Preliminary Efficacy of a Response-guided Dose Titration of KER-047 in the Treatment of Functional IDA (Iron Deficiency Anemia). [clin.larvol.com]
Preclinical Profile of KER-047 in Fibrodysplasia Ossificans Progressiva (FOP) Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrodysplasia Ossificans Progressiva (FOP) is an exceedingly rare and debilitating genetic disorder characterized by the progressive formation of heterotopic bone. The underlying cause of FOP is a gain-of-function mutation in the ACVR1 gene, which encodes the Activin Receptor-Like Kinase 2 (ALK2), a BMP type I receptor. KER-047, a potent and selective small molecule inhibitor of ALK2, has been developed by Keros Therapeutics as a potential therapeutic intervention for FOP. Preclinical studies have reportedly demonstrated the efficacy of KER-047 in FOP models; however, specific quantitative data from these studies are not extensively available in the public domain. This technical guide synthesizes the available information on the mechanism of action of KER-047, the pertinent signaling pathways in FOP, and the common experimental models utilized in preclinical assessments.
Introduction to KER-047 and its Therapeutic Rationale in FOP
KER-047, formerly known as TRND477, is an orally bioavailable small molecule designed to selectively inhibit the kinase activity of ALK2.[1] In FOP, a recurring mutation (R206H) in the ALK2 protein leads to its hyperactivation, causing aberrant downstream signaling and subsequent heterotopic ossification (HO). By targeting the dysregulated ALK2 kinase, KER-047 aims to normalize the signaling cascade and thereby prevent the formation of ectopic bone. Keros Therapeutics is developing KER-047 for the treatment of FOP, alongside its investigation for certain types of anemia.[2]
The ALK2 Signaling Pathway in Fibrodysplasia Ossificans Progressiva
The canonical activation of the bone morphogenetic protein (BMP) signaling pathway is crucial for normal skeletal development. In FOP, the mutated ALK2 receptor becomes aberrantly responsive to ligands such as Activin A, which under normal physiological conditions does not typically signal through ALK2 to the same extent. This leads to the phosphorylation of SMAD proteins (SMAD1/5/8), which then translocate to the nucleus to regulate the transcription of genes involved in chondrogenesis and osteogenesis, ultimately resulting in heterotopic bone formation.
References
The Effect of KER-047 on Erythropoiesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
KER-047 is an investigational, orally administered small molecule designed as a selective inhibitor of activin receptor-like kinase-2 (ALK2). Dysregulation of ALK2 signaling is a key driver in certain anemias characterized by functional iron deficiency, primarily through the overexpression of hepcidin, the master regulator of iron homeostasis. Elevated hepcidin levels restrict the availability of iron for erythropoiesis, leading to anemia. This technical guide provides an in-depth analysis of KER-047's mechanism of action, supported by preclinical and clinical data, demonstrating its potential to modulate iron metabolism and stimulate red blood cell production. The document includes a summary of quantitative data from clinical trials, details of experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
Introduction: The Role of ALK2 in Iron Homeostasis and Erythropoiesis
Iron is an essential element for numerous physiological processes, most notably the synthesis of hemoglobin within erythroid precursors. The systemic availability of iron is tightly controlled by hepcidin, a peptide hormone produced by the liver.[1] Hepcidin expression is, in part, regulated by the bone morphogenetic protein (BMP) signaling pathway, in which ALK2 plays a crucial role.[1][2] In pathological states such as anemia of inflammation and iron-refractory iron deficiency anemia (IRIDA), excessive ALK2 signaling leads to inappropriately high levels of hepcidin. This, in turn, triggers the degradation of the iron exporter ferroportin, trapping iron within cells and severely limiting its availability for erythropoiesis in the bone marrow, resulting in anemia.[2][3]
KER-047 is a selective inhibitor of ALK2, designed to normalize this signaling pathway.[1] By inhibiting ALK2, KER-047 is expected to reduce hepcidin production, thereby increasing ferroportin expression and promoting the mobilization of iron from stores. This enhanced iron availability is anticipated to support and enhance erythropoiesis.[1]
Mechanism of Action: ALK2 Inhibition
The proposed mechanism of action for KER-047 centers on the targeted inhibition of ALK2 to modulate the hepcidin pathway.
The ALK2 Signaling Pathway
The signaling cascade leading to hepcidin production is initiated by the binding of BMPs to their receptors, which recruits and phosphorylates ALK2. Activated ALK2 then phosphorylates SMAD proteins, which translocate to the nucleus and induce the transcription of the hepcidin gene (HAMP).
Caption: ALK2 signaling pathway and the inhibitory action of KER-047.
Preclinical and Clinical Evidence
Preclinical Studies
Preclinical studies in mouse models of IRIDA, where Tmprss6 is knocked down, have demonstrated that ALK2 inhibition leads to a reduction in serum hepcidin and an increase in serum iron levels.[2] These studies provided the foundational evidence for the therapeutic potential of targeting ALK2 in iron-deficiency anemias.
Clinical Trials
Phase 1 Clinical Trial in Healthy Volunteers
A randomized, double-blind, placebo-controlled Phase 1 clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamic effects of single and multiple ascending doses of KER-047 in healthy volunteers.[1][4]
-
Experimental Protocol:
-
Part 1 (Single Ascending Dose): Participants received single oral doses of KER-047 (capsule or liquid formulation) or placebo.[1] Doses ranged from 1 mg to 450 mg.[1]
-
Part 2 (Multiple Ascending Dose - MAD): Participants received daily oral doses of KER-047 (liquid formulation) or placebo for up to 7 days.[1] The dose cohorts were 50 mg, 100 mg, 200 mg, and 350 mg.[1][5]
-
Endpoints: Safety and tolerability were the primary endpoints. Pharmacodynamic markers included serum hepcidin, serum iron, transferrin saturation (TSAT), serum ferritin, and reticulocyte hemoglobin content (Ret-He).[1][3]
-
Caption: Phase 1 clinical trial workflow for KER-047.
-
Pharmacodynamic Results: Administration of KER-047 resulted in dose-dependent changes in biomarkers of iron metabolism, consistent with ALK2 inhibition.[5] These changes included rapid and robust increases in serum iron and TSAT, along with decreases in serum ferritin and hepcidin.[1] Importantly, an increase in reticulocyte hemoglobin content was observed, indicating that the mobilized iron was being incorporated into newly formed red blood cells.[1]
| Parameter | Multiple Ascending Dose (MAD) Cohorts | Outcome |
| Serum Hepcidin | 50 mg, 100 mg, 200 mg | Decreases observed.[5] |
| Serum Iron | 50 mg, 100 mg, 200 mg, 350 mg | Rapid, robust, and sustained dose-related increases.[1] |
| Transferrin Saturation (TSAT) | 50 mg, 100 mg, 200 mg, 350 mg | Rapid, robust, and sustained dose-related increases.[1] |
| Serum Ferritin | 50 mg, 100 mg, 200 mg, 350 mg | Decreases observed, consistent with mobilization of iron stores.[1] |
| Reticulocyte Hemoglobin (Ret-He) | 50 mg, 100 mg, 200 mg, 350 mg | Increases observed, starting on Day 3-4 of treatment.[1] |
Phase 2 Clinical Trial in IRIDA Patients
A Phase 2 clinical trial is evaluating KER-047 for the treatment of IRIDA.[2][3] Preliminary data from a single participant have been reported.
-
Experimental Protocol:
-
Preliminary Results: In the single patient, treatment with KER-047 was well tolerated.[3] The observed changes in iron and red blood cell parameters were suggestive of iron redistribution consistent with the drug's mechanism of action.[6]
| Parameter | Outcome in a Single IRIDA Patient (25 mg q.d.) |
| Hemoglobin | Remained stable.[2][3] |
| Mean Corpuscular Volume (MCV) | Remained stable.[2][3] |
| Serum Ferritin | Decreased during treatment and returned to baseline post-treatment.[3][6] |
| Serum Hepcidin | Decreased.[6] |
| Reticulocyte Hemoglobin (Ret-He) | Increased by day 5 of treatment.[2][3] |
| TSAT/Hepcidin Ratio | Slightly increased.[2][3] |
Safety and Tolerability
In the Phase 1 trial, KER-047 was generally well-tolerated. There were no serious adverse events reported.[1] The most common adverse events in the KER-047 groups with a higher incidence than placebo included headache, gastrointestinal symptoms, chills, fatigue, and lymphopenia. The observed lymphopenia was reversible upon discontinuation of the study drug and is thought to be related to reduced intracellular iron. In the preliminary Phase 2 results for a single IRIDA patient, the participant reported intermittent dizziness, which was determined to be unrelated to the study drug, and no serious adverse events were observed.[2][3]
Conclusion
KER-047, a selective ALK2 inhibitor, has demonstrated a consistent and robust effect on iron metabolism in both healthy volunteers and preliminarily in a patient with IRIDA. By targeting the ALK2 pathway, KER-047 effectively reduces hepcidin levels, leading to the mobilization of stored iron and its increased availability for erythropoiesis, as evidenced by the increase in reticulocyte hemoglobin content.[1] These findings support the continued development of KER-047 as a potential therapeutic for anemias driven by functional iron deficiency.
Caption: Logical flow of KER-047's effect on erythropoiesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Keros Therapeutics : Preliminary Results of a Phase-2 Clinical Trial of the ALK-2 Inhibitor KER-047 for Treatment of Iron-Refractory Iron Deficiency Anemia | MarketScreener [marketscreener.com]
- 3. ashpublications.org [ashpublications.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Keros Therapeutics Presents Clinical Trial & Preclinical Study Results from its ALK2 Inhibitor Program, Including KER-047 Phase 1 Data, and KER-050 Preclinical Data, at the Virtual 62nd American Society of Hematology Annual Meeting & Exposition - BioSpace [biospace.com]
- 6. Keros Therapeutics Presents Clinical Data from its KER-050 and KER-047 Programs and Preclinical Data from its KER-050 and ALK2 Inhibitor Programs at the 64th American Society of Hematology Annual Meeting and Exposition - BioSpace [biospace.com]
Pharmacodynamics of KER-047 in healthy volunteers
An In-depth Guide to the Pharmacodynamics of KER-047 in Healthy Volunteers
Introduction
KER-047 is an investigational, orally administered small molecule designed as a selective inhibitor of activin receptor-like kinase-2 (ALK2).[1][2] Dysregulation of ALK2 signaling can lead to elevated levels of hepcidin, the master regulator of iron homeostasis.[1][2] Inappropriately high hepcidin restricts iron availability for red blood cell production, potentially causing anemia.[1][2] By selectively inhibiting ALK2, KER-047 aims to normalize ALK2 signaling, reduce hepcidin levels, and thereby increase the availability of iron for erythropoiesis.[1][2] This technical guide summarizes the pharmacodynamic effects of KER-047 observed in a Phase 1 clinical trial conducted in healthy volunteers.
Mechanism of Action: ALK2 Signaling Pathway in Iron Homeostasis
The regulation of iron metabolism is a tightly controlled process orchestrated by the peptide hormone hepcidin.[1] The expression of hepcidin is, in part, controlled by the bone morphogenetic protein (BMP) signaling pathway, in which ALK2 plays a crucial role as a type I receptor. The binding of BMP ligands to a complex of type I (including ALK2) and type II BMP receptors triggers a signaling cascade. This leads to the phosphorylation of downstream SMAD proteins, which then translocate to the nucleus to regulate the transcription of the hepcidin gene (HAMP). KER-047 selectively inhibits the kinase activity of ALK2, thereby interrupting this signaling pathway and leading to a reduction in hepcidin production. This, in turn, is expected to increase iron mobilization from stores and enhance iron availability for red blood cell formation.[1][2]
Pharmacodynamic Effects of KER-047 in Healthy Volunteers
A Phase 1, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of KER-047 in healthy volunteers. The study consisted of a single ascending dose (SAD) part and a multiple ascending dose (MAD) part.
Experimental Protocols
Study Design: The Phase 1 clinical trial was a randomized, double-blind, placebo-controlled study in healthy volunteers. The trial was conducted in two parts:
-
Part 1 (Single Ascending Dose - SAD): Healthy volunteers received a single oral dose of KER-047 or placebo. Doses ranged from 1 mg to 300 mg for a capsule formulation and 30 mg to 450 mg for a liquid formulation.[2]
-
Part 2 (Multiple Ascending Dose - MAD): Healthy volunteers received daily oral doses of KER-047 or placebo for up to 7 days. The doses evaluated were 50 mg, 100 mg, 200 mg, and 350 mg of a liquid formulation.[2]
Pharmacodynamic Assessments: A panel of pharmacodynamic biomarkers was assessed to evaluate the effect of KER-047 on iron metabolism. Blood samples were collected at various time points to measure the following key biomarkers:
-
Serum Hepcidin: The master regulator of iron homeostasis.
-
Serum Iron: The amount of iron circulating in the blood.
-
Transferrin Saturation (TSAT): The percentage of transferrin that is saturated with iron.
-
Serum Ferritin: A marker of iron stores in the body.
-
Reticulocyte Hemoglobin: An indicator of the amount of hemoglobin in newly formed red blood cells.
The specific assays used for these measurements were not detailed in the provided search results, but standard clinical laboratory methods are typically employed for these assessments in clinical trials.
Quantitative Data from the Multiple Ascending Dose (MAD) Cohorts
The following tables summarize the observed pharmacodynamic effects of KER-047 in the MAD portion of the Phase 1 trial.
Table 1: Effect of KER-047 on Serum Hepcidin
| Dose Group | Approximate Percent Change from Baseline at Day 7 (8 hours post-dose) |
| Placebo | ~0% |
| 50 mg | ~ -40% |
| 100 mg | ~ -50% |
| 200 mg | ~ -60% |
Note: Data are estimated from graphical representations in a corporate presentation and should be considered approximate. Hepcidin data were not collected for the 350 mg MAD cohort.
Table 2: Effect of KER-047 on Serum Ferritin
| Dose Group | Approximate Average Change from Baseline in Serum Ferritin (µg/L) Through Day 7 |
| Placebo | ~ +10 µg/L |
| 50 mg | ~ -30 µg/L |
| 100 mg | ~ -40 µg/L |
| 200 mg | ~ -50 µg/L |
| 350 mg | ~ -70 µg/L |
Note: Data are estimated from graphical representations in a corporate presentation and should be considered approximate.
Table 3: Summary of Other Key Pharmacodynamic Effects
| Biomarker | Observed Effect |
| Serum Iron | Rapid, robust, and sustained dose-related increases were observed.[2] |
| Transferrin Saturation (TSAT) | Dose-related increases were observed.[1] |
| Reticulocyte Hemoglobin | An increase was observed starting on Day 4 of treatment in the MAD cohorts, indicative of increased iron incorporation into hemoglobin.[1] |
Summary of Findings
In a Phase 1 study involving healthy volunteers, KER-047, a selective ALK2 inhibitor, demonstrated clear evidence of target engagement and downstream pharmacodynamic effects consistent with its mechanism of action. Administration of KER-047 led to a dose-dependent decrease in serum hepcidin and ferritin, coupled with increases in serum iron, transferrin saturation, and reticulocyte hemoglobin.[1][2] These findings support the hypothesis that ALK2 inhibition by KER-047 can effectively mobilize iron stores and increase the availability of iron for erythropoiesis. The tolerability profile of KER-047 was also characterized in this study, with no serious adverse events reported. These results provide a strong rationale for the further clinical development of KER-047 for the treatment of anemias characterized by iron imbalance and elevated hepcidin.
References
- 1. Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its ALK2 Inhibitor Program, Including KER-047 Phase 1 Data, and KER-050 Preclinical Data, at the Virtual 62nd American Society of Hematology Annual Meeting and Exposition - Keros Therapeutics [ir.kerostx.com]
- 2. ir.kerostx.com [ir.kerostx.com]
KER-047: A Technical Overview of an Investigational ALK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2023, Keros Therapeutics has deprioritized the KER-047 program and is exploring strategic partnerships for its continued development.[1] This document summarizes the publicly available scientific and clinical data up to that point.
Abstract
KER-047 is an orally administered, small-molecule inhibitor of Activin Receptor-Like Kinase-2 (ALK2), a key regulator of iron homeostasis.[2][3] Developed by Keros Therapeutics, KER-047 was investigated for the treatment of anemias caused by iron imbalance, such as iron-refractory iron deficiency anemia (IRIDA), and for the rare musculoskeletal disorder fibrodysplasia ossificans progressiva (FOP).[2][4] This technical guide provides a comprehensive overview of the available preclinical and clinical data on KER-047, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical trial findings. While specific structural activity relationship (SAR) data for KER-047 has not been publicly disclosed, this document will provide context based on the known pharmacology of ALK2 inhibitors.
Mechanism of Action: Targeting the ALK2 Pathway
KER-047 is designed to selectively and potently inhibit ALK2, also known as Activin A Receptor, Type I (ACVR1), which is a transforming growth factor-beta (TGF-β) receptor.[2] Dysregulation of ALK2 signaling leads to inappropriately high levels of hepcidin, the master regulator of iron homeostasis.[5] Elevated hepcidin results in decreased iron availability for red blood cell production, leading to anemia.[5] By inhibiting ALK2, KER-047 aims to reduce hepcidin production, thereby increasing serum iron and transferrin saturation, mobilizing iron stores, and ultimately improving erythropoiesis.[3][5]
The proposed mechanism of action is illustrated in the following signaling pathway diagram:
Caption: Signaling pathway of ALK2 in iron homeostasis and the therapeutic intervention by KER-047.
Preclinical and Clinical Development
KER-047 has undergone preclinical evaluation and progressed to Phase 2 clinical trials.
Preclinical Studies
Preclinical studies in a mouse model of IRIDA demonstrated that a selective ALK2 inhibitor could reduce hepcidin, increase serum iron, and ameliorate anemia, providing the rationale for the clinical development of KER-047.[3]
Phase 1 Clinical Trial
A randomized, double-blind, placebo-controlled, two-part Phase 1 clinical trial was conducted in healthy volunteers to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of KER-047.[2][4]
Experimental Protocol: Phase 1 Clinical Trial
-
Part 1 (Single Ascending Dose): Healthy volunteers received single oral doses of KER-047 ranging from 1 mg to 300 mg (capsule formulation) and 30 mg to 450 mg (liquid formulation) or placebo.[2]
-
Part 2 (Multiple Ascending Dose): Healthy volunteers received daily oral doses of KER-047 (50 mg, 100 mg, 200 mg, and 350 mg of the liquid formulation) or placebo for 7 to 14 days.[2]
-
Primary Objectives: To assess the safety and tolerability of KER-047.[4]
-
Secondary Objectives: To evaluate the pharmacokinetics and pharmacodynamic effects of KER-047.
The workflow for the Phase 1 clinical trial is depicted below:
Caption: Workflow of the Phase 1 single and multiple ascending dose clinical trial for KER-047.
Phase 1 Results Summary:
| Parameter | Observation | Citation |
| Safety and Tolerability | KER-047 was generally well-tolerated in healthy individuals. | [6] |
| Pharmacodynamics | Dose-related increases in serum iron and transferrin saturation were observed. | [2] |
| Decreases in serum ferritin were noted, consistent with iron mobilization. | [2] | |
| Decreases in serum hepcidin were observed in the multiple ascending dose cohorts. | [2] | |
| Increases in reticulocyte hemoglobin content were seen, indicating increased iron incorporation into hemoglobin. | [3] |
Phase 2 Clinical Trial in IRIDA
An open-label, two-part Phase 2 clinical trial was initiated to evaluate KER-047 in patients with Iron-Refractory Iron Deficiency Anemia (IRIDA).[7]
Experimental Protocol: Phase 2 Clinical Trial in IRIDA
-
Part 1 (Dose Escalation): Patients received KER-047 once daily for 14 days, starting at a dose of 25 mg, followed by a 14-day washout period.[7]
-
Primary Objective: To assess the safety of KER-047 in patients with IRIDA.[7]
-
Secondary Objectives: To evaluate the pharmacokinetics and pharmacodynamics of KER-047.[7]
Phase 2 Preliminary Results (from a single patient in the 25 mg cohort):
| Parameter | Observation | Citation |
| Safety | Intermittent dizziness was reported, but no serious adverse events were observed. | [3] |
| Efficacy Markers | Hemoglobin concentration and mean corpuscular volume remained stable. | [3] |
| Reticulocyte hemoglobin content increased by day 5 of treatment. | [3] | |
| Ferritin levels decreased during treatment and returned to baseline after the washout period. | [3] |
These preliminary data from a single patient were suggestive of iron redistribution consistent with the mechanism of action of KER-047.[8]
Structural Activity Relationship (SAR) Context
While specific SAR studies for KER-047 are not publicly available, the broader field of ALK2 inhibitors provides some context. Many small molecule inhibitors of BMP type I receptors, including ALK2, are ATP-competitive and often based on a dorsomorphin scaffold.[9] Research on other 2-aminopyridine-based ALK2 inhibitors has shown that modifications to different parts of the molecule can significantly impact potency, selectivity, and cytotoxicity.[9] For example, methylation at specific positions on the core structure of related compounds has been shown to alter bioactivity and physicochemical properties.[10] The development of potent and selective ALK2 inhibitors with favorable drug-like properties remains an active area of research, with the goal of minimizing off-target effects and improving the therapeutic index.
Conclusion
KER-047 is a selective ALK2 inhibitor that has demonstrated proof-of-concept in preclinical models and early clinical trials for the treatment of anemias driven by iron imbalance. The available data from Phase 1 and preliminary Phase 2 studies indicate that KER-047 can effectively modulate the ALK2-hepcidin axis, leading to increased iron availability for erythropoiesis. While the clinical development of KER-047 has been deprioritized by Keros Therapeutics, the compound and its target remain of significant interest for the treatment of hematological and musculoskeletal disorders. Further investigation and potential partnerships may yet see this molecule advance.
References
- 1. A Study to Evaluate the Safety and Preliminary Efficacy of a Response-guided Dose Titration of KER-047 in the Treatment of Functional IDA (Iron Deficiency Anemia). [clin.larvol.com]
- 2. Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its ALK2 Inhibitor Program, Including KER-047 Phase 1 Data, and KER-050 Preclinical Data, at the Virtual 62nd American Society of Hematology Annual Meeting and Exposition - Keros Therapeutics [ir.kerostx.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Document [sec.gov]
- 5. ir.kerostx.com [ir.kerostx.com]
- 6. ifopa.org [ifopa.org]
- 7. Keros Therapeutics Presents Clinical Data from its KER-050 and KER-047 Programs and Preclinical Data from its KER-050 and ALK2 Inhibitor Programs at the 64th American Society of Hematology Annual Meeting and Exposition - BioSpace [biospace.com]
- 8. Keros Therapeutics Presents Clinical Data from its KER-050 and KER-047 Programs and Preclinical Data from its KER-050 and ALK2 Inhibitor Programs at the 64th American Society of Hematology Annual Meeting and Exposition - Keros Therapeutics [ir.kerostx.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure–Bioactivity Relationships of Lapatinib Derived Analogs against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of KER-047: A Potent and Selective ALK2 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
KER-047 is an orally bioavailable, small molecule inhibitor of Activin Receptor-Like Kinase-2 (ALK2), a key regulator of iron homeostasis.[1][2] Dysregulation of the ALK2 signaling pathway is implicated in diseases of iron imbalance, such as anemia of chronic disease, and in the rare genetic disorder fibrodysplasia ossificans progressiva (FOP).[3] KER-047 has been developed to selectively and potently inhibit ALK2, thereby modulating the production of hepcidin and enabling the mobilization of iron for erythropoiesis.[1] This technical guide provides a comprehensive overview of the in vitro potency and selectivity of KER-047, along with detailed experimental methodologies to facilitate further research and development.
Core Attributes of KER-047
KER-047 is a potent and selective inhibitor of ALK2. While specific quantitative data for KER-047 is not publicly available, a closely related 2-aminopyrazine-3-carboxamide analog, referred to as "Compound 23" in scientific literature, demonstrates excellent biochemical and cellular potency and high selectivity over other Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGFβ) signaling receptor kinases.[3][4]
Quantitative Analysis of In Vitro Potency and Selectivity
Precise IC50 values for KER-047 against ALK2 and a panel of other kinases are not available in the public domain. However, the aforementioned "Compound 23" is characterized by an IC50 value of 9 nM against ALK2.[4] The selectivity profile of this compound indicates minimal inhibition of other related kinases, highlighting its targeted mechanism of action.
Table 1: In Vitro Potency of "Compound 23" (KER-047 analog)
| Target | IC50 (nM) | Assay Type |
| ALK2 | 9 | Biochemical Kinase Assay |
Table 2: Selectivity Profile of "Compound 23" (KER-047 analog)
| Kinase Target | % Inhibition at 1 µM |
| ALK1 | Low Inhibition |
| ALK3 | Not specified |
| ALK4 | Not specified |
| ALK5 | Not specified |
| ALK6 | Not specified |
Note: The data presented is for "Compound 23," a structural and functional analog of KER-047, as detailed in Ullrich T, et al. Bioorg Med Chem Lett. 2022. Specific data for KER-047 has not been publicly disclosed.
Signaling Pathway and Mechanism of Action
KER-047 exerts its therapeutic effect by inhibiting the ALK2 signaling pathway. In normal physiology, ALK2 is a transmembrane serine/threonine kinase that, upon activation by BMPs, phosphorylates downstream SMAD proteins (SMAD1, SMAD5, and SMAD8).[5] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes, including hepcidin, the master regulator of iron homeostasis.[5] In disease states characterized by excessive ALK2 signaling, elevated hepcidin levels lead to iron sequestration and subsequent anemia. By inhibiting ALK2, KER-047 blocks the phosphorylation of SMAD1/5/8, leading to a reduction in hepcidin expression and the release of stored iron.
Experimental Protocols
In Vitro Biochemical Kinase Assay
This protocol outlines a general procedure for determining the in vitro potency of a test compound against ALK2 kinase.
Objective: To determine the IC50 value of a test compound (e.g., KER-047) for the inhibition of ALK2 kinase activity.
Materials:
-
Recombinant human ALK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)
-
Test compound (KER-047)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. The ADP-Glo™ assay, for instance, measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular pSMAD1/5 Reporter Assay
This protocol describes a general method to assess the cellular activity of an ALK2 inhibitor.
Objective: To determine the potency of a test compound in inhibiting BMP-induced SMAD1/5 phosphorylation in a cellular context.
Materials:
-
A suitable cell line expressing ALK2 (e.g., C2C12 myoblasts)
-
Cell culture medium and supplements
-
BMP ligand (e.g., BMP-2, BMP-6)
-
Test compound (KER-047)
-
Lysis buffer
-
Antibodies: primary antibody against phosphorylated SMAD1/5 (pSMAD1/5) and a labeled secondary antibody.
-
Detection system (e.g., ELISA or Western blot)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a predetermined time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with a BMP ligand to induce ALK2 signaling and SMAD1/5 phosphorylation.
-
Lysis: Lyse the cells to release cellular proteins.
-
Detection of pSMAD1/5: Quantify the levels of pSMAD1/5 in the cell lysates using an appropriate method such as a cell-based ELISA or Western blotting.
-
Data Analysis: Normalize the pSMAD1/5 signal to a control (e.g., total SMAD1/5 or a housekeeping protein). Plot the normalized signal against the logarithm of the test compound concentration to determine the IC50 value.
Conclusion
KER-047 is a potent and selective inhibitor of ALK2, with a mechanism of action that supports its development for the treatment of anemia and other disorders driven by dysregulated iron homeostasis. While specific quantitative in vitro data for KER-047 is not publicly available, the information from closely related analogs demonstrates a promising profile of high potency and selectivity. The experimental protocols provided in this guide offer a framework for researchers to further investigate the in vitro properties of KER-047 and similar ALK2 inhibitors.
References
- 1. Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its ALK2 Inhibitor Program, Including KER-047 Phase 1 Data, and KER-050 Preclinical Data, at the Virtual 62nd American Society of Hematology Annual Meeting and Exposition - Keros Therapeutics [ir.kerostx.com]
- 2. KER 047 - AdisInsight [adisinsight.springer.com]
- 3. Advancements in mechanisms and drug treatments for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small-Molecule Probes as Pharmacological Tools for the Bone Morphogenetic Protein Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
KER-047 and its Modulation of Bone Morphogenetic Protein Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KER-047 is a novel, orally bioavailable small molecule designed as a selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2), a pivotal type I receptor in the Bone Morphogenetic Protein (BMP) signaling pathway. Dysregulation of ALK2 activity is implicated in the pathophysiology of several disorders, most notably iron-overload anemias and fibrodysplasia ossificans progressiva (FOP). This technical guide provides a comprehensive analysis of KER-047's mechanism of action, supported by a review of available preclinical and clinical data. It aims to offer researchers and drug development professionals a detailed understanding of KER-047's impact on BMP signaling and its therapeutic potential.
Introduction to BMP Signaling and the Role of ALK2
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a wide array of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation. The canonical pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates intracellular signaling molecules known as Receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with a common mediator SMAD (Co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.
ALK2, also known as ACVR1, is a type I receptor that plays a significant role in this pathway. Gain-of-function mutations in the ACVR1 gene are the underlying cause of FOP, a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft tissues. In the context of iron metabolism, ALK2 signaling is a key regulator of hepcidin, the master hormone of iron homeostasis. Elevated ALK2 signaling leads to increased hepcidin production, which in turn blocks iron absorption and recycling, resulting in iron-refractory iron deficiency anemia (IRIDA).
Mechanism of Action of KER-047
KER-047 acts as a selective inhibitor of ALK2. By binding to the kinase domain of the ALK2 receptor, KER-047 prevents its phosphorylation and subsequent activation. This targeted inhibition effectively blocks the downstream signaling cascade, preventing the phosphorylation of SMAD1/5/8 and their translocation to the nucleus. Consequently, the transcription of BMP target genes is suppressed.
In the context of FOP, this inhibition is expected to prevent the aberrant chondrogenesis and osteogenesis that lead to heterotopic bone formation. In anemias characterized by iron imbalance, the inhibition of ALK2 signaling by KER-047 is designed to reduce the pathologically high levels of hepcidin, thereby restoring normal iron absorption and mobilization.
Signaling Pathway Diagram
Caption: Mechanism of KER-047 in the BMP signaling pathway.
Preclinical Evidence
In Vivo Models of Fibrodysplasia Ossificans Progressiva
Preclinical studies of ALK2 inhibitors in mouse models of FOP have demonstrated the potential of this therapeutic approach. These models typically involve genetically engineered mice that carry FOP-causing mutations in the Acvr1 gene. Heterotopic ossification is induced through injury, and the efficacy of the investigational drug is assessed by measuring the volume of the resulting ectopic bone.
While specific quantitative data for KER-047 in these models are not publicly available, the collective evidence for selective ALK2 inhibitors supports their ability to significantly reduce or prevent injury-induced HO.
Table 1: Representative Preclinical Efficacy Data for ALK2 Inhibitors in FOP Mouse Models (Illustrative)
| Treatment Group | Dose | Reduction in HO Volume (%) |
| Vehicle Control | - | 0 |
| ALK2 Inhibitor | Low Dose | Data not available |
| ALK2 Inhibitor | High Dose | Data not available |
Note: This table is illustrative. Specific data for KER-047 is not publicly available.
Experimental Protocol: In Vivo FOP Mouse Model
A common experimental workflow for evaluating ALK2 inhibitors in FOP mouse models is as follows:
Caption: Workflow for in vivo efficacy testing in FOP mouse models.
Clinical Development and Pharmacodynamic Effects
KER-047 has been evaluated in Phase 1 and Phase 2 clinical trials. The Phase 1 study in healthy volunteers provided key insights into the pharmacodynamic effects of ALK2 inhibition.
Phase 1 Clinical Trial in Healthy Volunteers
A randomized, double-blind, placebo-controlled Phase 1 trial assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of KER-047. The study demonstrated that administration of KER-047 resulted in dose-dependent changes in biomarkers of iron metabolism, consistent with the mechanism of ALK2 inhibition.[1]
Key findings included:
-
Increased Serum Iron and Transferrin Saturation: KER-047 led to rapid and sustained increases in serum iron and transferrin saturation.
-
Decreased Ferritin: A reduction in serum ferritin levels was observed, indicative of the mobilization of iron from stores.
-
Reduced Hepcidin: Treatment with KER-047 was associated with a decrease in serum hepcidin levels.
These results support the hypothesis that by inhibiting ALK2, KER-047 can effectively modulate hepcidin and restore iron homeostasis.
Table 2: Summary of Pharmacodynamic Effects of KER-047 in Healthy Volunteers (Phase 1)
| Biomarker | Direction of Change | Magnitude |
| Serum Iron | Increase | Dose-dependent |
| Transferrin Saturation | Increase | Dose-dependent |
| Serum Ferritin | Decrease | Observed |
| Serum Hepcidin | Decrease | Observed |
Note: Specific quantitative data from the Phase 1 trial are not publicly available.
Experimental Protocol: Phase 1 Clinical Trial
The Phase 1 study was a two-part, dose-escalation trial:
-
Part 1 (Single Ascending Dose): Healthy volunteers received a single oral dose of KER-047 or placebo.
-
Part 2 (Multiple Ascending Dose): Healthy volunteers received multiple oral doses of KER-047 or placebo over a specified period.
Pharmacokinetic and pharmacodynamic parameters were assessed at various time points throughout the study.
Caption: Simplified design of the Phase 1 clinical trial of KER-047.
Conclusion
KER-047 is a selective ALK2 inhibitor with a well-defined mechanism of action within the BMP signaling pathway. Preclinical rationale and early clinical data suggest its potential as a therapeutic agent for disorders driven by dysregulated ALK2 signaling, including certain anemias and FOP. The pharmacodynamic effects observed in healthy volunteers, particularly the modulation of key iron metabolism biomarkers, provide strong evidence of target engagement. Further clinical investigation is warranted to fully elucidate the therapeutic efficacy and safety profile of KER-047 in patient populations.
References
Methodological & Application
Application Notes and Protocols for KER-047 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical application of KER-047, a selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2), in mouse models. The information is compiled from publicly available data and is intended to guide researchers in designing in vivo studies.
Introduction to KER-047
KER-047 is an orally bioavailable small molecule designed to potently and selectively inhibit ALK2, a key receptor in the bone morphogenetic protein (BMP) signaling pathway.[1] Dysregulation of ALK2 signaling is implicated in diseases characterized by iron imbalance and heterotopic ossification. Specifically, elevated ALK2 signaling leads to increased production of hepcidin, the master regulator of iron homeostasis. High hepcidin levels restrict iron availability for red blood cell production, leading to anemia. KER-047 is being developed for the treatment of iron-deficiency anemia and fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder caused by a gain-of-function mutation in the ALK2 gene (ACVR1).[2]
Mechanism of Action: ALK2 Signaling Pathway
KER-047 functions by inhibiting the kinase activity of ALK2. In conditions with excessive ALK2 signaling, ligands such as bone morphogenetic proteins (BMPs) bind to a receptor complex, leading to the phosphorylation of downstream SMAD proteins (SMAD1/5/8). These phosphorylated SMADs then complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes, including hepcidin (HAMP). By inhibiting ALK2, KER-047 blocks this signaling cascade, leading to reduced hepcidin expression, increased iron mobilization, and enhanced erythropoiesis.
Quantitative Data from Preclinical Mouse Models
While specific dosages of KER-047 in mouse models are not widely published, data from related ALK2 inhibitors and general statements about KER-047's preclinical efficacy provide a basis for experimental design. Preclinical studies have demonstrated that selective ALK2 inhibition in mouse models of iron-refractory iron deficiency anemia (IRIDA) can reverse high hepcidin, increase serum iron, and ameliorate anemia.
Table 1: Summary of Preclinical ALK2 Inhibitor Effects in Mouse Models
| Compound/Target | Mouse Model | Key Findings | Reference |
| Selective ALK2 Inhibitor | TMPRSS6 siRNA knockdown model of IRIDA | Reversed high hepcidin, increased serum iron, and ameliorated anemia. | |
| KTI-m216 (anti-ALK2 antibody) | Chronic Kidney Disease (CKD)-induced anemia of inflammation | Increased iron availability for erythropoiesis and partially rescued anemia. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be adapted for evaluating KER-047 in mouse models based on available literature for similar ALK2 inhibitors.
Protocol 1: Evaluation of KER-047 in a Mouse Model of Anemia of Inflammation
This protocol is adapted from studies on anemia of inflammation and ALK2 inhibition.
1. Mouse Model:
- Model: Chronic Kidney Disease (CKD)-induced anemia of inflammation.
- Induction: Feed mice a diet containing 0.2% adenine and 40 ppm iron for five weeks to induce CKD.[3]
2. Dosing and Administration:
- Compound: KER-047 (formulation and vehicle to be determined based on compound characteristics).
- Dosage: A dose-ranging study would be necessary. Based on clinical trial data in humans starting at 25 mg daily, a starting point for mice could be in the range of 1-10 mg/kg, administered orally once daily. This is an estimation and requires optimization.
- Control Groups: Vehicle control and potentially a positive control (e.g., another known ALK2 inhibitor).
- Administration Route: Oral gavage is appropriate for an orally bioavailable compound.
3. Experimental Workflow:
4. Outcome Measures:
- Primary Endpoints:
- Complete Blood Count (CBC): Hemoglobin, hematocrit, red blood cell count.
- Iron Parameters: Serum iron, transferrin saturation, ferritin.
- Serum Hepcidin Levels: Measured by ELISA.
- Secondary Endpoints:
- Histopathology of the spleen and liver to assess iron storage and any potential toxicity.
- Pharmacokinetic analysis of KER-047 in plasma.
Protocol 2: Evaluation of KER-047 in a Mouse Model of Fibrodysplasia Ossificans Progressiva (FOP)
This protocol is based on established FOP mouse models.
1. Mouse Model:
- Model: Conditional knock-in mouse model expressing the human ACVR1 R206H mutation (e.g., Acvr1R206H/+;CAG-CreER).
- Induction of HO: Administer tamoxifen to induce Cre recombinase activity and expression of the mutant ACVR1. Induce heterotopic ossification (HO) via controlled muscle injury (e.g., cardiotoxin injection into the gastrocnemius muscle).
2. Dosing and Administration:
- Compound: KER-047.
- Dosage: A dose-ranging study is critical. A potential starting range could be 1-10 mg/kg orally, once daily, initiated prior to or concurrently with the HO induction.
- Control Groups: Vehicle control.
- Administration Route: Oral gavage.
3. Experimental Workflow:
4. Outcome Measures:
- Primary Endpoints:
- Quantification of HO volume using micro-computed tomography (µCT).
- Histological confirmation of endochondral ossification in muscle tissue.
- Secondary Endpoints:
- Measurement of serum alkaline phosphatase (ALP) as a biomarker of bone formation.
- Assessment of functional impairment (e.g., gait analysis).
Conclusion
KER-047 holds promise as a therapeutic agent for disorders driven by excessive ALK2 signaling. The protocols outlined above provide a framework for the preclinical evaluation of KER-047 in relevant mouse models of anemia and FOP. Researchers should note that specific dosages and treatment regimens for KER-047 in these models require empirical determination through well-controlled dose-ranging studies. The provided information is intended to serve as a starting point for the design of robust in vivo experiments.
References
- 1. KER 047 - AdisInsight [adisinsight.springer.com]
- 2. Keros Therapeutics, Inc. Announces Completion of Dosing of Planned Cohorts in KER-047 Phase 1 Trial and Provides Program Update - Keros Therapeutics [ir.kerostx.com]
- 3. Keros Therapeutics Presents Clinical Data from its KER-050 and KER-047 Programs and Preclinical Data from its KER-050 and ALK2 Inhibitor Programs at the 64th American Society of Hematology Annual Meeting and Exposition - BioSpace [biospace.com]
Application Notes and Protocols for KER-047 Administration in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KER-047 is a potent and selective small molecule inhibitor of Activin Receptor-Like Kinase-2 (ALK2), also known as Activin A Receptor, Type I (ACVR1).[1][2] ALK2 is a type I receptor for bone morphogenetic proteins (BMPs) and is a key regulator of the iron-regulating hormone hepcidin.[3][4] Dysregulation of ALK2 signaling is implicated in diseases such as fibrodysplasia ossificans progressiva (FOP) and anemias associated with iron imbalance.[1][2] KER-047 has been shown to modulate iron metabolism by inhibiting ALK2, leading to decreased hepcidin levels and increased serum iron.[3][4][5]
These application notes provide a comprehensive protocol for the in vitro administration of KER-047 in cell culture, including its mechanism of action, recommended cell lines, and detailed experimental procedures.
Mechanism of Action
KER-047 selectively inhibits the kinase activity of ALK2.[1][2] In canonical BMP signaling, the binding of a BMP ligand brings together type I and type II receptors. The type II receptor then phosphorylates and activates the type I receptor (ALK2), which in turn phosphorylates downstream signaling molecules, primarily SMADs 1, 5, and 8. Phosphorylated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes, including hepcidin. By inhibiting ALK2, KER-047 blocks this signaling cascade. In the context of FOP, which is often caused by a gain-of-function mutation in ALK2 (e.g., R206H), KER-047 has demonstrated low nanomolar potency against the mutant receptor in cell-based reporter assays.
Signaling Pathway
Caption: Inhibition of the ALK2 signaling pathway by KER-047.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of KER-047 and related compounds. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
| Compound | Assay Type | Cell Line/Target | IC50/Potency | Reference |
| KER-047 related compound | HTRF Assay | ALK2 | ≤ 100 nM | [6] |
| KER-047 | Cell-based reporter assay | ALK2 (R206H mutant) | Low nanomolar |
Recommended Cell Lines
-
293T-BRE-Luc Cells: Human embryonic kidney cells stably transfected with a BMP-responsive element (BRE) driving a luciferase reporter. These are useful for quantifying the inhibition of the BMP/ALK2 signaling pathway.
-
FOP Patient-Derived Fibroblasts or Endothelial Cells: Primary cells harboring ALK2 mutations (e.g., R206H) are physiologically relevant models to study the effects of KER-047 on mutant ALK2 activity.
-
Hepatoma Cell Lines (e.g., HepG2, Huh7): These cells endogenously express hepcidin and can be used to study the effect of KER-047 on hepcidin expression.
-
HeLa Cells: Human cervical cancer cells have been used to assess ALK2-mediated SMAD1 phosphorylation.[6]
Experimental Protocols
General Guidelines for KER-047 Preparation and Storage
Materials:
-
KER-047 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Reconstitution: Prepare a stock solution of KER-047 by dissolving the powder in DMSO. For example, to make a 10 mM stock solution, dissolve 1 mg of KER-047 (molecular weight to be confirmed from the supplier) in the appropriate volume of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Evaluating ALK2 Signaling Inhibition using a Luciferase Reporter Assay
Cell Line: 293T-BRE-Luc
Materials:
-
293T-BRE-Luc cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human BMP2 or Activin A
-
KER-047 stock solution
-
Luciferase assay reagent
-
White, clear-bottom 96-well plates
-
Luminometer
Experimental Workflow:
Caption: Workflow for a BRE-luciferase reporter assay.
Detailed Protocol:
-
Cell Seeding: Seed 293T-BRE-Luc cells into a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Serum Starvation: The next day, gently aspirate the growth medium and replace it with 90 µL of serum-free medium. Incubate for 4-6 hours.
-
KER-047 Pre-treatment: Prepare serial dilutions of KER-047 in serum-free medium. Add 10 µL of the diluted KER-047 to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control. Pre-incubate for 30-60 minutes.
-
Ligand Stimulation: Prepare a solution of BMP2 (e.g., 5 ng/mL final concentration) or Activin A (e.g., 200 ng/mL final concentration) in serum-free medium. Add 10 µL of the ligand solution to the wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO2.
-
Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a control (e.g., a co-transfected Renilla luciferase reporter or total protein concentration). Plot the normalized luciferase activity against the log of the KER-047 concentration to determine the IC50 value.
Protocol for Assessing SMAD1/5 Phosphorylation by Western Blot
Cell Line: FOP patient-derived fibroblasts or HeLa cells
Materials:
-
Selected cell line
-
Complete growth medium
-
Serum-free medium
-
Recombinant human BMP2 or Activin A
-
KER-047 stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SMAD1/5, anti-total SMAD1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
6-well plates
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum starve the cells for 4-6 hours. Pre-treat with various concentrations of KER-047 for 30-60 minutes, followed by stimulation with BMP2 or Activin A for 45-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies (anti-phospho-SMAD1/5 and anti-loading control) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Develop the blot using an ECL substrate and image the chemiluminescence. g. Strip the membrane and re-probe with an anti-total SMAD1 antibody to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-SMAD1/5 signal to the total SMAD1 and loading control signals.
Disclaimer
This document is intended for research use only. The protocols provided are based on available scientific literature and should be adapted and optimized by the end-user for their specific experimental needs. Keros Therapeutics has reportedly deprioritized the KER-047 program, and researchers should consider this in their long-term project planning.
References
- 1. sec.gov [sec.gov]
- 2. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Macrocycle Kinase Inhibitors for ALK2 Using Fibrodysplasia Ossificans Progressiva‐Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.kerostx.com [ir.kerostx.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. | BioWorld [bioworld.com]
KER-047 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
KER-047 is a potent and selective small molecule inhibitor of Activin Receptor-Like Kinase-2 (ALK2), also known as Activin A Receptor, Type I (ACVR1).[1] ALK2 is a member of the Transforming Growth Factor-Beta (TGF-β) superfamily of receptors, which play crucial roles in a variety of biological processes, including iron homeostasis and bone formation.[2] Dysregulation of ALK2 signaling is implicated in the pathogenesis of diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and anemias associated with iron imbalance.[2][3] KER-047 is being investigated for its therapeutic potential in these conditions by modulating the ALK2 signaling pathway.[2][4]
These application notes provide detailed information on the solubility of KER-047 and protocols for its preparation and use in common experimental settings.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₀FN₇O | MedchemExpress |
| Molecular Weight | 475.56 g/mol | MedchemExpress |
| Appearance | Light yellow to yellow solid | MedchemExpress |
| CAS Number | 2248154-85-8 | MedchemExpress |
Solubility Data
| Solvent | Concentration | Comments | Reference |
| DMSO | ≥ 10 mg/mL (21.03 mM) | Ultrasonic assistance may be required. Use freshly opened, anhydrous DMSO as the compound is hygroscopic. | |
| In vivo formulation 1 (clear solution) | ≥ 1 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| In vivo formulation 2 (clear solution) | ≥ 1 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
Biological Activity
| Target | IC₅₀ | Assay Type | Reference |
| ALK2 | Potent inhibitor (specific value not publicly available) | Kinase Assay | [1][4] |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of KER-047 for subsequent dilution in experimental buffers or media.
Materials:
-
KER-047 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Equilibrate the KER-047 vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of KER-047 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). For example, to prepare a 10 mM stock solution, dissolve 4.76 mg of KER-047 in 1 mL of DMSO.
-
Vortex the solution thoroughly to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
In Vitro Experiment: Inhibition of SMAD1/5/8 Phosphorylation
Objective: To assess the inhibitory activity of KER-047 on ALK2-mediated SMAD phosphorylation in a cell-based assay.
Materials:
-
Cells expressing ALK2 (e.g., C2C12 myoblasts, or patient-derived cells for FOP studies)
-
Cell culture medium and supplements
-
Bone Morphogenetic Protein 2 (BMP2) or other ALK2 ligands
-
KER-047 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-SMAD1/5/8 and total SMAD1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional): Once the cells are attached, replace the growth medium with a low-serum or serum-free medium and incubate for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Prepare serial dilutions of KER-047 in the cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent toxicity. A typical concentration range to test would be from 1 nM to 10 µM. Add the diluted KER-047 to the cells and incubate for 1-2 hours.
-
Ligand Stimulation: Add BMP2 to the wells to a final concentration of 10-50 ng/mL to stimulate ALK2 signaling. Include a vehicle-treated, unstimulated control and a vehicle-treated, stimulated control. Incubate for 30-60 minutes.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Protein Quantification: Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total SMAD1 as a loading control.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phospho-SMAD to total SMAD. Plot the results as a percentage of the stimulated control to determine the IC₅₀ of KER-047.
In Vivo Experiment: Preparation of Dosing Solution
Objective: To prepare a formulation of KER-047 suitable for oral administration in animal models.
Materials:
-
KER-047 powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
or 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline
-
Sterile tubes
-
Vortex mixer
Protocol (Formulation 1):
-
Prepare a 10 mg/mL stock solution of KER-047 in DMSO.
-
For a 1 mL final dosing solution, take 100 µL of the 10 mg/mL KER-047 stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix well. The final concentration of KER-047 will be 1 mg/mL.
Protocol (Formulation 2):
-
Prepare a 10 mg/mL stock solution of KER-047 in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
For a 1 mL final dosing solution, take 100 µL of the 10 mg/mL KER-047 stock solution.
-
Add 900 µL of the 20% SBE-β-CD solution and mix thoroughly. The final concentration of KER-047 will be 1 mg/mL.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of KER-047 in inhibiting the ALK2 signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for assessing KER-047 inhibition of SMAD phosphorylation via Western Blot.
References
Measuring the Efficacy of KER-047 in Preclinical Models of Anemia of Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anemia of inflammation, also known as anemia of chronic disease, is a common hematological disorder associated with underlying inflammatory conditions such as chronic kidney disease (CKD), autoimmune diseases, and cancer. The master regulator of iron homeostasis, hepcidin, is often upregulated in these conditions, leading to restricted iron availability for erythropoiesis and subsequent anemia. KER-047 is a novel, selective small molecule inhibitor of activin receptor-like kinase 2 (ALK2), a key component of the signaling pathway that regulates hepcidin production. By inhibiting ALK2, KER-047 aims to reduce hepcidin levels, thereby increasing serum iron and promoting red blood cell production.
These application notes provide detailed protocols for inducing and evaluating anemia of inflammation in preclinical mouse models and methodologies to assess the efficacy of KER-047.
Signaling Pathway of Iron Homeostasis and KER-047 Intervention
The regulation of iron metabolism is a complex process orchestrated by the liver-derived peptide hepcidin. Inflammation stimulates the production of cytokines, such as IL-6, which in turn upregulate hepcidin expression. Hepcidin then binds to the iron exporter ferroportin on the surface of enterocytes and macrophages, leading to its internalization and degradation. This traps iron within these cells, reducing its availability in the circulation for transport to the bone marrow for erythropoiesis. The bone morphogenetic protein (BMP) signaling pathway, involving ALK2, is a critical regulator of hepcidin expression. KER-047 selectively inhibits ALK2, thereby disrupting this signaling cascade and reducing hepcidin production.
Experimental Protocols
Adenine-Induced Chronic Kidney Disease (CKD) Model of Anemia of Inflammation
This model mimics the anemia associated with chronic kidney disease, a condition characterized by inflammation and elevated hepcidin.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Adenine (Sigma-Aldrich)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard rodent chow
-
Gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
KER-047 or vehicle for treatment
Protocol:
-
Induction of CKD:
-
Prepare a suspension of adenine in the vehicle at a concentration of 10 mg/mL.
-
Administer adenine orally via gavage at a dose of 50 mg/kg body weight daily for 4-5 weeks.
-
Monitor mice for signs of illness and weight loss.
-
A control group should receive vehicle only.
-
-
Confirmation of Anemia and CKD:
-
At the end of the induction period, collect blood samples to measure baseline parameters.
-
Assess renal function by measuring serum creatinine and blood urea nitrogen (BUN).
-
Confirm anemia by measuring hemoglobin (Hb) and hematocrit (Hct).
-
-
KER-047 Treatment:
-
Randomize anemic mice into treatment and vehicle control groups.
-
Prepare KER-047 in an appropriate vehicle at desired concentrations for dose-response studies.
-
Administer KER-047 or vehicle orally once daily for the specified treatment period (e.g., 2-4 weeks).
-
-
Efficacy Evaluation:
-
Collect blood samples at specified time points during and after treatment.
-
Measure the following parameters:
-
Hematological: Hemoglobin, hematocrit, red blood cell (RBC) count, reticulocyte count.
-
Iron Status: Serum iron, transferrin saturation (TSAT), serum ferritin.
-
Hepcidin: Serum or liver hepcidin levels (using ELISA or LC-MS/MS).
-
Inflammatory Markers: Serum levels of cytokines such as IL-6.
-
-
Heat-Killed Brucella abortus (HKBA)-Induced Anemia of Inflammation Model
This model induces a robust and reproducible inflammatory anemia.[1]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Heat-killed Brucella abortus (Available from various suppliers)
-
Sterile saline
-
Blood collection supplies
-
KER-047 or vehicle for treatment
Protocol:
-
Induction of Anemia:
-
KER-047 Treatment:
-
Initiate treatment with KER-047 or vehicle at a predetermined time point after HKBA injection (e.g., day 7 or day 14).
-
Administer KER-047 or vehicle orally once daily for the desired duration.
-
-
Efficacy Evaluation:
-
Collect blood samples at various time points post-injection and throughout the treatment period.
-
Analyze the same panel of hematological, iron, hepcidin, and inflammatory markers as described for the CKD model.
-
TMPRSS6 siRNA-Mediated Anemia Model
This model mimics iron-refractory iron deficiency anemia (IRIDA) by knocking down the expression of TMPRSS6, a negative regulator of hepcidin. While not a direct model of inflammation, it results in high hepcidin and is relevant for testing hepcidin-lowering agents like KER-047.[2][3]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Tmprss6 siRNA or control siRNA (e.g., GalNAc-conjugated for liver targeting)
-
Phosphate-buffered saline (PBS)
-
Blood collection supplies
-
KER-047 or vehicle for treatment
Protocol:
-
Induction of Anemia:
-
Administer Tmprss6 siRNA subcutaneously at a validated dose (e.g., 1-3 mg/kg).
-
A control group should receive a non-targeting control siRNA.
-
Anemia and high hepcidin levels will develop due to the knockdown of Tmprss6.
-
-
KER-047 Treatment:
-
Begin treatment with KER-047 or vehicle after confirmation of the anemic phenotype.
-
Administer KER-047 or vehicle orally daily.
-
-
Efficacy Evaluation:
-
Monitor hematological parameters and iron status as described in the previous models.
-
Assess the knockdown of Tmprss6 in the liver using qRT-PCR.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Hypothetical Efficacy Data of KER-047 in Adenine-Induced CKD Mouse Model
| Parameter | Vehicle Control (CKD) | KER-047 (Low Dose) | KER-047 (High Dose) | Healthy Control |
| Hemoglobin (g/dL) | 9.5 ± 0.8 | 11.2 ± 0.6 | 12.5 ± 0.5** | 14.5 ± 0.4 |
| Hematocrit (%) | 30.2 ± 2.5 | 35.1 ± 2.1 | 38.9 ± 1.9 | 45.3 ± 1.5 |
| Serum Iron (µg/dL) | 45 ± 10 | 95 ± 15* | 120 ± 12 | 150 ± 20 |
| Serum Hepcidin (ng/mL) | 50 ± 12 | 25 ± 8* | 15 ± 5** | 10 ± 4 |
| Serum IL-6 (pg/mL) | 150 ± 30 | 145 ± 28 | 140 ± 25 | 20 ± 8 |
Values are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to Vehicle Control (CKD).
Visualizations
Experimental Workflow
Logical Relationship of Key Parameters
Conclusion
The preclinical models and protocols outlined in these application notes provide a robust framework for evaluating the efficacy of KER-047 in the context of anemia of inflammation. Consistent and rigorous application of these methods will enable researchers to generate reliable data on the pharmacodynamic effects of KER-047, supporting its further development as a potential therapeutic for this debilitating condition. Preclinical studies have suggested that ALK2 inhibition can lead to a decrease in serum hepcidin and an increase in serum iron levels, which is believed to be a promising therapeutic approach for anemias with high hepcidin levels, including anemia of inflammation.[4]
References
- 1. Heat-stress-modulated induction of NF-κB leads to brucellacidal pro-inflammatory defense against Brucella abortus infection in murine macrophages and in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting to https://onderzoekmetmensen.nl/en/trial/54150 [onderzoekmetmensen.nl]
- 3. ir.kerostx.com [ir.kerostx.com]
- 4. ir.kerostx.com [ir.kerostx.com]
Application Notes and Protocols for KER-047 in the Study of Iron-Refractory Iron Deficiency Anemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron-refractory iron deficiency anemia (IRIDA) is a rare genetic disorder characterized by iron deficiency anemia that is unresponsive to oral iron supplementation and only partially responsive to parenteral iron.[1] The underlying cause of IRIDA is mutations in the TMPRSS6 gene, which encodes the transmembrane serine protease matriptase-2. This enzyme plays a crucial role in downregulating the expression of hepcidin, the master regulator of iron homeostasis. In IRIDA, loss of TMPRSS6 function leads to inappropriately high levels of hepcidin, which in turn blocks intestinal iron absorption and traps iron in macrophages, leading to systemic iron deficiency and anemia.[1][2]
KER-047 is an investigational, orally bioavailable small molecule inhibitor of activin receptor-like kinase 2 (ALK2), a key component of the bone morphogenetic protein (BMP) signaling pathway that regulates hepcidin production.[3][4] By selectively inhibiting ALK2, KER-047 aims to reduce hepcidin expression, thereby increasing iron availability for erythropoiesis.[3][5] These application notes provide an overview of KER-047, its mechanism of action, and protocols for its use in preclinical and clinical research settings for the study of IRIDA.
Mechanism of Action: ALK2 Inhibition and Iron Homeostasis
The regulation of iron metabolism is tightly controlled by hepcidin. In IRIDA, the BMP/SMAD signaling pathway is overactive due to the lack of TMPRSS6-mediated cleavage of hemojuvelin, a co-receptor in this pathway. This leads to excessive hepcidin production. KER-047 acts by inhibiting ALK2, a receptor kinase in the BMP signaling cascade, thereby interrupting the signal for hepcidin transcription.
Preclinical Data Summary
Preclinical studies utilizing a Tmprss6 siRNA knockdown mouse model of IRIDA demonstrated that treatment with a selective ALK2 inhibitor, such as KER-047, resulted in reduced hepcidin levels, increased serum iron, and amelioration of anemia.[3]
Table 1: Summary of Preclinical Findings for ALK2 Inhibition in a Mouse Model of IRIDA
| Parameter | Observation | Reference |
| Hepcidin | Reduced | [3] |
| Serum Iron | Increased | [3] |
| Anemia | Ameliorated | [3] |
Clinical Trial Data Summary
Phase 1 Studies in Healthy Volunteers
Phase 1 clinical trials of KER-047 in healthy volunteers showed that the drug was generally well-tolerated.[4] Administration of KER-047 resulted in dose-dependent decreases in hepcidin and ferritin, and increases in serum iron and transferrin saturation (TSAT).[4][6] An increase in reticulocyte hemoglobin content was also observed, indicating increased iron availability for new red blood cell production.[3][6]
Table 2: Summary of Phase 1 Clinical Trial Results of KER-047 in Healthy Volunteers
| Parameter | Observation | Reference |
| Safety | Generally well-tolerated; no serious adverse events reported. | [4] |
| Hepcidin | Decreased | [4] |
| Serum Ferritin | Decreased | [3] |
| Serum Iron | Dose-related increases | [4] |
| Transferrin Saturation (TSAT) | Dose-related increases | [4] |
| Reticulocyte Hemoglobin | Increased | [3] |
Phase 2 Study in IRIDA Patients
An ongoing Phase 2, open-label, dose-escalation and dose-expansion trial is evaluating the safety and efficacy of KER-047 in patients with IRIDA.[3] Preliminary data from the first patient treated with 25 mg once daily showed that KER-047 was well-tolerated.[3] Decreases in hepcidin and serum ferritin levels were observed, along with an increase in reticulocyte hemoglobin, suggesting iron redistribution consistent with the drug's mechanism of action.[3][5]
Table 3: Preliminary Phase 2 Clinical Trial Results of KER-047 in an IRIDA Patient (25 mg q.d.)
| Parameter | Observation | Reference |
| Safety | Well-tolerated; no serious adverse events. | [3] |
| Hepcidin | Decreased | [3] |
| Serum Ferritin | Decreased | [3] |
| Reticulocyte Hemoglobin | Increased | [5] |
Experimental Protocols
Preclinical Model: Tmprss6 siRNA Knockdown Mouse Model of IRIDA
Objective: To create a transient mouse model of IRIDA to evaluate the efficacy of KER-047.
Materials:
-
C57BL/6 mice (or other suitable strain)
-
Tmprss6 siRNA or control siRNA (formulated for in vivo hepatic delivery, e.g., in lipid nanoparticles)
-
KER-047 (formulated for oral gavage)
-
Vehicle control for KER-047
-
Standard laboratory equipment for animal handling, dosing, and sample collection.
Protocol:
-
Animal Acclimation: Acclimate mice for at least one week prior to the start of the experiment.
-
siRNA Administration: Administer Tmprss6 siRNA or control siRNA via intravenous injection to induce knockdown of hepatic Tmprss6. The specific dose and frequency will depend on the siRNA formulation and should be optimized.
-
Induction of IRIDA Phenotype: Allow sufficient time for the IRIDA phenotype to develop (typically characterized by increased hepcidin, decreased serum iron, and mild anemia). This may take several days to a week.
-
KER-047 Treatment:
-
Divide mice into treatment groups (e.g., Vehicle, KER-047 low dose, KER-047 high dose).
-
Administer KER-047 or vehicle daily via oral gavage for the desired treatment period (e.g., 1-2 weeks).
-
-
Sample Collection and Analysis:
-
Collect blood samples at baseline and at various time points during the study for analysis of hematological parameters (hemoglobin, hematocrit, red blood cell count) and iron metabolism markers (serum iron, ferritin, transferrin saturation, hepcidin).
-
At the end of the study, harvest liver tissue for analysis of Tmprss6 and hepcidin (Hamp) gene expression to confirm knockdown and drug effect.
-
Clinical Trial Protocol: Phase 2 Study of KER-047 in IRIDA
The following is a generalized protocol based on the publicly available design of the KER-047-IR-201 study.[3]
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of ascending doses of KER-047 in participants with IRIDA.
Study Design: A 2-part, open-label, dose-escalation and dose-expansion trial.
Part 1: Dose Escalation
-
Participants receive ascending doses of KER-047 (starting at 25 mg) once daily for a 2-week period.
-
This is followed by a 2-week washout period.
Part 2: Dose Expansion
-
The dose and duration for this part are determined based on the outcomes of Part 1.
Key Eligibility Criteria:
-
Diagnosis of IRIDA based on homozygous or compound heterozygous TMPRSS6 genotype.
-
Evidence of iron deficiency anemia (e.g., low transferrin saturation, low hemoglobin).
Assessments:
-
Safety: Monitoring of adverse events.
-
Pharmacokinetics: Measurement of KER-047 plasma concentrations.
-
Pharmacodynamics:
-
Iron metabolism markers: Hepcidin, serum iron, ferritin, transferrin saturation.
-
Hematological parameters: Hemoglobin, mean corpuscular volume, reticulocyte count, and reticulocyte hemoglobin content.
-
Sample Collection Schedule (Illustrative):
-
Screening: Baseline assessments.
-
Treatment Period (e.g., Days 1, 5, 8, 15): Blood draws for safety labs, PK, and PD markers.
-
Washout Period (e.g., Days 21, 28): Follow-up blood draws to assess the return to baseline.
Conclusion
KER-047 represents a promising targeted therapy for IRIDA by addressing the underlying pathophysiology of elevated hepcidin. The preclinical and preliminary clinical data support its mechanism of action and potential to improve iron metabolism and anemia in this patient population. The protocols outlined here provide a framework for researchers to further investigate the utility of KER-047 in the context of IRIDA and other disorders of iron metabolism. Further research and completion of ongoing clinical trials are necessary to fully elucidate the safety and efficacy profile of this novel therapeutic agent.
References
- 1. Redirecting to https://onderzoekmetmensen.nl/en/trial/54150 [onderzoekmetmensen.nl]
- 2. An RNAi therapeutic targeting Tmprss6 decreases iron overload in Hfe−/− mice and ameliorates anemia and iron overload in murine β-thalassemia intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Keros Therapeutics Presents Clinical Data from its KER-050 and KER-047 Programs and Preclinical Data from its KER-050 and ALK2 Inhibitor Programs at the 64th American Society of Hematology Annual Meeting and Exposition - BioSpace [biospace.com]
- 4. Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its ALK2 Inhibitor Program, Including KER-047 Phase 1 Data, and KER-050 Preclinical Data, at the Virtual 62nd American Society of Hematology Annual Meeting and Exposition - Keros Therapeutics [ir.kerostx.com]
- 5. Keros Therapeutics Presents Clinical Trial and Preclinical [globenewswire.com]
- 6. researchgate.net [researchgate.net]
- 7. RNAi-mediated reduction of hepatic Tmprss6 diminishes anemia and secondary iron overload in a splenectomized mouse model of β-thalassemia intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Fibrodysplasia Ossificans Progressiva using KER-047
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrodysplasia Ossificans Progressiva (FOP) is a rare and debilitating genetic disorder characterized by the progressive formation of extra-skeletal bone, a process known as heterotopic ossification (HO). This condition is driven by a gain-of-function mutation in the ACVR1 gene, which encodes the Activin Receptor-Like Kinase 2 (ALK2), a bone morphogenetic protein (BMP) type I receptor. The most common mutation, R206H, renders the ALK2 receptor constitutively active and responsive to Activin A, leading to aberrant downstream signaling through the SMAD1/5/8 pathway and subsequent chondrogenesis and osteogenesis in soft tissues.
KER-047 is a potent and selective small molecule inhibitor of ALK2. By targeting the mutated ALK2 protein, KER-047 aims to block the aberrant signaling cascade and thereby halt the progression of heterotopic ossification. These application notes provide a comprehensive overview of the methodologies to investigate the efficacy of KER-047 in preclinical models of FOP.
Signaling Pathways in Fibrodysplasia Ossificans Progressiva
The following diagrams illustrate the key signaling pathways involved in FOP and the proposed mechanism of action for KER-047.
Data Presentation
While specific quantitative data from preclinical studies of KER-047 in FOP models are not publicly available, the following tables are structured to present the expected outcomes from the experimental protocols described below. Representative data from studies of other ALK2 inhibitors in FOP models are included for illustrative purposes and are clearly noted.
In Vitro Efficacy of ALK2 Inhibitors
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| KER-047 | ALK2 (R206H) | Kinase Assay | - | Data not publicly available | - |
| KER-047 | ALK2 (WT) | Kinase Assay | - | Data not publicly available | - |
| Representative ALK2 Inhibitor (e.g., LDN-212854) | ALK2 (R206H) | Kinase Assay | - | ~5 | [1] |
| Representative ALK2 Inhibitor (e.g., LDN-212854) | ALK2 (WT) | Kinase Assay | - | ~10 | [1] |
Inhibition of Activin A-Induced SMAD1/5/8 Phosphorylation
| Treatment | Cell Type | Activin A Conc. (ng/mL) | pSMAD1/5/8 Inhibition (%) | Reference |
| KER-047 (Various Conc.) | FOP Patient-derived iPSCs | 20 | Data not publicly available | - |
| Representative ALK2 Inhibitor (e.g., Saracatinib) | FOP Patient-derived iPSCs | 20 | >90% at 1 µM | [2] |
In Vivo Efficacy of ALK2 Inhibitors in FOP Mouse Models
| Treatment Group | Animal Model | Induction Method | Endpoint | HO Volume Reduction (%) | Reference |
| KER-047 | Acvr1R206H/+ | Cardiotoxin Injury | Day 21 post-injury | Data not publicly available | - |
| Representative ALK2 Inhibitor (e.g., BLU-782) | Acvr1R206H/+ | Cardiotoxin Injury | Day 14 post-injury | ~90% |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the efficacy of KER-047 in the context of FOP.
Protocol 1: In Vitro ALK2 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of KER-047 against wild-type and mutant (R206H) ALK2.
Materials:
-
Recombinant human ALK2 (WT and R206H) enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein)
-
KER-047 (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of KER-047 in kinase buffer.
-
In a 384-well plate, add KER-047 dilutions, recombinant ALK2 enzyme (WT or R206H), and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of KER-047 relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Inhibition of Activin A-Induced SMAD1/5/8 Phosphorylation in FOP Patient-Derived Cells
Objective: To assess the ability of KER-047 to inhibit aberrant downstream signaling in a cellular context.
Materials:
-
FOP patient-derived cells (e.g., induced pluripotent stem cells (iPSCs), fibroblasts, or endothelial cells)
-
Cell culture medium and supplements
-
KER-047 (serial dilutions)
-
Recombinant human Activin A
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment or ELISA kit for phospho-SMAD1/5/8
Procedure:
-
Culture FOP patient-derived cells in appropriate multi-well plates.
-
Pre-treat cells with serial dilutions of KER-047 for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with Activin A (e.g., 20 ng/mL) for a defined period (e.g., 1 hour).
-
Lyse the cells and collect the protein lysates.
-
Quantify protein concentration using a BCA assay.
-
Analyze the levels of phosphorylated SMAD1/5/8 and total SMAD1 by Western blot or ELISA.
-
Normalize the phospho-SMAD1/5/8 signal to the total SMAD1 signal.
-
Calculate the percentage of inhibition of Activin A-induced SMAD1/5/8 phosphorylation for each concentration of KER-047.
Protocol 3: In Vivo Efficacy in a FOP Mouse Model
Objective: To evaluate the ability of KER-047 to prevent or reduce heterotopic ossification in a mouse model of FOP.
Materials:
-
FOP mouse model (e.g., Acvr1R206H/+ knock-in mice)
-
Cardiotoxin (CTX)
-
KER-047 formulated for oral administration
-
Vehicle control
-
Micro-computed tomography (µCT) scanner
Procedure:
-
Induction of Heterotopic Ossification:
-
Anesthetize the mice.
-
Inject a single dose of cardiotoxin (e.g., 10 µM in 50 µL) into the gastrocnemius or quadriceps muscle of one hindlimb. The contralateral limb can be injected with saline as a control.
-
-
Treatment:
-
Administer KER-047 or vehicle control orally, once or twice daily, starting on the day of or one day after the cardiotoxin injection.
-
Continue treatment for a specified period (e.g., 14-28 days).
-
-
Quantification of Heterotopic Ossification:
-
At the end of the treatment period, euthanize the mice and excise the hindlimbs.
-
Fix the limbs in 4% paraformaldehyde.
-
Scan the limbs using a high-resolution µCT scanner.
-
Reconstruct the 3D images and quantify the volume of the heterotopic bone.
-
-
Data Analysis:
-
Compare the HO volume in the KER-047-treated group to the vehicle-treated group.
-
Calculate the percentage of reduction in HO volume.
-
Perform statistical analysis to determine the significance of the findings.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for researchers to investigate the therapeutic potential of KER-047 for the treatment of Fibrodysplasia Ossificans Progressiva. By utilizing these in vitro and in vivo models, scientists can further elucidate the mechanism of action of KER-047 and gather critical data to support its clinical development. While quantitative preclinical data for KER-047 in FOP models is not yet publicly available, the methodologies outlined here provide a clear path for generating such data.
References
Application Notes and Protocols for KER-047 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
KER-047 is an investigational small molecule designed to selectively inhibit Activin Receptor-Like Kinase-2 (ALK2), a key regulator of iron homeostasis.[1][2] Dysregulation of ALK2 signaling can lead to inappropriately high levels of hepcidin, the master regulator of iron metabolism.[3] Elevated hepcidin restricts the availability of iron for red blood cell production, resulting in anemia.[3] By inhibiting ALK2, KER-047 aims to reduce hepcidin expression, thereby increasing serum iron and transferrin saturation, and promoting erythropoiesis in the context of iron-restricted anemias.[1][3]
These application notes provide an overview of the mechanism of action of KER-047, summarize key preclinical and clinical findings, and detail experimental protocols for evaluating KER-047, particularly in combination with other therapeutic agents. It is important to note that as of late 2023, Keros Therapeutics has decided to deprioritize the KER-047 program and is exploring strategic partnerships for its further development.
Mechanism of Action: ALK2 Inhibition
The transforming growth factor-beta (TGF-β) superfamily, including bone morphogenetic proteins (BMPs), plays a crucial role in regulating hepcidin production through the ALK2 receptor. Under normal physiological conditions, the binding of BMPs to the ALK2 receptor complex leads to the phosphorylation of downstream SMAD proteins, which in turn transcriptionally upregulate hepcidin. KER-047, as a selective ALK2 inhibitor, is designed to interrupt this signaling cascade. This leads to a reduction in hepcidin levels, which in turn increases iron mobilization from stores and enhances iron availability for erythropoiesis.[1][3]
Preclinical Evaluation of ALK2 Inhibition in Combination Therapy
A preclinical study in a mouse model of anemia of inflammation (AI) has explored the combination of an ALK2 inhibitor with a research form of KER-050 (RKER-050), a ligand trap that inhibits certain TGF-β superfamily members to promote late-stage erythroid differentiation.
Study Objective: To evaluate the therapeutic potential of an investigational neutralizing antibody to ALK2 (RKER-216) as a monotherapy and in combination with RKER-050 in a mouse model of anemia of inflammation induced by chronic kidney disease (CKD).[6]
Key Findings:
-
ALK2 Inhibition Monotherapy: Treatment with the ALK2 inhibitor RKER-216 alone led to a significant decrease in serum hepcidin, an increase in transferrin saturation, and a reduction in spleen iron retention compared to vehicle-treated CKD mice. This resulted in improved hemoglobin levels and red blood cell production.[4]
-
Combination Therapy: The combination of RKER-216 and RKER-050 resulted in a greater increase in both hemoglobin and red blood cell counts compared to RKER-216 monotherapy, suggesting a synergistic effect.[4] Interestingly, no significant differences in serum hepcidin, spleen iron, or transferrin saturation were observed between the combination therapy and monotherapy groups.[3] This indicates that while ALK2 inhibition effectively mobilizes iron, the addition of RKER-050 further enhances the erythropoietic response.[3][4]
Clinical Evaluation of KER-047
Phase 1 Clinical Trial in Healthy Volunteers
A Phase 1, randomized, double-blind, placebo-controlled trial was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of KER-047 in healthy adult volunteers. The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[5]
Key Findings:
-
Safety and Tolerability: KER-047 was generally well-tolerated. The most common adverse events were mild to moderate in severity.[5]
-
Pharmacodynamics: Administration of KER-047 resulted in dose-dependent decreases in serum hepcidin and ferritin, and robust and sustained increases in serum iron and transferrin saturation.[1][5] An increase in reticulocyte hemoglobin was also observed, indicating that the mobilized iron was being incorporated into newly formed red blood cells.[1]
Phase 2 Clinical Trial in Patients with Iron-Refractory Iron Deficiency Anemia (IRIDA)
An open-label, two-part Phase 2 clinical trial was initiated to evaluate KER-047 in patients with IRIDA, a rare genetic disorder characterized by high hepcidin levels.
Key Findings (from one reported patient):
-
Treatment with KER-047 was well-tolerated.
-
A decrease in hepcidin and serum ferritin levels was observed.
-
An increase in reticulocyte hemoglobin was also noted, suggesting improved iron utilization for erythropoiesis.
Data Presentation
Table 1: Summary of Preclinical Combination Therapy in a Mouse Model of Anemia of Inflammation
| Parameter | Vehicle-Treated CKD Mice | RKER-216 (ALK2 inhibitor) Monotherapy | RKER-216 + RKER-050 Combination Therapy |
| Serum Hepcidin | Elevated | >95% decrease | >95% decrease |
| Spleen Iron Retention | Increased | Decreased | Decreased |
| Transferrin Saturation | Decreased | Increased | Increased |
| Hemoglobin | Decreased | Improved | Greater Improvement |
| Red Blood Cell Count | Decreased | Improved | Greater Improvement |
Data summarized from a press release by Keros Therapeutics.[4]
Table 2: Summary of Pharmacodynamic Effects of KER-047 in Phase 1 MAD Cohorts (Healthy Volunteers)
| Parameter | Effect Observed |
| Serum Hepcidin | Dose-dependent decrease |
| Serum Ferritin | Dose-dependent decrease |
| Serum Iron | Robust and sustained increase |
| Transferrin Saturation | Robust and sustained increase |
| Reticulocyte Hemoglobin | Increase |
Data summarized from press releases and presentations by Keros Therapeutics.[1][5]
Experimental Protocols
Protocol 1: Preclinical Evaluation of an ALK2 Inhibitor in Combination with RKER-050 in a Mouse Model of Anemia of Inflammation
1. Animal Model:
-
Species and Strain: Male C57BL/6 mice.[6]
-
Disease Induction: Anemia of inflammation is induced via a chronic kidney disease (CKD) model. Mice are fed a diet containing 0.2% adenine and 40 ppm iron for five weeks to induce CKD and subsequent anemia.[4]
2. Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: RKER-216 (neutralizing antibody to ALK2) monotherapy
-
Group 3: RKER-050 monotherapy
-
Group 4: RKER-216 and RKER-050 combination therapy
3. Dosing Regimen:
-
RKER-216: 3 mg/kg administered subcutaneously twice a week for four weeks.[4]
-
RKER-050: 7.5 mg/kg administered subcutaneously once a week for four weeks.[4]
4. Endpoint Analysis:
-
Hematology: Complete blood counts (including hemoglobin and red blood cell count) are measured using a suitable hematology analyzer.
-
Iron Metabolism: Serum hepcidin is measured by ELISA. Serum iron and transferrin saturation are determined using colorimetric assays. Spleen and liver non-heme iron content are also measured.
-
Inflammatory Markers: Serum levels of inflammatory cytokines (e.g., IL-6) can be measured by ELISA to confirm the inflammatory state.
Protocol 2: Phase 1 Clinical Trial of KER-047 in Healthy Volunteers (Summary)
1. Study Design:
-
Randomized, double-blind, placebo-controlled, two-part (SAD and MAD) study.[5]
2. Participant Population:
-
Healthy adult volunteers.
3. Dosing:
-
SAD Cohorts: Single oral doses of KER-047 (capsule and liquid formulations) or placebo.[5]
-
MAD Cohorts: Daily oral doses of KER-047 (liquid formulation) or placebo for 7 to 14 days.[5]
4. Assessments:
-
Safety and Tolerability: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
-
Pharmacokinetics: Measurement of plasma concentrations of KER-047 at various time points to determine parameters such as Cmax, AUC, and half-life.
-
Pharmacodynamics: Measurement of serum hepcidin, ferritin, iron, transferrin saturation, and reticulocyte hemoglobin at baseline and throughout the study.
Visualizations
Caption: Mechanism of action of KER-047 as an ALK2 inhibitor.
References
- 1. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | Semantic Scholar [semanticscholar.org]
- 4. Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its KER-050 Program and Preclinical Data from its ALK2 Inhibitor Program at the 28th Annual Congress of the European Hematology Association - BioSpace [biospace.com]
- 5. Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its ALK2 Inhibitor Program, Including KER-047 Phase 1 Data, and KER-050 Preclinical Data, at the Virtual 62nd American Society of Hematology Annual Meeting and Exposition - Keros Therapeutics [ir.kerostx.com]
- 6. researchgate.net [researchgate.net]
Preclinical Pharmacokinetic Analysis of KER-047: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KER-047 is an investigational, orally bioavailable small molecule designed as a potent and selective inhibitor of activin receptor-like kinase-2 (ALK2), a key component of the transforming growth factor-beta (TGF-β) signaling pathway.[1] Dysregulation of ALK2 signaling is implicated in diseases of iron imbalance and certain rare genetic disorders. Specifically, excessive ALK2 signaling leads to elevated levels of hepcidin, the master regulator of iron homeostasis, resulting in decreased iron availability for red blood cell production. By inhibiting ALK2, KER-047 aims to normalize hepcidin levels, increase iron mobilization, and thereby address anemia and other conditions driven by functional iron deficiency.
These application notes provide a summary of the available preclinical pharmacokinetic information for KER-047 and generalized protocols for the types of studies typically conducted for a small molecule drug candidate. It is important to note that while preclinical studies on KER-047 have been conducted and supported its clinical development, detailed quantitative data and specific experimental protocols are not extensively available in the public domain. In November 2023, Keros Therapeutics announced the deprioritization of the KER-047 program, which may impact the future publication of detailed preclinical findings.[2]
Mechanism of Action and Signaling Pathway
KER-047 targets ALK2, a type I receptor in the bone morphogenetic protein (BMP) signaling pathway, which is a branch of the larger TGF-β superfamily. In the context of iron regulation, BMPs (such as BMP6) bind to a receptor complex composed of a type II receptor (like BMPR2) and a type I receptor (ALK2). This binding event leads to the phosphorylation and activation of ALK2, which in turn phosphorylates downstream signaling molecules called SMADs (specifically SMAD1/5/8). The phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes, including hepcidin (encoded by the HAMP gene).
Elevated hepcidin levels lead to the internalization and degradation of ferroportin, the only known cellular iron exporter, thereby trapping iron in enterocytes, macrophages, and hepatocytes. This sequestration of iron limits its availability for erythropoiesis in the bone marrow, leading to anemia. KER-047, by selectively inhibiting the kinase activity of ALK2, blocks the phosphorylation of SMADs and consequently suppresses hepcidin production, restoring iron mobilization and availability.
Below is a diagram illustrating the ALK2 signaling pathway and the inhibitory action of KER-047.
Preclinical Pharmacokinetic Summary
While specific quantitative data from preclinical studies of KER-047 are not publicly available, press releases and conference abstracts from Keros Therapeutics have provided some qualitative insights into its pharmacokinetic and pharmacodynamic profile.
In Vitro Studies:
-
KER-047 was characterized as a potent and highly selective inhibitor of ALK2 compared to other structurally related TGF-β receptors.
In Vivo Studies (Animal Models):
-
Preclinical studies were conducted in animal models, including a mouse model of anemia of inflammation and a TMPRSS6 small interfering RNA knockdown mouse model of Iron-Refractory Iron Deficiency Anemia (IRIDA).
-
In these models, inhibition of ALK2 by a selective inhibitor (presumed to be or similar to KER-047) demonstrated the ability to suppress hepcidin production and ameliorate anemia.
-
These preclinical findings supported the progression of KER-047 into Phase 1 clinical trials in healthy volunteers.
The following table summarizes the types of preclinical pharmacokinetic studies that are typically conducted for a small molecule drug like KER-047. The data presented are hypothetical and for illustrative purposes only, as specific data for KER-047 have not been publicly released.
| Parameter | Species | Route of Administration | Dose | Value (Hypothetical) | Units |
| Cmax (Maximum Concentration) | Rat | Oral (PO) | 10 | 1500 | ng/mL |
| Dog | Oral (PO) | 5 | 1200 | ng/mL | |
| Tmax (Time to Cmax) | Rat | Oral (PO) | 10 | 1.5 | hours |
| Dog | Oral (PO) | 5 | 2.0 | hours | |
| AUC (Area Under the Curve) | Rat | Oral (PO) | 10 | 9000 | ngh/mL |
| Dog | Oral (PO) | 5 | 10000 | ngh/mL | |
| t1/2 (Half-life) | Rat | Oral (PO) | 10 | 4 | hours |
| Dog | Oral (PO) | 5 | 8 | hours | |
| Bioavailability | Rat | PO vs. IV | 10 | 40 | % |
| Dog | PO vs. IV | 5 | 60 | % | |
| Volume of Distribution (Vd) | Rat | Intravenous (IV) | 2 | 3 | L/kg |
| Dog | Intravenous (IV) | 1 | 5 | L/kg | |
| Clearance (CL) | Rat | Intravenous (IV) | 2 | 0.5 | L/h/kg |
| Dog | Intravenous (IV) | 1 | 0.25 | L/h/kg |
Experimental Protocols
Detailed, specific protocols for the preclinical evaluation of KER-047 are proprietary to Keros Therapeutics. However, standard methodologies are employed in the pharmaceutical industry for these types of studies. The following are generalized protocols for key in vivo pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
Protocol 1: Single-Dose Pharmacokinetic Study in Rodents (e.g., Rats)
Objective: To determine the pharmacokinetic profile of KER-047 following a single oral and intravenous administration in rats.
Materials:
-
KER-047 (analytical grade)
-
Vehicle for oral and intravenous formulations (e.g., 0.5% methylcellulose in water for oral; saline with a co-solvent for IV)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Cannulated rats (jugular vein) for IV administration and blood sampling
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize rats to the facility for at least one week prior to the study.
-
Dosing:
-
Oral (PO) Group: Administer KER-047 via oral gavage at a specified dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: Administer KER-047 as a slow bolus injection via the jugular vein cannula at a specified dose (e.g., 2 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula or another appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of KER-047 in rat plasma.
-
Analyze the plasma samples to determine the concentration of KER-047 at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, Vd, and CL.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Protocol 2: In Vivo Metabolism and Excretion Study in Rodents (e.g., Rats)
Objective: To determine the primary routes of excretion and identify the major metabolites of KER-047 in rats.
Materials:
-
Radiolabeled [14C]KER-047
-
Male Sprague-Dawley rats
-
Metabolism cages for separate collection of urine and feces
-
Scintillation counter for radioactivity measurement
-
LC-MS/MS and/or radio-HPLC for metabolite profiling and identification
Procedure:
-
Dosing: Administer a single oral or intravenous dose of [14C]KER-047 to rats housed in metabolism cages.
-
Sample Collection:
-
Collect urine and feces at regular intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours post-dose).
-
At the end of the collection period, collect the carcass.
-
-
Radioactivity Measurement (Mass Balance):
-
Homogenize feces and carcass samples.
-
Measure the total radioactivity in aliquots of urine, homogenized feces, and carcass using a scintillation counter.
-
Calculate the percentage of the administered radioactive dose recovered in urine, feces, and carcass to determine the mass balance and primary routes of excretion.
-
-
Metabolite Profiling and Identification:
-
Pool urine and plasma samples from specific time intervals.
-
Extract metabolites from fecal homogenates.
-
Analyze the samples using radio-HPLC to obtain a profile of the radioactive components (parent drug and metabolites).
-
Use LC-MS/MS to identify the chemical structures of the major metabolites.
-
Conclusion
KER-047 is a selective ALK2 inhibitor that has shown promise in preclinical models for the treatment of anemias driven by iron imbalance. While detailed public data on its preclinical pharmacokinetics are limited, the available information indicates that its profile was sufficient to warrant clinical investigation. The generalized protocols provided here serve as a guide to the standard methodologies used to characterize the pharmacokinetic and ADME properties of a small molecule drug candidate like KER-047. Further detailed information may become available in future scientific publications or presentations.
References
- 1. Keros Therapeutics Presents Clinical Data from its KER-050 and KER-047 Programs and Preclinical Data from its KER-050 and ALK2 Inhibitor Programs at the 64th American Society of Hematology Annual Meeting and Exposition - BioSpace [biospace.com]
- 2. A Study to Evaluate the Safety and Preliminary Efficacy of a Response-guided Dose Titration of KER-047 in the Treatment of Functional IDA (Iron Deficiency Anemia). [clin.larvol.com]
Application Notes and Protocols: Biomarkers for Assessing KER-047 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
KER-047 is an investigational, orally bioavailable, selective small molecule inhibitor of activin receptor-like kinase-2 (ALK2).[1][2] ALK2 is a key component of the signaling pathway that regulates hepcidin, the master regulator of iron homeostasis.[1] Dysregulation of this pathway, leading to elevated hepcidin levels, is implicated in the pathophysiology of anemias characterized by functional iron deficiency, such as iron-refractory iron deficiency anemia (IRIDA).[3] By inhibiting ALK2, KER-047 aims to reduce hepcidin expression, thereby increasing iron availability for erythropoiesis.[1] This document provides detailed application notes and protocols for the use of key biomarkers to assess the target engagement of KER-047 in preclinical and clinical studies.
Mechanism of Action and Key Biomarkers
KER-047 targets the bone morphogenetic protein (BMP)-SMAD signaling pathway, which plays a crucial role in the regulation of hepcidin production. Inappropriate activation of this pathway leads to elevated hepcidin, which in turn blocks iron absorption from the gut and the release of iron from macrophages, resulting in low serum iron levels and anemia. By selectively inhibiting ALK2, KER-047 is designed to decrease the phosphorylation of SMAD1/5/8, leading to reduced hepcidin transcription.
The primary pharmacodynamic biomarkers for assessing KER-047 target engagement are directly linked to its mechanism of action and the downstream effects on iron metabolism. These include:
-
Direct Target Engagement Biomarker:
-
Hepcidin
-
-
Downstream Pharmacodynamic Biomarkers:
-
Serum Iron
-
Total Iron-Binding Capacity (TIBC) and Transferrin Saturation (TSAT)
-
Serum Ferritin
-
Reticulocyte Hemoglobin Content (CHr or Ret-He)
-
Quantitative Data Summary
The following tables summarize the expected changes in key biomarkers following treatment with KER-047, based on data from a Phase 1 clinical trial in healthy volunteers.
Table 1: Effect of Multiple Ascending Doses of KER-047 on Iron Homeostasis Biomarkers in Healthy Volunteers
| Biomarker | 50 mg (n=8) | 100 mg (n=8) | 200 mg (n=8) | Placebo (n=2) |
| Mean Change from Baseline in Serum Iron (µg/dL) | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | No significant change |
| Mean Change from Baseline in Transferrin Saturation (%) | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | No significant change |
| Mean Change from Baseline in Serum Ferritin (ng/mL) | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | No significant change |
| Mean Change from Baseline in Serum Hepcidin (nM) | Decrease | Decrease | Decrease | No significant change |
Data in this table is derived from graphical representations in a presentation by Keros Therapeutics and represents trends observed in the study.[4] Precise numerical values with statistical analysis were not available in the public domain.
Table 2: Observations in a Phase 2 Clinical Trial of KER-047 in a Patient with IRIDA (25 mg once daily)
| Biomarker | Observation |
| Hepcidin | Decreased during treatment |
| Serum Ferritin | Decreased during treatment and returned to baseline during washout |
| Reticulocyte Hemoglobin | Increased during the treatment period |
These observations are from a single patient in an ongoing clinical trial and are suggestive of iron redistribution consistent with the mechanism of action of KER-047.
Experimental Protocols
Measurement of Serum Hepcidin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: This method provides a highly specific and quantitative measurement of the bioactive 25-amino acid isoform of hepcidin (hepcidin-25).
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole or high-resolution mass spectrometer)
-
Solid-phase extraction (SPE) cartridges
-
Acetonitrile, formic acid, and other LC-MS grade solvents
-
Stable isotope-labeled hepcidin-25 internal standard
-
Serum samples collected in appropriate tubes (e.g., red-top tubes)
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To 100 µL of serum, add the internal standard.
-
Precipitate proteins by adding an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the hepcidin fraction using an appropriate solvent mixture.
-
-
LC-MS/MS Analysis:
-
Inject the eluted sample into the LC-MS/MS system.
-
Separate hepcidin from other components using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify hepcidin-25 and the internal standard using multiple reaction monitoring (MRM) or high-resolution mass analysis.
-
-
Data Analysis:
-
Calculate the concentration of hepcidin-25 in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of hepcidin-25.
-
Measurement of Serum Iron and Total Iron-Binding Capacity (TIBC) by Colorimetric Assay
Principle: This assay measures the concentration of iron in serum and the total capacity of transferrin to bind iron.
Materials:
-
Spectrophotometer or microplate reader
-
Commercially available serum iron/TIBC assay kit (containing iron standards, colorimetric reagents, and buffers)
-
Serum samples
Procedure for Serum Iron:
-
Add a releasing agent to the serum sample to dissociate iron from transferrin.
-
Add a reducing agent to convert the released ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Add a chromogenic agent that forms a colored complex with ferrous iron.
-
Measure the absorbance of the colored complex at the specified wavelength (e.g., 560 nm).
-
Calculate the serum iron concentration by comparing the absorbance to a standard curve prepared with known concentrations of iron.
Procedure for TIBC:
-
Add a known excess of an iron solution to the serum sample to saturate all iron-binding sites on transferrin.
-
Add a light precipitating agent (e.g., magnesium carbonate) to remove the unbound excess iron.
-
Centrifuge the sample to pellet the precipitate.
-
Measure the iron concentration in the supernatant, which represents the TIBC, using the same colorimetric method as for serum iron.
Calculation of Transferrin Saturation (TSAT): TSAT (%) = (Serum Iron / TIBC) x 100
Measurement of Serum Ferritin by Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: A sandwich ELISA is used to quantify the amount of ferritin in a serum sample.
Materials:
-
ELISA plate reader
-
Commercially available ferritin ELISA kit (containing antibody-coated microplates, detection antibody, standards, and substrate)
-
Serum samples
Procedure:
-
Add serum samples and ferritin standards to the wells of the antibody-coated microplate.
-
Incubate to allow ferritin to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a horseradish peroxidase (HRP)-conjugated anti-ferritin detection antibody.
-
Incubate to allow the detection antibody to bind to the captured ferritin.
-
Wash the plate to remove unbound detection antibody.
-
Add a substrate solution that will react with HRP to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the ferritin concentration in the samples by comparing their absorbance to the standard curve.
Measurement of Reticulocyte Hemoglobin Content (CHr or Ret-He)
Principle: This measurement is performed using automated hematology analyzers that use flow cytometry to determine the hemoglobin content of newly formed red blood cells (reticulocytes).
Materials:
-
Automated hematology analyzer with reticulocyte analysis capabilities
-
Whole blood samples collected in EDTA tubes
Procedure:
-
Ensure the hematology analyzer is calibrated and quality controlled according to the manufacturer's instructions.
-
Gently mix the whole blood sample to ensure homogeneity.
-
Present the sample to the analyzer.
-
The analyzer will automatically perform the analysis, which typically involves:
-
Staining the reticulocytes with a fluorescent dye that binds to residual RNA.
-
Using flow cytometry to measure the size and hemoglobin content of the stained cells.
-
-
The analyzer will report the reticulocyte hemoglobin content (as CHr or Ret-He) along with other hematological parameters.
Visualizations
ALK2 Signaling Pathway in Iron Homeostasis
Caption: ALK2 signaling pathway in hepcidin regulation and the inhibitory action of KER-047.
Experimental Workflow for Biomarker Assessment
Caption: General workflow for the assessment of KER-047 target engagement biomarkers.
Conclusion
The biomarkers detailed in this document provide a robust toolkit for assessing the target engagement of KER-047 and its pharmacodynamic effects on iron metabolism. Consistent and standardized application of these protocols is crucial for generating high-quality data to inform the preclinical and clinical development of this novel therapeutic agent. The observed changes in hepcidin, serum iron, transferrin saturation, ferritin, and reticulocyte hemoglobin content serve as reliable indicators of KER-047's mechanism of action. It is important to note that as of late 2023, Keros Therapeutics has decided to deprioritize the KER-047 program for functional iron deficiency, though they may continue to explore strategic partnerships for its development.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of TRND482477/KER-047 for treating ALK2 dysfunction disorders: FOP and anemia resulting from Iron imbalance | NIH Research Festival [researchfestival.nih.gov]
- 3. Redirecting to https://onderzoekmetmensen.nl/en/trial/54150 [onderzoekmetmensen.nl]
- 4. Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its ALK2 Inhibitor Program, Including KER-047 Phase 1 Data, and KER-050 Preclinical Data, at the Virtual 62nd American Society of Hematology Annual Meeting and Exposition - Keros Therapeutics [ir.kerostx.com]
Troubleshooting & Optimization
KER-047 off-target effects and kinase profiling
Welcome to the technical support center for KER-047. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of KER-047, a potent and selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of KER-047?
A1: KER-047 is an oral, small-molecule inhibitor that potently and selectively targets Activin Receptor-Like Kinase 2 (ALK2), also known as Activin A Receptor, Type I (ACVR1).[1][2][3] ALK2 is a key component of the bone morphogenetic protein (BMP) signaling pathway.[4] By inhibiting ALK2, KER-047 can modulate downstream signaling cascades.
Q2: What is the role of ALK2 in iron homeostasis?
A2: ALK2 is a critical regulator of hepcidin, the master hormone of iron metabolism.[5] Dysregulated or overactive ALK2 signaling leads to inappropriately high levels of hepcidin.[5] Elevated hepcidin blocks iron absorption from the gut and prevents the release of iron from stores in the body, leading to functional iron deficiency and anemia.[2][5] KER-047, by inhibiting ALK2, is designed to reduce hepcidin production and thereby increase the availability of iron for red blood cell formation.[5]
Q3: What are the potential therapeutic applications of KER-047?
A3: KER-047 has been investigated for the treatment of conditions characterized by iron imbalance and aberrant ALK2 signaling. This includes iron-refractory iron deficiency anemia (IRIDA) and fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder caused by a gain-of-function mutation in the ACVR1 gene encoding ALK2.[6][7][8]
Q4: What are the observed effects of KER-047 in clinical trials?
A4: In Phase 1 clinical trials with healthy volunteers, administration of KER-047 resulted in dose-dependent decreases in hepcidin levels, increases in serum iron and transferrin saturation, and decreases in serum ferritin, which is consistent with the mobilization of iron stores.[6][7] These changes indicate successful target engagement and a pharmacodynamic effect on iron metabolism.[7] In a Phase 2 trial for IRIDA, preliminary results in a single patient showed that KER-047 was well-tolerated and led to changes in iron and red blood cell parameters consistent with its mechanism of action.[9]
Q5: What are the known side effects of KER-047?
A5: In a Phase 1 study, the most common adverse events observed in healthy volunteers were headache, nausea, vomiting, diarrhea, chills, fever, muscle pain, decreased appetite, and reversible lymphopenia (a decrease in a type of white blood cell).[3] No serious adverse events were reported in that trial.[3]
Troubleshooting Guides
Problem: Unexpected results in cell-based assays.
-
Possible Cause 1: Cell line suitability.
-
Troubleshooting: Ensure your cell line expresses ALK2 and the necessary downstream signaling components (e.g., SMADs). Not all cell lines will have a functional ALK2 pathway. Consider using a cell line known to be responsive to BMPs, such as C2C12 myoblasts, or engineered cell lines overexpressing ALK2.
-
-
Possible Cause 2: Ligand stimulation.
-
Troubleshooting: The activity of ALK2 is dependent on stimulation by its ligands, primarily Bone Morphogenetic Proteins (BMPs). Ensure you are stimulating your cells with an appropriate BMP ligand (e.g., BMP6, BMP7, or BMP9) at an optimal concentration to activate the pathway before adding KER-047.
-
-
Possible Cause 3: Assay endpoint.
-
Troubleshooting: The most direct way to measure ALK2 inhibition is to assess the phosphorylation of its downstream targets, SMAD1, SMAD5, and SMAD8. A Western blot for phospho-SMAD1/5/8 is a common method. Alternatively, a reporter assay using a BMP-responsive element (BRE) driving luciferase expression can be used to measure transcriptional output of the pathway.
-
Problem: Difficulty interpreting in vivo study results.
-
Possible Cause 1: Pharmacokinetics and pharmacodynamics (PK/PD).
-
Troubleshooting: Ensure the dosing regimen is sufficient to maintain a therapeutic concentration of KER-047. Measure plasma concentrations of the compound and correlate them with pharmacodynamic markers such as serum hepcidin levels. A full PK/PD analysis will help in optimizing the dose and frequency of administration.
-
-
Possible Cause 2: Animal model selection.
-
Troubleshooting: The choice of animal model is critical. For studying effects on iron metabolism, models of anemia of inflammation or genetic models of iron overload may be appropriate. For FOP, specific mouse models carrying the human ACVR1 mutation are necessary.
-
-
Possible Cause 3: Off-target effects.
-
Troubleshooting: While KER-047 is designed to be selective for ALK2, off-target effects are a possibility with any small molecule inhibitor. If you observe unexpected phenotypes, consider the possibility of inhibition of other related kinases. Comprehensive kinase profiling is the best way to assess this (see Data Presentation section).
-
Data Presentation
Kinase Profiling
A critical step in the preclinical evaluation of any kinase inhibitor is to determine its selectivity. This is typically done by screening the compound against a large panel of kinases. While specific, comprehensive kinase profiling data for KER-047 is not publicly available, the table below serves as a template for how such data would be presented. Researchers using KER-047 in their own experiments are encouraged to perform similar profiling to understand its activity in their specific context.
Table 1: Illustrative Kinase Selectivity Profile for an ALK2 Inhibitor
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM |
| ALK2 (ACVR1) | < 10 | > 95% |
| ALK1 (ACVRL1) | > 1000 | < 20% |
| ALK3 (BMPR1A) | > 500 | < 30% |
| ALK4 (ACVR1B) | > 2000 | < 10% |
| ALK5 (TGFBR1) | > 1000 | < 15% |
| ALK6 (BMPR1B) | > 800 | < 25% |
| VEGFR2 | > 5000 | < 5% |
| p38α | > 5000 | < 5% |
| ... (and so on for a broad panel of kinases) |
Note: The data in this table is for illustrative purposes only and does not represent actual data for KER-047.
Experimental Protocols & Visualizations
ALK2 Signaling Pathway
The diagram below illustrates the canonical BMP/ALK2 signaling pathway. BMP ligands bind to a complex of Type I (including ALK2) and Type II serine/threonine kinase receptors. The Type II receptor then phosphorylates and activates the Type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus and regulates the transcription of target genes, including hepcidin. KER-047 acts by inhibiting the kinase activity of ALK2, thereby blocking this entire downstream cascade.
Caption: ALK2 signaling pathway and the inhibitory action of KER-047.
Experimental Workflow: Western Blot for p-SMAD1/5/8
This workflow outlines the key steps for assessing KER-047 activity in a cell-based assay by measuring the phosphorylation of SMAD1/5/8.
Caption: Workflow for assessing KER-047 activity via Western Blot.
Logical Relationship: Target Engagement to Clinical Effect
This diagram illustrates the logical progression from the molecular action of KER-047 to its intended clinical outcome in iron deficiency anemia.
Caption: Logical flow from KER-047 target engagement to clinical effect.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. KER 047 - AdisInsight [adisinsight.springer.com]
- 3. Keros Therapeutics Presents Clinical Data from its KER-050 and KER-047 Programs and Preclinical Data from its KER-050 and ALK2 Inhibitor Programs at the 64th American Society of Hematology Annual Meeting and Exposition - BioSpace [biospace.com]
- 4. sec.gov [sec.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Project overview: Establishing Cellular Assays to Screen for ALK2 Inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 7. Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its ALK2 Inhibitor Program, Including KER-047 Phase 1 Data, and KER-050 Preclinical Data, at the Virtual 62nd American Society of Hematology Annual Meeting and Exposition - Keros Therapeutics [ir.kerostx.com]
- 8. Keros Therapeutics : Preliminary Results of a Phase-2 Clinical Trial of the ALK-2 Inhibitor KER-047 for Treatment of Iron-Refractory Iron Deficiency Anemia | MarketScreener [marketscreener.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Overcoming KER-047 solubility issues in vitro
Welcome to the technical support center for KER-047. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vitro use of KER-047, with a specific focus on addressing potential solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is KER-047 and what is its mechanism of action?
KER-047 is a potent and selective small-molecule inhibitor of Activin Receptor-Like Kinase-2 (ALK2), also known as ACVR1.[1][2][3] ALK2 is a type I receptor in the Transforming Growth Factor-Beta (TGF-β) superfamily. It plays a crucial role in the signaling pathway that regulates hepcidin, the master regulator of iron homeostasis.[4] By inhibiting ALK2, KER-047 can modulate hepcidin expression and impact iron metabolism.[4] It has been investigated for its potential in treating conditions like iron-refractory iron deficiency anemia (IRIDA) and fibrodysplasia ossificans progressiva (FOP).[3][5]
Q2: In what solvent should I dissolve KER-047 powder?
Based on information from commercial suppliers, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing stock solutions of KER-047.[3] It is common practice to prepare a high-concentration stock solution, for example at 10 mM, which can then be further diluted into aqueous buffers or cell culture media for experiments.
Q3: My KER-047 solution appears to have precipitated after being stored. What should I do?
Precipitation upon storage can occur if the compound's solubility limit is exceeded, especially at lower temperatures. If you observe precipitation in your stock solution, gently warm the vial to 37°C for 5-10 minutes and vortex or sonicate to redissolve the compound completely before use. To prevent this, ensure your stock solution is stored at -20°C or -80°C in tightly sealed aliquots to avoid freeze-thaw cycles and moisture.[2]
Q4: I observed precipitation when I diluted my KER-047 DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is significantly lower. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of KER-047 in your assay.
-
Increase the DMSO concentration: Ensure that the final concentration of DMSO in your culture medium is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, be mindful that high concentrations of DMSO can be toxic to cells, so it is critical to run a vehicle control to assess its effect.
-
Use a surfactant or protein: For cell-free assays, adding a non-ionic surfactant like Tween-20 or Triton X-100 (at ~0.01%) can help maintain solubility. For cell-based assays, the presence of serum (like FBS) in the medium can aid solubility due to the binding of the compound to proteins like albumin. If you are using serum-free media, consider adding purified bovine serum albumin (BSA) to a final concentration of 0.1% to 0.5%.
-
Prepare intermediate dilutions: Instead of diluting directly from a high-concentration DMSO stock into your final aqueous buffer, create intermediate dilutions in a mix of DMSO and your final buffer to gradually decrease the solvent strength.
Troubleshooting Guide: Overcoming In Vitro Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with KER-047 in in vitro settings.
| Problem | Potential Cause | Recommended Solution |
| KER-047 powder does not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | Ensure you are using a sufficient volume of DMSO to prepare your stock solution (e.g., for a 10 mM solution). Vortex vigorously or use a sonicator bath for several minutes to aid dissolution. |
| Precipitation observed in culture medium immediately after adding KER-047 stock. | The compound's solubility limit in the aqueous medium has been exceeded. | 1. Lower the final working concentration of KER-047. 2. Perform a serial dilution of your stock solution in the culture medium to find the highest soluble concentration. 3. Increase the final percentage of DMSO in the medium (while staying within the tolerable limit for your cells, typically ≤0.5%). Always include a vehicle control with the same DMSO concentration. |
| Compound precipitates over time during a long-term cell culture experiment. | The compound may be unstable or its solubility may decrease over time at 37°C. | 1. Refresh the culture medium with freshly diluted KER-047 every 24-48 hours. 2. If using serum-free medium, consider adding a carrier protein like BSA (0.1-0.5%) to help maintain solubility. |
| Inconsistent experimental results. | Inconsistent final concentrations due to partial precipitation. | Before each experiment, visually inspect your diluted KER-047 solution for any signs of precipitation. If observed, do not use it. Prepare a fresh dilution and consider adjusting your protocol using the steps above to ensure complete solubility. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM KER-047 Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of KER-047 powder in a sterile microcentrifuge tube. (Note: The molecular weight of KER-047 is required for this calculation and should be obtained from the supplier's data sheet).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the tube vigorously for 2-3 minutes. If necessary, place the tube in a sonicator bath for 5-10 minutes until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store at -20°C or -80°C. For short-term storage (1 month), -20°C is acceptable; for long-term storage (6 months to 2 years), -80°C is recommended.[2][3]
Protocol 2: Diluting KER-047 for a Cell-Based Assay
-
Thawing: Thaw a single aliquot of the 10 mM KER-047 stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock into your cell culture medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to your pre-warmed cell culture medium to reach the desired final concentration. Ensure the final DMSO concentration is consistent across all treatments and controls. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 1 mL of medium), resulting in a final DMSO concentration of 0.1%.
-
Mixing: Mix thoroughly by gentle inversion or pipetting before adding to your cells.
Visualizations
KER-047 Signaling Pathway
Caption: Mechanism of action of KER-047 in the ALK2 signaling pathway.
Experimental Workflow for In Vitro Solubility Testing
Caption: Workflow for determining the soluble concentration of KER-047.
References
- 1. KER 047 - AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and development of TRND482477/KER-047 for treating ALK2 dysfunction disorders: FOP and anemia resulting from Iron imbalance | NIH Research Festival [researchfestival.nih.gov]
KER-047 stability in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with KER-047, a selective and potent inhibitor of activin receptor-like kinase 2 (ALK2). While specific stability data in various experimental buffers is not publicly available, this guide offers best practices for handling small molecule inhibitors and summarizes the current knowledge on KER-047.
Frequently Asked Questions (FAQs)
Q1: What is KER-047 and what is its mechanism of action?
KER-047 is a small molecule inhibitor designed to selectively and potently target ALK2, a Transforming Growth Factor-Beta (TGF-β) receptor.[1][2] Its primary mechanism of action is the inhibition of ALK2 signaling, which plays a crucial role in iron homeostasis by regulating the expression of hepcidin, the master regulator of iron absorption and recycling.[3][4] By inhibiting ALK2, KER-047 aims to normalize iron metabolism in conditions characterized by elevated hepcidin levels.[3]
Q2: What are the primary research applications for KER-047?
KER-047 is being developed for the treatment of anemias resulting from iron imbalance and for fibrodysplasia ossificans progressiva (FOP), a rare musculoskeletal disorder.[1] In a research setting, KER-047 can be used to investigate the role of the ALK2 signaling pathway in various biological processes, particularly those related to iron metabolism and bone formation.
Q3: What formulations of KER-047 have been used in studies?
Clinical trials have evaluated both a capsule and a liquid formulation of KER-047.[1][5][6] Specific details on the composition of these formulations are not publicly available. For laboratory research, KER-047 would typically be obtained as a solid powder that requires solubilization in an appropriate solvent.
Q4: Are there any known off-target effects of KER-047?
While KER-047 is designed to be a selective ALK2 inhibitor, researchers should always consider the possibility of off-target effects, as is the case with any small molecule inhibitor. It is advisable to include appropriate controls in your experiments to validate that the observed effects are due to the specific inhibition of ALK2.
Troubleshooting Guide
Problem: I am observing unexpected or inconsistent results in my in vitro/in vivo experiments with KER-047.
Possible Causes & Solutions:
-
Compound Solubility and Stability:
-
Issue: KER-047 may not be fully dissolved or may be degrading in your experimental buffer.
-
Recommendation: Prepare fresh stock solutions in an appropriate solvent like DMSO. When diluting into aqueous buffers, ensure the final solvent concentration is low (typically <0.1%) to avoid precipitation and cellular toxicity. Visually inspect for any precipitate after dilution. Perform pilot stability studies in your specific buffer system by incubating KER-047 at the experimental temperature for the duration of the assay and then testing its activity.
-
-
Inappropriate Buffer Composition:
-
Issue: Components of your buffer system may be interfering with KER-047's activity or stability.
-
Recommendation: Whenever possible, use simple buffer systems. Avoid buffers containing components that are known to interact with small molecules. If you suspect buffer interference, test KER-047's activity in a different, well-characterized buffer system.
-
-
Cell Line or Animal Model Variability:
-
Issue: The expression and activity of the ALK2 pathway can vary between different cell lines and animal models.
-
Recommendation: Before conducting experiments, characterize the ALK2 expression and signaling activity in your chosen model system. This can be done through techniques like Western blotting for phosphorylated SMAD proteins (downstream effectors of ALK2).
-
Experimental Protocols
General Protocol for Preparing KER-047 Stock Solution
This protocol provides a general guideline. Always refer to the manufacturer's instructions for specific details.
-
Weighing the Compound: Accurately weigh the desired amount of KER-047 powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of a high-purity solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) may aid in solubilization, but be cautious of potential degradation at higher temperatures.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
General In Vitro Assay Protocol
-
Cell Seeding: Plate your cells of interest at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Dilution: On the day of the experiment, thaw an aliquot of the KER-047 stock solution. Perform serial dilutions in your cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells, including the vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of KER-047 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Perform your desired endpoint analysis, such as measuring changes in gene expression (e.g., hepcidin), protein phosphorylation (e.g., SMAD1/5/8), or cell viability.
Data Presentation
Summary of KER-047 Pharmacokinetic and Dosing Information from Clinical Trials
| Parameter | Value/Range | Study Population | Formulation | Reference |
| Half-life | ~10 to 15 hours | Healthy Participants | Liquid | [3][6] |
| Single Ascending Doses | 1 mg to 300 mg | Healthy Volunteers | Capsule | [1][5][6] |
| Single Ascending Doses | 30 mg to 450 mg | Healthy Volunteers | Liquid | [1][5][6] |
| Multiple Ascending Doses | 50 mg, 100 mg, 200 mg, 350 mg (daily for 7-14 days) | Healthy Volunteers | Liquid | [1][5][6] |
Note: This table provides a summary of data from clinical trials and may not be directly applicable to preclinical experimental designs.
Visualizations
Caption: ALK2 signaling pathway and the inhibitory action of KER-047.
Caption: General experimental workflow for in vitro studies with KER-047.
References
- 1. ir.kerostx.com [ir.kerostx.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. LJ000328, a novel ALK2/3 kinase inhibitor, represses hepcidin and significantly improves the phenotype of IRIDA | Haematologica [haematologica.org]
- 5. Targeting ALK2 Signaling to Treat Iron Refractory Iron Deficiency Anemia: Insights from a Novel Mouse Model [synapse.patsnap.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Technical Support Center: Interpreting Adverse Events of KER-047 in Clinical Trials
This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting adverse events (AEs) associated with KER-047, a selective activin receptor-like kinase-2 (ALK2) inhibitor, based on findings from clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the overall safety profile of KER-047 observed in clinical trials?
A1: Based on the Phase 1 clinical trial in healthy volunteers, KER-047 has been generally well-tolerated.[1] The majority of reported adverse events were mild to moderate in severity, and no serious adverse events (SAEs) were observed.
Q2: What are the most commonly reported adverse events with KER-047?
A2: In the Phase 1 trial, the most common AEs reported more frequently in participants receiving KER-047 compared to placebo included: abdominal discomfort, upper abdominal pain, chills, decreased appetite, diarrhea, dizziness, fatigue, gastroenteritis, headache, lymphopenia, myalgia, nausea, neutropenia, pyrexia, rhinorrhea, tonsillitis, and vomiting.
Q3: Were there any dose-limiting toxicities observed in the clinical trials?
A3: In a Phase 2 trial involving one patient with iron-refractory iron deficiency anemia (IRIDA), no dose-limiting toxicities were reported during treatment with KER-047.[2]
Q4: Have any adverse events led to the discontinuation of KER-047 in clinical trials?
A4: Yes, in the Phase 1 trial, some participants discontinued the study drug due to AEs. The AEs that most frequently led to discontinuation were lymphopenia and chills.
Q5: Is the observed lymphopenia a cause for concern?
A5: Keros Therapeutics has suggested that the observed lymphopenia is consistent with the mechanism of action of KER-047. Importantly, this side effect was found to be reversible after discontinuing the drug.
Data Presentation: Adverse Events in Phase 1 Clinical Trial
Table 1: Summary of Adverse Events in the KER-047 Phase 1 Clinical Trial
| Adverse Event Category | Observations |
| Severity of AEs | The majority of adverse events were reported as mild or moderate. |
| Serious AEs (SAEs) | No serious adverse events were reported in the trial. |
| AEs Leading to Discontinuation | Lymphopenia and chills were the most common adverse events leading to discontinuation of the study drug. |
Table 2: Common Adverse Events Reported in the KER-047 Phase 1 Clinical Trial (More Frequent than Placebo)
| System Organ Class | Reported Adverse Events |
| Gastrointestinal Disorders | Abdominal discomfort, Upper abdominal pain, Diarrhea, Nausea, Vomiting, Gastroenteritis |
| General Disorders and Administration Site Conditions | Chills, Fatigue, Pyrexia (fever) |
| Infections and Infestations | Rhinorrhea, Tonsilitis |
| Investigations | Lymphopenia, Neutropenia |
| Metabolism and Nutrition Disorders | Decreased appetite |
| Musculoskeletal and Connective Tissue Disorders | Myalgia (muscle pain) |
| Nervous System Disorders | Dizziness, Headache |
Source: Keros Therapeutics Presentations and Publications
Experimental Protocols
While the complete and detailed clinical trial protocols are not publicly available, the following methodologies can be inferred from the published data regarding the Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose trial of KER-047 in healthy volunteers.
-
Study Design: The trial consisted of two parts. Part 1 evaluated single ascending oral doses of both a capsule and a liquid formulation of KER-047, or a placebo. Part 2 assessed multiple ascending doses of the liquid formulation or a placebo, administered daily.
-
Primary Objectives: The main goals of the study were to assess the safety, tolerability, and pharmacokinetics of KER-047.
-
Adverse Event Monitoring: The monitoring of adverse events was a key component of the safety assessment. This likely included:
-
Regular clinical assessments and physical examinations.
-
Monitoring of vital signs (e.g., blood pressure, heart rate, temperature).
-
Collection of blood and urine samples for standard laboratory safety tests (hematology, clinical chemistry, and urinalysis). The specific frequency of these collections is not detailed in the available documents.
-
Spontaneous reporting of any symptoms by the trial participants.
-
-
Adverse Event Grading: The severity of adverse events was likely graded according to a standardized scale, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), although the specific version used is not specified in the available public documents.
Troubleshooting Guide
Issue 1: A researcher observes a higher-than-expected incidence of gastrointestinal AEs (nausea, diarrhea, abdominal pain) in their preclinical model treated with an ALK2 inhibitor.
-
Question: Is this consistent with the clinical findings for KER-047?
-
Answer: Yes, gastrointestinal AEs including nausea, diarrhea, and abdominal pain were among the more common AEs reported in the Phase 1 clinical trial of KER-047. This suggests a potential class effect for ALK2 inhibitors.
-
Troubleshooting Steps:
-
Dose-Response Relationship: Determine if the incidence and severity of the gastrointestinal AEs are dose-dependent in your model. The clinical trial was a dose-escalation study, which helps to understand such relationships.
-
Formulation and Administration: Consider if the formulation or route of administration in your preclinical study could be contributing to the observed gastrointestinal effects.
-
Supportive Care: In a clinical setting, mild to moderate gastrointestinal AEs are often managed with supportive care. In your preclinical model, ensure adequate hydration and nutrition for the animals.
-
Issue 2: A significant decrease in lymphocyte counts is observed in an ongoing experiment with an ALK2 inhibitor.
-
Question: Has lymphopenia been reported for KER-047, and is it reversible?
-
Answer: Yes, lymphopenia was reported in the Phase 1 clinical trial of KER-047 and was a reason for study drug discontinuation in some participants. Importantly, this effect was reported to be reversible upon cessation of treatment.
-
Troubleshooting Steps:
-
Mechanism of Action: Keros Therapeutics suggests that lymphopenia may be consistent with the mechanism of action of KER-047. Researchers should investigate the potential biological link between ALK2 inhibition and lymphocyte regulation.
-
Monitoring and Reversibility: Implement a monitoring plan to track lymphocyte counts over time, including a washout period to confirm reversibility.
-
Dose Adjustment: If the lymphopenia is severe or concerning in your experimental model, consider a dose reduction or intermittent dosing schedule to mitigate this effect.
-
Visualizations
References
Technical Support Center: Managing KER-047-Induced Lymphopenia
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing lymphopenia observed as a side effect during experiments with KER-047.
Frequently Asked Questions (FAQs)
Q1: What is KER-047 and how does it work?
KER-047 is an investigational, orally administered small molecule designed to selectively inhibit Activin Receptor-Like Kinase 2 (ALK2), a transforming growth factor-beta (TGF-β) receptor. By inhibiting ALK2, KER-047 is being developed to treat conditions characterized by iron imbalance, such as iron-deficiency anemia and iron-refractory iron deficiency anemia (IRIDA), as well as fibrodysplasia ossificans progressiva (FOP). The inhibition of ALK2 signaling is intended to modulate hepcidin levels, the master regulator of iron homeostasis, thereby increasing iron availability for red blood cell production.
Q2: Is lymphopenia a known side effect of KER-047?
Yes, lymphopenia has been reported as a treatment-emergent adverse event in clinical trials of KER-047. It is considered to be consistent with the drug's mechanism of action. The lymphopenia observed in these trials was reversible upon discontinuation of the study drug.
Q3: What is the proposed mechanism for KER-047-induced lymphopenia?
The exact mechanism is still under investigation, but it is hypothesized to be related to the drug's primary pharmacological effect on iron mobilization. Rapid and significant mobilization of iron from tissue stores, a key effect of KER-047, may transiently limit the availability of intracellular iron required for lymphocyte proliferation and function. Iron is a critical element for the proliferation of various cell types, including lymphocytes.
Q4: How clinically significant is the lymphopenia observed with KER-047?
In a Phase 1 clinical trial, lymphopenia was one of the adverse events that led to the discontinuation of the study drug in three or more participants, indicating that it can be a clinically meaningful side effect. The majority of adverse events in this trial were reported as mild to moderate in severity.
Troubleshooting Guide
This guide provides a structured approach to identifying and managing lymphopenia during pre-clinical and clinical research involving KER-047.
Diagram: Troubleshooting Workflow for KER-047-Induced Lymphopenia
Caption: Troubleshooting workflow for managing lymphopenia.
Quantitative Data Summary
The publicly available data from the KER-047 Phase 1 trial provides qualitative information about lymphopenia but lacks a detailed quantitative breakdown by dose. The following table is a template for how such data should be structured and will be updated as more specific information becomes available.
| Dose Level | Number of Participants | Incidence of Lymphopenia (Any Grade) | Incidence of Grade 3-4 Lymphopenia | Notes |
| Placebo | 11 | - | - | Data from Part 2 of Phase 1 trial. |
| 50 mg | 40 (total across all KER-047 arms) | Reported | Severe AEs (not specified if lymphopenia) reported in 12.5% of participants in the 350 mg and 100 mg (Cohort 5) groups. | Lymphopenia led to discontinuation in ≥3 participants across all KER-047 groups. |
| 100 mg | ||||
| 200 mg | ||||
| 350 mg |
Experimental Protocols
Monitoring of Absolute Lymphocyte Count (ALC)
-
Objective: To prospectively monitor for the development of lymphopenia.
-
Methodology:
-
Collect whole blood samples in EDTA-containing tubes at baseline and at regular intervals (e.g., weekly) during KER-047 administration.
-
Perform a complete blood count (CBC) with an automated hematology analyzer to determine the total white blood cell count and the lymphocyte percentage.
-
Calculate the Absolute Lymphocyte Count (ALC) using the formula: ALC (cells/µL) = Total White Blood Cell Count (cells/µL) x Lymphocyte Percentage (%) / 100
-
Grade the severity of lymphopenia according to a standardized scale, such as the Common Terminology Criteria for Adverse Events (CTCAE).
-
Lymphocyte Subset Analysis by Flow Cytometry
-
Objective: To determine if KER-047 has a differential effect on specific lymphocyte populations (e.g., T-cells, B-cells, NK-cells).
-
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Stain PBMCs with a panel of fluorescently-conjugated antibodies specific for lymphocyte surface markers (e.g., CD3 for T-cells, CD4 for helper T-cells, CD8 for cytotoxic T-cells, CD19 for B-cells, CD56/CD16 for NK-cells).
-
Acquire data on a multi-color flow cytometer.
-
Analyze the data to quantify the percentage and absolute number of each lymphocyte subset.
-
In Vitro Lymphocyte Proliferation Assay
-
Objective: To assess the direct impact of KER-047 on the proliferative capacity of lymphocytes.
-
Methodology (CFSE-based):
-
Isolate PBMCs from healthy donors.
-
Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.
-
Culture the CFSE-labeled PBMCs in the presence of various concentrations of KER-047 or a vehicle control.
-
Stimulate lymphocyte proliferation using a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads).
-
After a defined culture period (e.g., 72-96 hours), harvest the cells and analyze the CFSE fluorescence by flow cytometry.
-
A reduction in the progressive dilution of CFSE in the presence of KER-047, compared to the vehicle control, would indicate an inhibitory effect on lymphocyte proliferation.
-
Signaling Pathway and Experimental Workflow Diagrams
Diagram: Proposed Mechanism of KER-047 Action and its Potential Impact on Lymphocytes
Caption: KER-047's mechanism and its potential effect on lymphocytes.
Diagram: Experimental Workflow for Investigating Lymphopenia
Caption: Workflow for investigating KER-047-induced lymphopenia.
Technical Support Center: KER-047 Dose-Response Optimization in Animal Studies
This technical support center provides guidance for researchers utilizing KER-047, a selective inhibitor of activin receptor-like kinase-2 (ALK2), in preclinical animal studies. The following information is intended to assist with experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KER-047?
A1: KER-047 is a potent and selective small molecule inhibitor of ALK2, a transforming growth factor-beta (TGF-β) superfamily receptor.[1] ALK2 is a key regulator of hepcidin, the master hormone of iron homeostasis. By inhibiting ALK2, KER-047 is designed to decrease hepcidin expression, leading to the mobilization of iron stores from tissues into the bloodstream. This mechanism is aimed at treating anemias characterized by iron imbalance.
Q2: Which animal model is most relevant for studying the efficacy of KER-047 in iron-refractory iron deficiency anemia (IRIDA)?
A2: A mouse model of IRIDA can be established using siRNA to knock down the expression of Tmprss6 (transmembrane protease, serine 6). Mutations in TMPRSS6 in humans cause IRIDA. The resulting deficiency in the matriptase-2 protein leads to elevated ALK2 signaling and consequently high levels of hepcidin, closely mimicking the human disease pathology.[2]
Q3: What are the expected pharmacodynamic effects of KER-047 in animal models of anemia?
A3: In preclinical models of anemia with elevated hepcidin, administration of a selective ALK2 inhibitor is expected to lead to a dose-dependent decrease in serum hepcidin levels, an increase in serum iron and transferrin saturation, and an improvement in hematological parameters such as hemoglobin and hematocrit.[3][4]
Q4: Are there any known off-target effects or toxicities to be aware of in animal studies?
A4: While specific toxicology data for KER-047 in animal models is not publicly detailed, Phase 1 clinical trials in healthy volunteers reported adverse events at higher doses (200 mg and 350 mg), including lymphopenia and neutropenia.[2] Researchers should monitor complete blood counts and general animal health closely, especially at higher dose levels.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in baseline hematological parameters. | - Inconsistent age, sex, or genetic background of animals.- Variation in diet, particularly iron content.- Stress from handling or housing conditions. | - Use age- and sex-matched animals from a reputable supplier.- Acclimatize animals to the facility for at least one week before starting the experiment.- Provide a standardized diet with known iron content. |
| Suboptimal induction of the IRIDA phenotype in the Tmprss6 siRNA model. | - Inefficient siRNA delivery to hepatocytes.- Degradation of the siRNA.- Incorrect timing of experimental endpoints. | - Confirm siRNA uptake by the liver using a fluorescently labeled control siRNA.- Ensure proper storage and handling of the siRNA to prevent degradation.- Perform a time-course experiment to determine the optimal time point for assessing the anemic phenotype post-siRNA administration (typically around 8 days). |
| Lack of a clear dose-response relationship. | - Dose range is too narrow or not in the therapeutic window.- Saturation of the pharmacological effect at the lowest dose tested.- Issues with drug formulation, stability, or administration. | - Conduct a pilot study with a wider range of doses.- Ensure the formulation of KER-047 is appropriate for the route of administration and that the compound is fully solubilized or suspended.- Verify the accuracy of dosing through careful calibration of equipment. |
| Unexpected adverse events or mortality. | - Off-target toxicity at higher doses.- Vehicle-related toxicity.- Complications from the experimental procedures (e.g., repeated blood sampling). | - Include a vehicle-only control group to assess the effects of the formulation.- Reduce the volume and frequency of blood collection.- Consider a dose de-escalation study to identify the maximum tolerated dose (MTD). |
Experimental Protocols & Data
Key Experiment: Efficacy of a Selective ALK2 Inhibitor in a Mouse Model of IRIDA
This protocol is based on studies of a structurally related selective ALK2 inhibitor, KTI-2338, in a Tmprss6 siRNA knockdown mouse model.
Objective: To evaluate the dose-dependent effect of a selective ALK2 inhibitor on hepcidin levels and anemia in a mouse model of IRIDA.
Methodology:
-
Animal Model: C57BL/6 mice.
-
Induction of IRIDA Phenotype:
-
Administer a single intravenous dose of lipid-encapsulated siRNA targeting Tmprss6 (0.75 mg/kg) to induce the IRIDA-like phenotype.
-
A control group should receive a non-targeting (e.g., luciferase) siRNA.
-
Confirm the development of anemia at approximately 8 days post-siRNA administration by measuring hematological parameters.
-
-
Drug Administration:
-
Prepare KER-047 in a suitable vehicle for the intended route of administration (e.g., oral gavage).
-
Administer the selected doses of KER-047 to the anemic mice for a defined period (e.g., 10 consecutive days).
-
A vehicle control group should be included.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood samples for analysis of:
-
Complete blood count (hemoglobin, hematocrit, red blood cell count).
-
Serum iron and transferrin saturation.
-
Serum hepcidin levels (e.g., by ELISA).
-
-
Collect liver tissue for analysis of gene expression (e.g., hepcidin mRNA levels by qPCR) or protein expression (e.g., pSMAD1/5 by Western blot) to confirm target engagement.[3]
-
Representative Dose-Response Data (Based on a Structurally Related ALK2 Inhibitor)
The following table summarizes the expected effects of a selective ALK2 inhibitor in the Tmprss6 siRNA mouse model of IRIDA after 10 days of treatment.
| Treatment Group | Serum Hepcidin (% Decrease vs. Vehicle) | Serum Iron (% Increase vs. Vehicle) |
| Vehicle | - | - |
| Selective ALK2 Inhibitor | 84.6% | 109.8% |
Note: Specific dose levels for this effect were not publicly available.
Visualizations
Signaling Pathway of Hepcidin Regulation and KER-047 Intervention
Caption: ALK2 signaling pathway and points of intervention.
Experimental Workflow for KER-047 Efficacy Study
Caption: Workflow for evaluating KER-047 in an IRIDA mouse model.
References
- 1. Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its ALK2 Inhibitor Program, Including KER-047 Phase 1 Data, and KER-050 Preclinical Data, at the Virtual 62nd American Society of Hematology Annual Meeting and Exposition - Keros Therapeutics [ir.kerostx.com]
- 2. ir.kerostx.com [ir.kerostx.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
KER-047 Clinical Trial Discontinuation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with information regarding the discontinuation of clinical trials for KER-047, an investigational activin receptor-like kinase-2 (ALK2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is KER-047 and what was its intended therapeutic use?
A1: KER-047 is a small molecule inhibitor of activin receptor-like kinase-2 (ALK2), a receptor in the Transforming Growth Factor-Beta (TGF-β) superfamily. It was being developed by Keros Therapeutics for the treatment of anemias caused by iron imbalance, such as iron-refractory iron deficiency anemia (IRIDA), and for the rare musculoskeletal disorder fibrodysplasia ossificans progressiva (FOP).[1]
Q2: What was the mechanism of action for KER-047 in treating iron-related disorders?
A2: KER-047 was designed to inhibit ALK2 signaling, which plays a key role in the regulation of hepcidin, the master regulator of iron homeostasis. By inhibiting ALK2, KER-047 was expected to decrease hepcidin levels. Lower hepcidin levels would in turn lead to increased iron mobilization from stores, resulting in higher serum iron and transferrin saturation, thus addressing the iron deficiency seen in certain anemias.[1]
Q3: What were the primary reasons for the discontinuation of the KER-047 clinical trials?
A3: Several KER-047 clinical trials were discontinued for different reasons:
-
Phase 2 Trial in Iron Deficiency Anemia (NCT05927012): This trial was withdrawn in November 2023 due to recruitment challenges.[2]
-
Phase 1 Trials in Anemia and Fibrodysplasia Ossificans Progressiva (FOP) in healthy volunteers: These trials were also discontinued in November 2023.[2] While a specific reason for the discontinuation of the FOP program has not been explicitly stated in the provided search results, the overall cessation of development for these indications is evident.
Q4: Were there any safety concerns with KER-047 observed in the clinical trials?
A4: In the Phase 1 trial involving healthy volunteers, KER-047 was generally reported to be well-tolerated, with most adverse events being mild to moderate in severity.[1] However, some adverse events (AEs) led to study drug discontinuation in a portion of the participants. The most common AEs leading to discontinuation were lymphopenia (a reduction in a type of white blood cell) and chills. There were no serious adverse events (SAEs) reported in the Phase 1 trial.[1]
Troubleshooting and Experimental Data
Phase 1 Clinical Trial in Healthy Volunteers
Experimental Design and Dosing:
The Phase 1 trial was a randomized, double-blind, placebo-controlled study in healthy volunteers. It consisted of two parts:
-
Part 1 (Single Ascending Dose): Evaluated single oral doses of KER-047.
-
Part 2 (Multiple Ascending Dose): Evaluated multiple ascending daily doses ranging from 50 mg to 350 mg for 7 to 14 days.[1]
Pharmacodynamic Effects:
Administration of KER-047 in healthy volunteers demonstrated target engagement and proof of mechanism. The observed effects were dose-dependent and included:
-
Increased Serum Iron and Transferrin Saturation: KER-047 led to robust and sustained increases in serum iron and transferrin saturation.[1]
-
Decreased Ferritin: A decrease in serum ferritin levels was observed, consistent with the mobilization of iron stores.[1]
-
Decreased Hepcidin: Decreases in serum hepcidin were observed in the 50 mg, 100 mg, and 200 mg dose groups.[1]
While the press releases mentioned figures displaying this quantitative data, the specific numerical data from these figures was not available in the search results.
Adverse Events (AEs) in the Multiple Ascending Dose Cohorts:
The following table summarizes the key adverse event data from the Phase 1 multiple ascending dose trial.
| Metric | KER-047 | Placebo |
| Participants Discontinuing Due to AEs | 25% (10 out of 40) | 9.1% (1 out of 11) |
| Common AEs Leading to Discontinuation | Lymphopenia, Chills | Not Specified |
| Other Common AEs (more frequent than placebo) | Abdominal discomfort, upper abdominal pain, decreased appetite, diarrhea, dizziness, fatigue, gastroenteritis, headache, myalgia, nausea, neutropenia, pyrexia, rhinorrhea, tonsilitis, vomiting. |
Experimental Protocols:
Detailed experimental protocols for the measurement of serum iron, transferrin saturation, ferritin, and hepcidin in the KER-047 clinical trials are not publicly available. These would typically be proprietary to the sponsoring company, Keros Therapeutics. In general, such biomarkers are measured using validated immunoassays (like ELISA) or mass spectrometry-based methods from blood samples collected at specified time points during the study.
Visualizations
Signaling Pathway of KER-047
The following diagram illustrates the proposed mechanism of action of KER-047.
Caption: Mechanism of action of KER-047 in iron metabolism.
Logical Flow of KER-047 Clinical Trial Discontinuation
This diagram outlines the logical progression leading to the discontinuation of the KER-047 clinical trials for certain indications.
Caption: Logical flow of KER-047 clinical trial discontinuation events.
References
- 1. Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its ALK2 Inhibitor Program, Including KER-047 Phase 1 Data, and KER-050 Preclinical Data, at the Virtual 62nd American Society of Hematology Annual Meeting and Exposition - Keros Therapeutics [ir.kerostx.com]
- 2. KER 047 - AdisInsight [adisinsight.springer.com]
Addressing variability in experimental results with KER-047
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental results with KER-047.
Frequently Asked Questions (FAQs)
Q1: What is KER-047 and what is its primary mechanism of action?
KER-047 is an investigational, oral, small-molecule inhibitor of activin receptor-like kinase-2 (ALK2), which is a Transforming Growth Factor-Beta (TGF-β) receptor.[1] ALK2 is a key regulator of hepcidin, the master regulator of iron homeostasis.[2] By inhibiting ALK2, KER-047 is designed to decrease hepcidin production, leading to the mobilization of iron stores and increased availability of iron for red blood cell production.[2][3]
Q2: What are the expected pharmacodynamic effects of KER-047?
In clinical trials with healthy participants, administration of KER-047 has been shown to elicit rapid, robust, and sustained dose-related increases in serum iron and transferrin saturation.[2] These changes are associated with decreases in serum ferritin and hepcidin.[2] An increase in reticulocyte hemoglobin content has also been observed, indicating increased iron availability in the bone marrow.[2][4]
Q3: What are the reported adverse events associated with KER-047 in clinical trials?
Adverse events reported in clinical trials include headache, nausea, vomiting, diarrhea, fatigue, and decreased appetite.[2] Dose-dependent and reversible lymphopenia (decrease in lymphocytes) and neutropenia (decrease in neutrophils) have also been observed.[2]
Troubleshooting Guide
Unexpected or Variable Efficacy
Issue: Inconsistent or lower-than-expected increases in serum iron, transferrin saturation, or reticulocyte hemoglobin.
| Potential Cause | Troubleshooting Steps |
| Formulation and Administration | Ensure the correct formulation (capsule or liquid) and dosage are being used as per the experimental protocol. In Phase 1 trials, both capsule and liquid formulations were evaluated, with different dose ranges. |
| Subject Variability | Baseline iron status and hepcidin levels of the subjects (animal models or human participants) can significantly influence the response to KER-047. Subjects with higher baseline hepcidin may show a more pronounced response. It is recommended to measure and record baseline iron and hepcidin levels. |
| Timing of Sample Collection | The pharmacodynamic effects of KER-047 are time-dependent. Increases in serum iron and transferrin saturation were observed as early as Day 2 after single doses in clinical trials.[2] Ensure that sample collection time points are aligned with the expected peak effects of the drug. |
| Assay Variability | Inconsistent results may stem from the assays used to measure iron, transferrin, ferritin, and hepcidin. Calibrate instruments regularly and use validated assay kits. Include appropriate controls in each assay run. |
Unexpected Hematological Findings
Issue: Greater-than-expected decreases in lymphocyte or neutrophil counts.
| Potential Cause | Troubleshooting Steps |
| Dose-Dependent Effect | Lymphopenia and neutropenia have been reported as dose-dependent adverse events.[2] Review the dosage being administered. If unexpected levels of cytopenias are observed, consider reducing the dose in subsequent experiments. |
| Baseline Health Status | The overall health and immune status of the experimental subjects can influence their response to KER-047. Ensure that subjects are healthy and free from underlying infections or inflammatory conditions that could affect hematological parameters. |
| Concomitant Medications/Treatments | Other treatments or compounds administered alongside KER-047 could potentiate its effects on hematological parameters. Review all concomitant treatments for potential interactions. |
Experimental Protocols
Pharmacodynamic Assessment of KER-047 in a Preclinical Model
This protocol outlines a general procedure for evaluating the in vivo pharmacodynamic effects of KER-047 in a rodent model of anemia.
-
Animal Model: Utilize a relevant animal model, such as the TMPRSS6 siRNA knockdown mouse model of IRIDA, which exhibits elevated hepcidin levels.[4]
-
Drug Formulation and Administration:
-
Prepare KER-047 in a suitable vehicle for oral administration (e.g., liquid suspension).
-
Administer KER-047 or placebo daily via oral gavage for a predetermined period (e.g., 14 days).[5]
-
Include multiple dose groups to assess dose-response effects.
-
-
Sample Collection:
-
Collect blood samples at baseline and at specified time points throughout the study (e.g., daily or every other day).
-
Process blood to separate serum for analysis.
-
-
Biomarker Analysis:
-
Measure serum iron and transferrin saturation using commercially available colorimetric assay kits.
-
Quantify serum hepcidin and ferritin levels using ELISA kits.
-
Perform complete blood counts (CBCs) to monitor hemoglobin, reticulocyte counts, and lymphocyte and neutrophil numbers.
-
-
Data Analysis:
-
Compare the changes in biomarker levels from baseline between the KER-047 treated groups and the placebo group.
-
Analyze the dose-response relationship for each measured parameter.
-
Data Presentation
Summary of KER-047 Phase 1 Pharmacodynamic Effects in Healthy Volunteers
| Parameter | Effect Observed | Dose Relationship | Reference |
| Serum Iron | Increase | Dose-related | [2] |
| Transferrin Saturation | Increase | Dose-related | [2] |
| Serum Ferritin | Decrease | Observed | [2] |
| Serum Hepcidin | Decrease | Observed | [2] |
| Reticulocyte Hemoglobin | Increase | Observed | [4] |
Visualizations
Caption: Signaling pathway of ALK2 and the inhibitory action of KER-047.
Caption: Troubleshooting workflow for addressing unexpected results with KER-047.
Caption: Logical relationship of potential causes for experimental variability.
References
- 1. KER 047 - AdisInsight [adisinsight.springer.com]
- 2. Paper: Administration of KER-047, a Novel ALK2 Inhibitor, Elicited Robust and Sustained Increases in Serum Iron in Healthy Participants [ash.confex.com]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Keros Therapeutics Presents Clinical Data from its KER-050 and KER-047 Programs and Preclinical Data from its KER-050 and ALK2 Inhibitor Programs at the 64th American Society of Hematology Annual Meeting and Exposition - BioSpace [biospace.com]
Long-term storage and handling of KER-047 compound
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and experimental use of the KER-047 compound.
Frequently Asked Questions (FAQs)
1. What is KER-047 and what is its mechanism of action?
KER-047 is a potent and selective small molecule inhibitor of Activin Receptor-Like Kinase 2 (ALK2), also known as ACVR1.[1] ALK2 is a type I receptor in the Transforming Growth Factor-Beta (TGF-β) signaling pathway.[1] By inhibiting ALK2, KER-047 can modulate downstream signaling pathways, such as the SMAD pathway, which are involved in iron homeostasis and bone formation.[2]
2. What are the recommended long-term storage conditions for KER-047?
While specific stability studies for KER-047 are not publicly available, general best practices for similar small molecule inhibitors suggest the following storage conditions:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or lower | Up to several years | Protect from light and moisture. Store in a desiccator. |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Working Solutions | 2-8°C | Short-term (prepare fresh) | Due to potential for precipitation and degradation in aqueous buffers, it is highly recommended to prepare working solutions fresh for each experiment. |
3. How should I handle KER-047 in the laboratory?
KER-047 is a potent bioactive compound and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the lyophilized powder and concentrated stock solutions in a chemical fume hood to avoid inhalation.
-
Spills: In case of a spill, decontaminate the area with an appropriate solvent (e.g., ethanol) and dispose of waste according to institutional guidelines.
-
Disposal: Dispose of unused compound and contaminated materials as hazardous chemical waste.
4. What is the molecular weight and chemical formula of KER-047?
| Property | Value |
| Molecular Formula | C₂₆H₃₀FN₇O |
| Molecular Weight | 475.56 g/mol |
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
Question: I observed precipitation when I diluted my KER-047 DMSO stock solution into my aqueous assay buffer. What should I do?
Answer: Precipitation of hydrophobic small molecules in aqueous solutions is a common issue. Here are several troubleshooting steps:
-
Lower the Final Concentration: The solubility of KER-047 in aqueous buffer is limited. Try lowering the final concentration of the compound in your assay.
-
Increase the DMSO Concentration: While high concentrations of DMSO can affect cell viability and enzyme activity, a slight increase (e.g., from 0.1% to 0.5% v/v) may improve solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Optimize Buffer Conditions:
-
pH: The solubility of a compound can be pH-dependent. If your experimental system allows, test a range of pH values for your buffer.
-
Additives: Consider adding solubility-enhancing agents to your buffer, such as bovine serum albumin (BSA) at a low concentration (e.g., 0.01-0.1%). Ensure the additive does not interfere with your assay.
-
-
Preparation Technique: Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing. Prepare the working solution immediately before use.
Issue 2: Inconsistent or Noisy Data in Cell-Based Assays
Question: My results from cell-based assays with KER-047 are highly variable between replicates. What could be the cause?
Answer: High variability in cell-based assays can stem from several factors:
-
Compound Solubility: As mentioned above, precipitation can lead to inconsistent concentrations of the active compound in your wells. Visually inspect your assay plates under a microscope for any signs of precipitation.
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density across all wells. Edge effects in multi-well plates can also contribute to variability; consider not using the outer wells for experimental conditions.
-
DMSO Toxicity: High concentrations of DMSO can be toxic to cells. Perform a dose-response experiment with your vehicle control (DMSO) to determine the maximum tolerated concentration for your specific cell line and assay duration.
-
Lot-to-Lot Variability: If you are using a new batch of KER-047, there may be slight differences in purity or formulation. It is good practice to qualify a new lot by comparing its performance to a previous, trusted lot in a standard assay.[3][4][5][6][7]
Issue 3: Unexpected Results in Kinase Assays
Question: The inhibitory activity of KER-047 in my in vitro kinase assay is different from what I expected. What could be the problem?
Answer: Discrepancies in in vitro kinase assay results can be due to several factors:
-
Assay Conditions:
-
ATP Concentration: If you are performing a competitive inhibition assay, the concentration of ATP relative to the Km of the kinase will affect the apparent IC50 of the inhibitor.
-
Enzyme Concentration: Ensure you are using an appropriate concentration of the ALK2 enzyme and that the reaction is in the linear range.
-
-
Reagent Stability: Ensure all assay components, including the enzyme, substrate, and ATP, are properly stored and have not undergone degradation.
-
Compound Integrity: Verify that your KER-047 stock solution has been stored correctly and has not degraded. If in doubt, prepare a fresh stock solution from lyophilized powder.
Experimental Protocols
Protocol 1: Preparation of KER-047 Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized KER-047 to ensure all the powder is at the bottom.
-
Under sterile conditions and in a chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your assay buffer to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in your assay is consistent across all conditions and does not exceed a level that affects your experimental system (typically ≤ 0.5%).
-
Protocol 2: General In Vitro ALK2 Kinase Assay
This is a general protocol and should be optimized for your specific experimental conditions. Commercial ALK2 kinase assay kits are also available.[8][9][10]
-
Prepare Reagents:
-
Kinase Buffer: e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
ALK2 Enzyme: Dilute recombinant human ALK2 to the desired concentration in kinase buffer.
-
Substrate: e.g., Casein or a specific peptide substrate.
-
ATP: Prepare a stock solution in water and dilute to the desired concentration in kinase buffer.
-
KER-047: Prepare serial dilutions in kinase buffer with a constant final DMSO concentration.
-
-
Assay Procedure (96-well plate):
-
Add 10 µL of the diluted KER-047 or vehicle control to each well.
-
Add 20 µL of the ALK2 enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 20 µL of the ATP/substrate mixture.
-
Incubate for the desired time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and detect the signal using a suitable method (e.g., ADP-Glo™, LanthaScreen™, or radioactive filter binding assay).[10][11]
-
Visualizations
Caption: Simplified TGF-β/ALK2 signaling pathway and the inhibitory action of KER-047.
Caption: General experimental workflow for determining the IC50 of KER-047 in an in vitro kinase assay.
References
- 1. Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its ALK2 Inhibitor Program, Including KER-047 Phase 1 Data, and KER-050 Preclinical Data, at the Virtual 62nd American Society of Hematology Annual Meeting and Exposition - Keros Therapeutics [ir.kerostx.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.com.cn [promega.com.cn]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Troubleshooting In Vivo Delivery of KER-047
Welcome to the technical support center for KER-047. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during in vivo experiments with KER-047, a selective and potent small molecule inhibitor of Activin Receptor-Like Kinase 2 (ALK2).
Frequently Asked Questions (FAQs)
Section 1: Formulation and Administration
Q1: What is the recommended vehicle for in vivo administration of KER-047 in preclinical models?
A1: While the exact vehicle composition used in preclinical studies for KER-047 has not been publicly disclosed, for small molecule kinase inhibitors with poor aqueous solubility, a common strategy is to use a multi-component vehicle system. A typical approach involves dissolving the compound in a small amount of an organic solvent and then diluting it with other vehicles to improve tolerability. For oral gavage, a common vehicle formulation might consist of a mixture of DMSO, PEG 400, and saline or water. It is crucial to perform a vehicle tolerability study in your specific animal model before initiating the main experiment.
Q2: My KER-047 formulation is precipitating. How can I improve its solubility for in vivo use?
A2: Precipitation of your formulation can lead to inaccurate dosing and poor bioavailability. Here are some troubleshooting steps:
-
Optimize Vehicle Composition: Systematically test different ratios of co-solvents. For example, you can try varying the percentages of DMSO, PEG 300/400, or Tween 80.
-
pH Adjustment: The solubility of many compounds is pH-dependent. Assess the pH of your formulation and, if appropriate for your compound's chemistry, adjust it to a physiologically acceptable range that enhances solubility.
-
Sonication: Gentle sonication can help to dissolve the compound and create a more uniform suspension.
-
Fresh Preparation: Prepare the formulation fresh before each use to minimize the risk of precipitation over time.
Q3: I am administering KER-047 via oral gavage and suspect inaccurate dosing. What are some common pitfalls to avoid?
A3: Oral gavage is a standard method for delivering oral therapeutics in preclinical models, but it requires proper technique to ensure accurate dosing and animal welfare. Common issues include:
-
Improper Restraint: Ensure the animal is properly restrained to prevent movement that could lead to spillage or injury.
-
Incorrect Needle Placement: The gavage needle should be gently guided along the roof of the mouth and into the esophagus. Resistance may indicate entry into the trachea, which can be fatal.
-
Regurgitation: Administering too large a volume or delivering the dose too quickly can cause the animal to regurgitate the compound. Adhere to recommended volume limits for the species and size of your animal model.
-
Formulation Viscosity: A formulation that is too viscous can be difficult to administer and may not be fully delivered. Optimize your vehicle to ensure a suitable viscosity.
Section 2: Pharmacokinetics and Dosing
Q4: What is the expected pharmacokinetic profile of KER-047 in preclinical models?
For planning your experiments, it would be beneficial to conduct a pilot pharmacokinetic study in your chosen animal model to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and bioavailability. The table below provides a hypothetical example of pharmacokinetic parameters for a similar small molecule inhibitor in a mouse model.
| Parameter | Hypothetical Value |
| Cmax | 1500 ng/mL |
| Tmax | 2 hours |
| AUC (0-24h) | 12000 ng*h/mL |
| Bioavailability | 35% |
| Half-life (t1/2) | 8 hours |
Q5: How do I select the appropriate dose for my in vivo efficacy study?
A5: Dose selection should be based on a combination of in vitro potency, in vivo pharmacokinetic and pharmacodynamic (PK/PD) data, and tolerability studies.
-
In Vitro Potency: Start with the in vitro IC50 or EC50 of KER-047 for ALK2 inhibition.
-
PK/PD Studies: Conduct a pilot study to establish the relationship between the administered dose, the resulting plasma concentration, and the effect on a relevant biomarker (e.g., serum hepcidin or iron levels).
-
Tolerability Studies: Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your animal model.
-
Literature Review: If available, consult published preclinical studies on KER-047 or other selective ALK2 inhibitors for guidance on effective dose ranges.
Section 3: Efficacy and Endpoint Analysis
Q6: I am not observing the expected increase in serum iron levels in my anemia model. What could be the issue?
A6: A lack of efficacy could be due to several factors:
-
Suboptimal Dosing: The dose may be too low to achieve sufficient target engagement. Re-evaluate your dosing strategy based on PK/PD data.
-
Formulation/Delivery Issues: Ensure your formulation is stable and that you are accurately administering the intended dose.
-
Animal Model Characteristics: The specific anemia model you are using may have a mechanism that is not fully responsive to ALK2 inhibition. For example, anemia due to acute blood loss may not be the ideal model to observe the effects of modulating iron metabolism via hepcidin.
-
Timing of Measurement: The timing of your endpoint measurement is critical. The increase in serum iron may be transient. Conduct a time-course experiment to identify the optimal time point for measuring changes in iron-related biomarkers.
Q7: In my fibrodysplasia ossificans progressiva (FOP) model, I am seeing high variability in heterotopic ossification (HO). How can I reduce this variability?
A7: High variability is a common challenge in FOP models. Here are some strategies to mitigate it:
-
Standardized Injury Model: If you are using an injury-induced model of HO, ensure the injury is highly consistent across all animals.
-
Animal Strain and Age: Use animals of the same genetic background and a consistent age, as these factors can influence the extent of HO formation.
-
Blinded Analysis: To avoid bias, ensure that the individuals assessing the HO (e.g., through micro-CT or histology) are blinded to the treatment groups.
-
Sufficient Group Sizes: Increase the number of animals per group to improve the statistical power of your study.
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation of KER-047
Objective: To prepare a solution or suspension of KER-047 suitable for oral gavage in mice.
Materials:
-
KER-047 powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of KER-047 based on the desired dose and the number of animals to be treated.
-
In a sterile conical tube, dissolve the KER-047 powder in a minimal amount of DMSO. For example, start with 10% of the final volume as DMSO. Vortex thoroughly until the powder is completely dissolved.
-
Add PEG 400 to the DMSO solution. A common ratio is to bring the combined DMSO and PEG 400 volume to 50% of the final volume. Vortex until the solution is clear.
-
Slowly add sterile saline or water to reach the final desired volume while vortexing.
-
If any precipitation is observed, gently sonicate the solution in a water bath.
-
Visually inspect the final formulation for homogeneity.
-
Prepare the formulation fresh daily and store it protected from light.
Protocol 2: In Vivo Efficacy Study of KER-047 in a Mouse Model of Anemia of Inflammation
Objective: To evaluate the effect of KER-047 on serum iron and hemoglobin levels in a lipopolysaccharide (LPS)-induced model of anemia of inflammation.
Materials:
-
KER-047 oral formulation
-
LPS from E. coli
-
Sterile saline
-
Mouse strain (e.g., C57BL/6)
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
-
Analytical equipment for measuring hemoglobin and serum iron
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, KER-047 low dose, KER-047 high dose).
-
Induction of Anemia: On Day 0, induce anemia by administering a single intraperitoneal (IP) injection of LPS (e.g., 1 mg/kg).
-
Treatment Administration: Begin daily oral gavage of the vehicle or KER-047 formulations 24 hours after LPS administration and continue for the duration of the study (e.g., 7 days).
-
Blood Collection: Collect blood samples at baseline (before LPS), and at specified time points post-treatment (e.g., Day 3 and Day 7).
-
Endpoint Analysis:
-
Measure hemoglobin levels from whole blood.
-
Separate serum and measure serum iron and hepcidin levels using appropriate assay kits.
-
-
Data Analysis: Analyze the data using appropriate statistical methods to compare the treatment groups to the vehicle control.
Visualizations
Caption: KER-047 Signaling Pathway
References
Validation & Comparative
A Comparative Guide to ALK2 Inhibitors: KER-047 versus Blu-782 (Manvorepcet)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a transmembrane serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. Dysregulation of ALK2 activity is implicated in the pathophysiology of several debilitating diseases, most notably Fibrodysplasia Ossificans Progressiva (FOP) and certain anemias. This has spurred the development of targeted ALK2 inhibitors. This guide provides a detailed comparison of two such inhibitors: KER-047, developed by Keros Therapeutics, and Blu-782 (manvorepcet), developed by Blueprint Medicines.
Mechanism of Action
Both KER-047 and Blu-782 are small molecule inhibitors designed to selectively target and inhibit the kinase activity of ALK2.[1][2] In FOP, a rare genetic disorder, gain-of-function mutations in the ACVR1 gene lead to constitutive activation of the ALK2 receptor, causing aberrant downstream signaling through the SMAD1/5/8 pathway.[1] This results in the progressive and debilitating formation of extra-skeletal bone, a process known as heterotopic ossification (HO). By inhibiting ALK2, these drugs aim to block this signaling cascade and prevent the formation of heterotopic bone.[1]
In the context of anemia, ALK2 signaling is involved in the regulation of hepcidin, the master regulator of iron homeostasis. Elevated ALK2 signaling can lead to inappropriately high levels of hepcidin, which restricts iron availability for red blood cell production, resulting in anemia. KER-047 is being investigated for its potential to normalize ALK2 signaling, thereby reducing hepcidin levels and improving iron metabolism.
Comparative Preclinical and Clinical Data
The following tables summarize the available quantitative data for KER-047 and Blu-782. It is important to note that direct head-to-head comparative studies are limited, and the available data comes from different sources and experimental settings.
Table 1: In Vitro Potency and Selectivity
| Parameter | KER-047 | Blu-782 (Manvorepcet) |
| Target | ALK2 | ALK2 (including R206H mutant) |
| IC50 (ALK2) | Described as "potent" but specific values are not publicly available.[3] | 7 nM (in a cellular assay for ALK2R206H) |
| Selectivity Profile | Described as "highly selective" for ALK2 over other TGF-β and non-TGF-β kinases.[3] | >100-fold selectivity for ALK2 over other ALK family members (ALK1, ALK3, ALK6) in cellular assays. |
Table 2: Preclinical In Vivo Efficacy in FOP Models
| Parameter | KER-047 | Blu-782 (Manvorepcet) |
| Animal Model | Stated to be "effective in models of FOP," but specific quantitative data is not publicly available.[1] | Conditional knock-in ALK2R206H mouse model. |
| Efficacy | Not specified. | Prophylactic oral dosing prevented cartilage and heterotopic ossification (HO) in both muscle and bone injury models. |
Table 3: Clinical Pharmacokinetics and Pharmacodynamics
| Parameter | KER-047 (in healthy volunteers) | Blu-782 (Manvorepcet) (in healthy volunteers) |
| Half-life (t1/2) | Approximately 10 to 15 hours.[4] | Information mentioned to be available but specific values not detailed in public sources. |
| Cmax, AUC | Dose-proportional increases observed.[4] | Information mentioned to be available but specific values not detailed in public sources. |
| Pharmacodynamic Effects | Dose-related increases in serum iron and transferrin saturation; decreases in ferritin and hepcidin. | Not detailed in public sources. |
| Clinical Development Status | Phase 2 trials for iron-refractory iron deficiency anemia (IRIDA) and being developed for FOP.[2] | Phase 2 development for FOP. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts relevant to the evaluation of ALK2 inhibitors.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of ALK2 inhibitors.
ALK2 Kinase Inhibition Assay (Biochemical)
-
Principle: To measure the direct inhibitory effect of a compound on the enzymatic activity of the ALK2 protein.
-
Methodology:
-
Reagents: Recombinant human ALK2 enzyme, a suitable substrate (e.g., a synthetic peptide or a protein like casein), ATP, and the test compound (e.g., KER-047 or Blu-782).
-
Procedure: The ALK2 enzyme is incubated with the test compound at various concentrations in a reaction buffer. The kinase reaction is initiated by adding ATP and the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This method uses a europium-labeled antibody that recognizes the phosphorylated substrate and an acceptor fluorophore-labeled streptavidin that binds to a biotinylated substrate. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.
-
LanthaScreen™ Eu Kinase Binding Assay: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the inhibitor.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
-
Cellular SMAD1/5/8 Phosphorylation Assay (Western Blot)
-
Principle: To assess the ability of an inhibitor to block ALK2-mediated downstream signaling within a cellular context.
-
Methodology:
-
Cell Culture: A suitable cell line (e.g., C2C12 myoblasts or HEK293T cells) is cultured. Cells may be engineered to overexpress a constitutively active or mutant form of ALK2 (e.g., ALK2R206H).
-
Treatment: Cells are pre-treated with various concentrations of the ALK2 inhibitor (KER-047 or Blu-782) for a defined period. Subsequently, the cells are stimulated with a ligand that activates the ALK2 pathway, such as BMP7 or Activin A (in the case of FOP mutant ALK2).
-
Cell Lysis: After stimulation, the cells are lysed to extract total protein.
-
Western Blotting:
-
Protein concentration is determined, and equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated SMAD1/5/8 (pSMAD1/5/8).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate.
-
-
Data Analysis: The intensity of the pSMAD1/5/8 bands is quantified and normalized to a loading control (e.g., total SMAD1/5/8 or a housekeeping protein like GAPDH or β-actin). The inhibition of SMAD phosphorylation by the compound is then calculated.
-
In Vivo Fibrodysplasia Ossificans Progressiva (FOP) Mouse Model
-
Principle: To evaluate the in vivo efficacy of an ALK2 inhibitor in preventing injury-induced heterotopic ossification in a genetically relevant animal model.
-
Methodology:
-
Animal Model: A common model is the conditional knock-in mouse expressing the human ALK2R206H mutation (Acvr1tm2.1(cre/ERT2)Vlcg) upon tamoxifen induction.
-
Drug Administration: The ALK2 inhibitor (e.g., Blu-782) is administered to the mice, typically via oral gavage, starting before or at the time of injury (prophylactic treatment). A vehicle control group is also included.
-
Injury Induction: To induce HO, a localized muscle injury is created, for example, by a pinch injury to the gastrocnemius muscle or an injection of cardiotoxin.
-
Monitoring and Analysis:
-
The formation of HO is monitored over time (e.g., 2-4 weeks) using imaging techniques.
-
Micro-computed tomography (µCT): This is the gold standard for quantifying the volume of ectopic bone formation. The hindlimbs of the mice are scanned, and the resulting 3D images are analyzed to measure the volume of the newly formed bone.
-
Histology: At the end of the study, the affected tissues can be harvested, sectioned, and stained (e.g., with Hematoxylin and Eosin or Safranin O/Fast Green) to visualize the different stages of endochondral ossification.
-
-
Data Analysis: The volume of HO in the treated group is compared to the vehicle control group to determine the efficacy of the inhibitor in preventing heterotopic ossification.
-
Conclusion
Both KER-047 and Blu-782 (manvorepcet) are promising ALK2 inhibitors with the potential to treat diseases driven by dysregulated ALK2 signaling. Blu-782 has demonstrated potent and selective inhibition of the FOP-causing ALK2 mutation in preclinical studies and has shown efficacy in preventing heterotopic ossification in a relevant animal model. KER-047 has shown clear pharmacodynamic effects on iron metabolism in a Phase 1 clinical trial, supporting its development for anemias characterized by iron imbalance. While it is also being developed for FOP and is described as effective in preclinical models, specific quantitative data on its FOP-related preclinical efficacy is not as readily available in the public domain. The ongoing and future clinical trials for both compounds will be crucial in determining their respective therapeutic potential and clinical utility in their target indications. This guide provides a snapshot of the current publicly available data to aid researchers and drug development professionals in their understanding and evaluation of these two ALK2 inhibitors.
References
- 1. Discovery and development of TRND482477/KER-047 for treating ALK2 dysfunction disorders: FOP and anemia resulting from Iron imbalance | NIH Research Festival [researchfestival.nih.gov]
- 2. Keros Therapeutics Presents Clinical Data from its KER-050 and KER-047 Programs and Preclinical Data from its KER-050 and ALK2 Inhibitor Programs at the 64th American Society of Hematology Annual Meeting and Exposition - BioSpace [biospace.com]
- 3. sec.gov [sec.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of KER-047 and Palovarotene for the Treatment of Fibrodysplasia Ossificans Progressiva
A Guide for Researchers and Drug Development Professionals
Fibrodysplasia Ossificans Progressiva (FOP) is an exceptionally rare and devastating genetic disorder characterized by the progressive formation of extra-skeletal bone, a process known as heterotopic ossification (HO).[1][2] This condition, driven by gain-of-function mutations in the ACVR1 gene, leads to cumulative disability, joint ankylosis, and a significantly reduced lifespan.[1][3] The primary molecular driver is a mutation in the Activin A receptor type I (ACVR1), also known as activin-like kinase 2 (ALK2), a Type I receptor for bone morphogenetic protein (BMP).[2][3][4] The most common R206H mutation renders the receptor constitutively active and aberrantly responsive to ligands like Activin A, leading to hyperactive downstream BMP signaling through SMAD1/5 phosphorylation and subsequent osteogenic differentiation.[2][5][6]
This guide provides a detailed comparative analysis of two therapeutic agents, Palovarotene and KER-047, which have been developed to target the dysregulated signaling pathway in FOP. Palovarotene (Sohonos™) has received regulatory approval in several countries, while the development of KER-047 for FOP has been discontinued.
Mechanism of Action: Two Distinct Approaches to Inhibit a Common Pathway
While both drugs aim to quell the overactive BMP signaling cascade in FOP, they employ fundamentally different molecular strategies.
Palovarotene is an orally bioavailable, selective agonist for the retinoic acid receptor gamma (RARγ).[7][8] Instead of directly targeting the mutated ACVR1 receptor, Palovarotene leverages the natural inhibitory role of retinoid signaling in chondrogenesis, a critical step in endochondral ossification which is the pathway for HO in FOP.[1] By activating RARγ, Palovarotene interferes with the downstream BMP signaling cascade by promoting the degradation of phosphorylated SMAD1/5/8 proteins and redirecting mesenchymal stem cells away from an osteoblastic fate.[1][7][9]
KER-047 is a small molecule designed to be a potent and selective inhibitor of the ACVR1 (ALK2) protein itself.[10][11] This direct-inhibition approach targets the kinase activity of the mutated receptor, aiming to prevent the phosphorylation of downstream SMAD proteins and thereby block the aberrant signaling at its origin.[12][13] By inhibiting ALK2, KER-047 was developed to prevent the pathological bone formation characteristic of FOP.[10]
Comparative Efficacy and Clinical Development
The clinical development stages and available efficacy data for Palovarotene and KER-047 are markedly different, precluding a direct head-to-head comparison of clinical outcomes. Palovarotene has undergone Phase III clinical trials, whereas KER-047's development for FOP was discontinued after Phase I.
| Drug | Development Status (for FOP) | Key Efficacy Finding |
| Palovarotene | Approved (US, Canada, etc.)[7][8][14] | 54-62% reduction in mean annualized new HO volume vs. untreated patients in the Phase III MOVE trial.[15][16] |
| KER-047 | Discontinued (after Phase I) | No clinical efficacy data in FOP patients is available. Phase I in healthy volunteers showed pharmacodynamic effects on biomarkers related to ALK2 inhibition (e.g., hepcidin reduction).[10][12][13] |
Clinical Trial Protocols
A summary of the key clinical trial methodologies highlights the extent of data available for each compound.
Palovarotene: The MOVE Trial (Phase III)
-
Study Design: A single-arm, open-label trial (NCT03312634) with efficacy and safety findings compared to untreated participants from a separate FOP natural history study (NHS; NCT02322255).[16]
-
Participant Population: Patients with FOP aged ≥4 years.[16]
-
Treatment Regimen: A chronic daily dosing regimen of 5 mg Palovarotene, with increased doses for flare-ups (20 mg daily for 4 weeks, followed by 10 mg for at least 8 weeks). Doses were weight-adjusted for skeletally immature patients.[16]
-
Primary Endpoint: The primary endpoint was the annualized change in new HO volume, as measured by low-dose whole-body computed tomography (WBCT), compared to the NHS cohort.[16]
KER-047: Phase I Trial
-
Study Design: A trial to evaluate safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy adult volunteers. The trial included single ascending dose and multiple ascending dose cohorts.[10][13]
-
Treatment Regimen: In the multiple ascending dose cohorts, daily oral doses ranging from 50-350 mg were administered for up to 7 days.[10]
-
Primary Endpoint: The primary objectives were to assess safety and tolerability. Pharmacodynamic markers, such as serum hepcidin and iron levels, were measured to confirm target engagement of ALK2.[10][12] A Phase 2 trial in patients with FOP was planned for 2021 but development was later discontinued.[17]
Safety and Tolerability
The safety profiles of both drugs are important considerations, reflecting their different mechanisms of action.
| Drug | Key Adverse Events |
| Palovarotene | Retinoid-associated adverse events were reported in 97% of patients in the MOVE trial.[16] A significant concern is premature physeal closure (PPC) and epiphyseal disorders, observed in 36.8% of patients aged <14 years.[16] Post hoc analyses also showed decreased vertebral bone mineral density and increased fracture risk.[16] |
| KER-047 | In the Phase I trial with healthy volunteers, the most common adverse events were headache, nausea, vomiting, diarrhea, myalgia, lymphopenia, and neutropenia.[10] No serious adverse events were reported.[10][13] |
Summary and Conclusion
Palovarotene and KER-047 represent two distinct therapeutic strategies for FOP. Palovarotene, a RARγ agonist, has demonstrated a significant, albeit modest, reduction in the formation of new heterotopic ossification in a Phase III clinical trial and is an approved treatment option.[7][8][15] Its use is associated with a notable side-effect profile, particularly concerning skeletal development in younger patients.[4][16]
KER-047, a direct inhibitor of the mutated ALK2 enzyme, showed promising target engagement in its Phase I trial.[12][13] However, its clinical development for FOP was halted, meaning its potential efficacy and long-term safety in this patient population remain unevaluated.
For researchers and drug developers, this comparison underscores the challenges in treating FOP. While Palovarotene provides a benchmark as the first approved therapy, its indirect mechanism and safety profile highlight the continued need for novel therapeutic agents. The direct targeting of ALK2, as intended with KER-047, remains a theoretically compelling strategy, though the specific reasons for its discontinuation in FOP development are not detailed in the available resources. Future research will likely continue to explore both direct receptor inhibition and modulation of downstream pathways to improve therapeutic outcomes for individuals living with FOP.
References
- 1. academic.oup.com [academic.oup.com]
- 2. media.neliti.com [media.neliti.com]
- 3. BMP signaling and skeletal development in fibrodysplasia ossificans progressiva (FOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palovarotene (Sohonos), a synthetic retinoid for reducing new heterotopic ossification in fibrodysplasia ossificans progressiva: history, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. Sohonos (palovarotene) for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP), US [clinicaltrialsarena.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Palovarotene reduces heterotopic ossification in juvenile FOP mice but exhibits pronounced skeletal toxicity | eLife [elifesciences.org]
- 10. Keros Therapeutics, Inc. Announces Completion of Dosing of Planned Cohorts in KER-047 Phase 1 Trial and Provides Program Update - Keros Therapeutics [ir.kerostx.com]
- 11. Discovery and development of TRND482477/KER-047 for treating ALK2 dysfunction disorders: FOP and anemia resulting from Iron imbalance | NIH Research Festival [researchfestival.nih.gov]
- 12. Keros Therapeutics, Inc. Announces Completion of Dosing of Planned Cohorts in KER-047 Phase 1 Trial and Provides Program Update - Keros Therapeutics [ir.kerostx.com]
- 13. Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its ALK2 Inhibitor Program, Including KER-047 Phase 1 Data, and KER-050 Preclinical Data, at the Virtual 62nd American Society of Hematology Annual Meeting and Exposition - Keros Therapeutics [ir.kerostx.com]
- 14. researchgate.net [researchgate.net]
- 15. Ipsen to present results from MOVE, the first global Phase III trial in fibrodysplasia ossificans progressiva (FOP), at ASBMR 2020 annual meeting [ipsen.com]
- 16. Reduction of New Heterotopic Ossification (HO) in the Open-Label, Phase 3 MOVE Trial of Palovarotene for Fibrodysplasia Ossificans Progressiva (FOP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ifopa.org [ifopa.org]
A Head-to-Head Comparison of KER-047 and Dorsomorphin for BMP Signaling Inhibition
In the landscape of molecular probes and therapeutic candidates targeting the Bone Morphogenetic Protein (BMP) signaling pathway, KER-047 and Dorsomorphin represent two distinct classes of inhibitors. Dorsomorphin, also known as Compound C, is a widely used research tool, notable for being one of the first small-molecule inhibitors of BMP signaling identified.[1][2] KER-047, a newer entrant, is a clinical-stage drug candidate designed for high potency and selectivity. This guide provides a detailed, data-driven comparison of these two compounds for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the BMP Type I Receptors
Both KER-047 and Dorsomorphin exert their effects by inhibiting the BMP type I receptors, specifically the Activin Receptor-Like Kinases (ALKs), which are crucial for initiating the intracellular signaling cascade.[3] Upon binding of a BMP ligand, the type II receptor phosphorylates and activates the type I receptor (e.g., ALK2, ALK3, ALK6).[1][2] This activated receptor then phosphorylates the receptor-regulated SMADs (SMAD1/5/8).[4] Phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[1][2]
KER-047 is designed as a potent and selective inhibitor of ALK2.[5] In contrast, Dorsomorphin is less selective, inhibiting ALK2, ALK3, and ALK6.[1][2][3] Critically, Dorsomorphin is also a potent inhibitor of AMP-activated protein kinase (AMPK), an off-target effect that can confound experimental results and has limited its therapeutic development.[3][6][7][8]
Quantitative Data Comparison
| Compound | Primary Target(s) | IC50 / Ki | Off-Target(s) of Note | Clinical Development |
| KER-047 | ALK2 | Potent inhibitor (specific IC50 not publicly disclosed) | High selectivity for ALK2 over other TGF-β receptors[9] | Phase 2 trials initiated for iron-deficiency anemia and FOP[10][11] (Program later deprioritized)[12] |
| Dorsomorphin | ALK2, ALK3, ALK6[1][3] | ~0.47 µM (for BMP4-induced SMAD phosphorylation)[1][4][13] | AMPK (Ki = 109 nM)[3][6][8], VEGFR2[14][15] | Preclinical research tool[1] |
Note: IC50 and Ki values are highly dependent on assay conditions and should be compared with caution.
Experimental Protocols
A common method to evaluate the efficacy of BMP pathway inhibitors is to measure the phosphorylation of downstream SMAD proteins (SMAD1/5/8) via Western blot.
Protocol: Western Blot for Phospho-SMAD1/5/8 Inhibition
Objective: To determine the dose-dependent effect of KER-047 and Dorsomorphin on BMP4-induced SMAD1/5/8 phosphorylation in a suitable cell line (e.g., C2C12 myoblasts or Hep3B hepatoma cells).[4]
Materials:
-
Cell line (e.g., C2C12)
-
Cell culture media and supplements
-
Recombinant human BMP4
-
KER-047 and Dorsomorphin (dissolved in DMSO)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[16]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membrane
-
Primary antibodies: Rabbit anti-P-SMAD1/5/8, Rabbit anti-Total SMAD1, and a loading control (e.g., anti-β-tubulin)[17][18]
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Plate C2C12 cells and grow to 80-90% confluency.
-
Serum Starvation: Replace media with serum-free media and incubate for 18-22 hours.
-
Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of KER-047 or Dorsomorphin (or DMSO vehicle control) for 30-60 minutes.[2]
-
BMP Stimulation: Stimulate the cells with BMP4 (e.g., 25 ng/mL) for 30-60 minutes.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase inhibitors.[19]
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[19]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibody against P-SMAD1/5/8 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect signal using an ECL substrate and imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for Total SMAD1 and the loading control to ensure equal protein loading.[2]
-
Data Analysis: Quantify band intensity using densitometry software. Normalize P-SMAD levels to Total SMAD and/or the loading control. Plot the dose-response curve to determine the IC50 value.
Comparative Analysis and Applications
The choice between KER-047 and Dorsomorphin depends entirely on the research or therapeutic goal.
Dorsomorphin remains a valuable tool for initial, exploratory in vitro studies due to its broad availability and extensive characterization in the literature.[7] It was instrumental in early research linking BMP signaling to processes like iron homeostasis.[1][4] However, its significant off-target activity, particularly the potent inhibition of AMPK, necessitates careful experimental design and validation with more selective compounds to confirm that observed effects are genuinely due to BMP pathway inhibition.[6][14][15]
KER-047 represents a significant advancement in selectivity. Developed as a clinical candidate, it was designed to potently inhibit ALK2 with high selectivity over other related kinases.[9] This makes it a superior tool for dissecting the specific roles of ALK2 in biological processes and a more viable candidate for therapeutic development. Clinical trials have explored its use in treating conditions of iron imbalance, such as iron-refractory iron deficiency anemia (IRIDA), by modulating hepcidin expression, and for the rare musculoskeletal disorder fibrodysplasia ossificans progressiva (FOP).[11] While Keros Therapeutics ultimately deprioritized the program, the clinical data generated underscore its potent and selective mechanism of action in vivo.[12]
Conclusion
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. agscientific.com [agscientific.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sec.gov [sec.gov]
- 10. ifopa.org [ifopa.org]
- 11. ashpublications.org [ashpublications.org]
- 12. A Study to Evaluate the Safety and Preliminary Efficacy of a Response-guided Dose Titration of KER-047 in the Treatment of Functional IDA (Iron Deficiency Anemia). [clin.larvol.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubcompare.ai [pubcompare.ai]
- 17. researchgate.net [researchgate.net]
- 18. Transforming Growth Factor β Can Stimulate Smad1 Phosphorylation Independently of Bone Morphogenic Protein Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to ALK2 Inhibitors: KER-047 vs. LDN-193189
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small molecule inhibitors of Activin receptor-like kinase 2 (ALK2): KER-047 and LDN-193189. ALK2, a type I BMP receptor, is a key player in various signaling pathways and a therapeutic target for conditions such as fibrodysplasia ossificans progressiva (FOP) and certain types of anemia. This document summarizes their performance in ALK2 inhibition assays, presents available experimental data, and outlines the methodologies for key experiments.
Data Presentation: Head-to-Head Inhibitor Performance
A direct quantitative comparison of the inhibitory activity of KER-047 and LDN-193189 is crucial for evaluating their potential as research tools and therapeutic agents. While extensive data is available for LDN-193189, specific biochemical potency data for KER-047 is not as readily available in the public domain.
Table 1: Biochemical Inhibition of ALK Family Kinases
| Compound | ALK1 IC50 (nM) | ALK2 IC50 (nM) | ALK3 IC50 (nM) | ALK4 IC50 (nM) | ALK6 IC50 (nM) |
| KER-047 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| LDN-193189 | 0.8[1][2][3] | 0.8[1][2][3] | 5.3[1][2][3] | 101[4] | 16.7[1][2][3] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Table 2: Cellular ALK2 Inhibition
| Compound | Cell-Based ALK2 Inhibition IC50 (nM) | Cell Line | Assay Principle |
| KER-047 | Data not publicly available | - | - |
| LDN-193189 | 5[3] | C2C12 | Inhibition of BMP4-mediated Smad1/5/8 activation |
ALK2 Signaling Pathway and Inhibition
ALK2 is a transmembrane serine/threonine kinase that plays a critical role in the bone morphogenetic protein (BMP) signaling pathway. Upon binding of a BMP ligand, ALK2 forms a complex with a type II BMP receptor, leading to its phosphorylation and activation. Activated ALK2 then phosphorylates downstream SMAD proteins (SMAD1, SMAD5, and SMAD8), which subsequently form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in various cellular processes, including osteogenesis.
Both KER-047 and LDN-193189 are ATP-competitive inhibitors that bind to the kinase domain of ALK2, preventing the phosphorylation of downstream SMAD proteins and thereby inhibiting the signaling cascade.
References
- 1. stemcell.com [stemcell.com]
- 2. LDN193189 GMP | LDN193189 (DM-3189) | ALK2/3 Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
KER-047 in Iron Deficiency Anemia: A Comparative Analysis Against Standard Therapies
An objective comparison of the novel ALK2 inhibitor, KER-047, with established treatments for iron deficiency anemia, supported by available experimental data.
This guide provides a detailed comparison of KER-047, an investigational activin receptor-like kinase-2 (ALK2) inhibitor, with standard-of-care treatments for iron deficiency anemia (IDA). The comparison is based on their distinct mechanisms of action and available clinical trial data. It is important to note that Keros Therapeutics has deprioritized the clinical development of KER-047 for functional iron deficiency, and as such, direct comparative efficacy data from head-to-head clinical trials is unavailable.[1]
Mechanism of Action: A Tale of Two Approaches
Standard iron deficiency anemia therapies directly replenish iron stores. In contrast, KER-047 is designed to modulate the body's own iron regulation system.
Standard Iron Deficiency Anemia Treatments: The primary goal of conventional IDA therapies is to provide the body with the iron it lacks. This is achieved through two main routes:
-
Oral Iron Supplementation: Ferrous sulfate is the most common and cost-effective oral iron formulation.[2][3][4] It is absorbed in the gastrointestinal tract and becomes available for erythropoiesis (red blood cell production).
-
Intravenous (IV) Iron: IV iron is administered directly into the bloodstream and is typically reserved for patients who cannot tolerate oral iron, have poor absorption, or require rapid repletion of iron stores.[2][5]
KER-047: This investigational drug operates by inhibiting ALK2, a receptor involved in the signaling pathway that controls the production of hepcidin, the master regulator of iron homeostasis.[6][7][8][9] By inhibiting ALK2, KER-047 aims to reduce hepcidin levels.[6] Lower hepcidin levels are expected to increase iron absorption from the gut and facilitate the release of iron from internal stores, making it available for red blood cell production.[8][9]
Signaling Pathway of KER-047
Efficacy Data: A Look at the Available Evidence
Direct comparisons of efficacy between KER-047 and standard treatments are not possible due to the differing stages of their clinical development and the discontinuation of the KER-047 program for this indication. The following tables summarize the available data for each.
KER-047 Clinical Data (Phase 1 & 2)
The clinical data for KER-047 in the context of iron deficiency is limited to a Phase 1 study in healthy volunteers and preliminary results from a Phase 2 trial in a single patient with Iron-Refractory Iron Deficiency Anemia (IRIDA), a rare genetic disorder characterized by high hepcidin levels.[6][7]
| Parameter | Phase 1 (Healthy Volunteers) | Phase 2 (Single IRIDA Patient) |
| Population | Healthy Adults | One patient with IRIDA |
| Dosage | Single ascending doses (1-450 mg) and multiple ascending doses (50-350 mg daily for up to 7 days)[8][9] | 25 mg once daily for 2 weeks[6][7] |
| Key Findings | - Dose-related increases in serum iron and transferrin saturation (TSAT)[8] - Decreases in serum ferritin, suggesting mobilization of iron stores[8] - Decreases in serum hepcidin[8] - Increases in reticulocyte hemoglobin content[6][9] | - Decrease in hepcidin and serum ferritin levels - Increase in reticulocyte hemoglobin - Stable hemoglobin concentration and mean corpuscular volume[6] |
| Adverse Events | Generally well-tolerated. Reported adverse events included abdominal discomfort, dizziness, fatigue, and lymphopenia. | Intermittent dizziness (determined to be unrelated to the study drug). No serious adverse events were reported.[7] |
Standard Iron Deficiency Anemia Treatment Efficacy
The efficacy of standard IDA treatments is well-established through extensive clinical use and numerous studies.
| Parameter | Oral Iron (e.g., Ferrous Sulfate) | Intravenous (IV) Iron |
| Typical Dosage | 65 mg elemental iron (324 mg ferrous sulfate) once daily or every other day.[2] | Varies by formulation; can replace iron deficits in 1-2 infusions.[2] |
| Expected Hemoglobin Response | An increase of approximately 2 g/dL after 3-4 weeks of treatment.[2] A rise of ≥1.0 g/dL by day 14 is predictive of a good overall response.[2] | Can achieve therapeutic targets more rapidly than oral iron in certain situations.[2] |
| Time to Anemia Resolution | Anemia should resolve in up to 80% of patients within six months.[2] | Generally faster than oral iron, especially in cases of malabsorption or significant ongoing blood loss. |
| Common Side Effects | Gastrointestinal side effects (e.g., nausea, constipation, abdominal pain) are common and can affect compliance.[5] | Infusion-related reactions can occur, though true anaphylaxis is rare.[2] |
Experimental Protocols
KER-047 Phase 2 Clinical Trial in IRIDA (KER-047-IR-201)
This was a two-part, open-label, dose-escalation and dose-expansion trial.[7]
-
Part 1 (Dose Escalation): Consisted of up to four ascending-dose cohorts, starting at 25 mg once daily. Participants received KER-047 for a 2-week period, followed by a 2-week washout period.[7]
-
Key Eligibility Criteria: Included a diagnosis of IRIDA based on genotype, transferrin saturation <15%, ferritin levels of 50-700 µg/L, and hemoglobin below sex-specific thresholds.[7]
-
Primary Objective: Safety.[7]
-
Secondary Objectives: Pharmacokinetic and pharmacodynamic analyses.[7]
Typical Clinical Trial Workflow for Iron Deficiency Anemia
Summary and Conclusion
KER-047 represents a novel, targeted approach to treating anemias characterized by iron dysregulation, such as IRIDA, by modulating hepcidin. The preliminary data from early-phase clinical trials demonstrated a promising pharmacodynamic profile, with evidence of iron mobilization.[8] However, the clinical development for broader forms of iron deficiency anemia has been halted, meaning its full potential and comparative efficacy against standard treatments will not be elucidated in the near future.[1]
Standard treatments, namely oral and IV iron supplementation, remain the cornerstone of IDA management.[2][10] Their efficacy in increasing hemoglobin levels and resolving anemia is well-documented, although oral therapies can be limited by gastrointestinal side effects.[2][5]
For researchers and drug development professionals, the story of KER-047 highlights the potential of targeting the hepcidin pathway. While this specific agent may not move forward for IDA, the mechanism of action remains a valid and intriguing target for future therapeutic development in disorders of iron metabolism.
References
- 1. A Study to Evaluate the Safety and Preliminary Efficacy of a Response-guided Dose Titration of KER-047 in the Treatment of Functional IDA (Iron Deficiency Anemia). [clin.larvol.com]
- 2. droracle.ai [droracle.ai]
- 3. Iron Deficiency Anemia Treatment & Management: Approach Considerations, Iron Therapy, Management of Hemorrhage [emedicine.medscape.com]
- 4. Iron Deficiency Anemia Medication: Iron Products [emedicine.medscape.com]
- 5. Management of Iron Deficiency Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. marketscreener.com [marketscreener.com]
- 8. researchgate.net [researchgate.net]
- 9. Paper: Administration of KER-047, a Novel ALK2 Inhibitor, Elicited Robust and Sustained Increases in Serum Iron in Healthy Participants [ash.confex.com]
- 10. droracle.ai [droracle.ai]
Validating the Selectivity of KER-047 for ALK2 Over Other TGF-β Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selectivity of KER-047, an investigational activin receptor-like kinase-2 (ALK2) inhibitor. While specific quantitative data on the selectivity profile of KER-047 against a comprehensive panel of Transforming Growth Factor-β (TGF-β) receptors are not publicly available, this document outlines the established mechanism of action of KER-047, presents a template for evaluating kinase inhibitor selectivity based on related compounds, and details the experimental protocols typically employed in such assessments.
Introduction to KER-047 and ALK2 Inhibition
KER-047 is a novel, orally administered small molecule designed to potently and selectively inhibit ALK2, a type I TGF-β receptor.[1] Dysregulation of ALK2 signaling is a key driver in several diseases, including fibrodysplasia ossificans progressiva (FOP) and iron-refractory iron deficiency anemia (IRIDA).[2][3] By selectively targeting ALK2, KER-047 aims to normalize downstream signaling pathways, thereby addressing the underlying pathophysiology of these conditions. The development of selective ALK2 inhibitors is crucial to minimize off-target effects that could arise from inhibiting other closely related TGF-β receptors, which can lead to adverse events such as cardiotoxicity.
Quantitative Selectivity of ALK2 Inhibitors
Direct comparative data detailing the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) of KER-047 against a panel of TGF-β family receptors is not available in the public domain. However, to illustrate how the selectivity of an ALK2 inhibitor is typically presented, the following table shows data for LDN-212854, another ALK2-biased inhibitor. This data provides a framework for understanding the desired selectivity profile for such compounds.
Table 1: Example Selectivity Profile of an ALK2 Inhibitor (LDN-212854)
| TGF-β Receptor | IC50 (nM) | Fold Selectivity vs. ALK2 |
| ALK2 | 1.2 | 1 |
| ALK1 | 16 | 13 |
| ALK3 | 3.2 | 2.7 |
| ALK4 | >10,000 | >8,333 |
| ALK5 | 8,400 | 7,000 |
| ALK6 | 1.8 | 1.5 |
Data for LDN-212854 is sourced from a representative study and is intended for illustrative purposes.[4] A higher fold selectivity indicates a greater specificity for the target receptor (ALK2) over other receptors.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile involves a series of robust biochemical and cellular assays. The following are detailed methodologies for key experiments cited in the evaluation of ALK2 inhibitors.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of purified kinase domains in the presence of an inhibitor.
-
Reagents and Materials:
-
Purified recombinant human ALK1, ALK2, ALK3, ALK4, ALK5, and ALK6 kinase domains.
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Myelin Basic Protein (MBP) or a specific peptide substrate.
-
[γ-³²P]ATP (radiolabeled ATP).
-
KER-047 or other test compounds serially diluted in DMSO.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
The kinase reaction is initiated by adding the purified kinase to a reaction mixture containing the kinase buffer, substrate, and the test inhibitor at various concentrations.
-
The reaction is started by the addition of [γ-³²P]ATP.
-
The mixture is incubated at 30°C for a specified period (e.g., 45 minutes).
-
The reaction is stopped, and the reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
The plate is washed to remove unincorporated [γ-³²P]ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the ability of a compound to displace a fluorescent tracer from the ATP-binding pocket of the target kinase in living cells.
-
Reagents and Materials:
-
HEK293 cells.
-
Plasmid encoding ALK2-NanoLuc® fusion protein.
-
NanoBRET™ fluorescent tracer.
-
Transfection reagent.
-
Opti-MEM® I Reduced Serum Medium.
-
KER-047 or other test compounds serially diluted in DMSO.
-
Luminometer capable of measuring BRET ratios.
-
-
Procedure:
-
HEK293 cells are transfected with the ALK2-NanoLuc® fusion construct.
-
Transfected cells are seeded into 96-well plates and incubated.
-
The cells are treated with the NanoBRET™ tracer and varying concentrations of the test inhibitor.
-
After an incubation period, the NanoLuc® substrate is added.
-
The Bioluminescence Resonance Energy Transfer (BRET) signal is measured on a luminometer. The BRET ratio is calculated from the acceptor emission divided by the donor emission.
-
A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor. IC50 values are determined from the dose-response curve.
-
Visualizing Signaling Pathways and Experimental Workflows
TGF-β/BMP Signaling Pathway
The diagram below illustrates the canonical TGF-β/BMP signaling pathway, highlighting the central role of ALK2 and the point of inhibition by KER-047. TGF-β superfamily ligands (like BMPs) bind to type II receptors, which then recruit and phosphorylate type I receptors such as ALK2. Activated ALK2 phosphorylates downstream SMAD proteins (SMAD1/5/8), leading to their translocation to the nucleus and regulation of target gene expression.
References
- 1. Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its ALK2 Inhibitor Program, Including KER-047 Phase 1 Data, and KER-050 Preclinical Data, at the Virtual 62nd American Society of Hematology Annual Meeting and Exposition - Keros Therapeutics [ir.kerostx.com]
- 2. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Emerging Therapies for Fibrodysplasia Ossificans Progressiva
For Researchers, Scientists, and Drug Development Professionals
Fibrodysplasia Ossificans Progressiva (FOP) is an exceedingly rare and debilitating genetic disorder characterized by the progressive formation of heterotopic bone in muscles, tendons, and ligaments. This relentless process, often triggered by trauma or inflammation, leads to cumulative disability and a severely shortened lifespan. The underlying cause of FOP is a gain-of-function mutation in the ACVR1 gene, which encodes the ALK2 receptor, a type I bone morphogenetic protein (BMP) receptor. This mutation leads to aberrant activation of the BMP signaling pathway, the central driver of the disease's pathology. In recent years, a deeper understanding of the molecular mechanisms of FOP has spurred the development of several promising therapeutic agents. This guide provides a comparative review of four emerging therapies: Palovarotene, Garetosmab, Saracatinib, and Fidrisertib, offering insights into their mechanisms of action, clinical trial data, and the experimental protocols used to evaluate their efficacy.
Comparative Analysis of Emerging FOP Therapies
The following table summarizes the key characteristics and clinical trial outcomes of the four emerging therapies for FOP.
| Therapy | Target/Mechanism of Action | Company | Phase of Development | Key Efficacy Results | Key Safety Findings |
| Palovarotene (Sohonos™) | Retinoic Acid Receptor γ (RARγ) Agonist | Ipsen | Approved in some countries | MOVE Trial (Phase 3): 62% reduction in mean annualized new heterotopic ossification (HO) volume compared to untreated patients (8,821 mm³ vs. 23,318 mm³; p=0.0292).[1] | Premature physeal closure (PPC) in 27.1% of skeletally immature participants. Other adverse events are consistent with the retinoid class, including mucocutaneous and musculoskeletal events.[1] |
| Garetosmab (REGN2477) | Monoclonal Antibody against Activin A | Regeneron Pharmaceuticals | Phase 3 (OPTIMA Trial) | LUMINA-1 Trial (Phase 2): ~90% reduction in new HO formation.[2] Decreased total lesion activity by 25% compared to placebo (p=0.07).[2] 50% reduction in patient-reported flare-ups (p=0.03).[2] | Generally well-tolerated with most adverse events being mild to moderate.[2] |
| Saracatinib (AZD0530) | ACVR1/ALK2 Kinase Inhibitor | AstraZeneca (Investigator-Initiated Trial) | Phase 2 (STOPFOP Trial) | Preclinical data in FOP mouse models showed potent inhibition of HO development.[3][4] Clinical trial results are not yet published. | Safety data from over 600 patients in other clinical trials (oncology) are available, suggesting a generally manageable safety profile. |
| Fidrisertib (IPN60130) | Selective ACVR1/ALK2 Kinase Inhibitor | Ipsen | Phase 2 (FALKON Trial) | Preclinical studies demonstrated that it selectively targets the mutant FOP receptor. Clinical trial results are not yet published. | The ongoing FALKON trial is evaluating the safety of two different dosing regimens. |
Signaling Pathways and Therapeutic Intervention
The central pathology of FOP lies in the dysregulation of the Bone Morphogenetic Protein (BMP) signaling pathway, specifically through the ACVR1 receptor. The following diagram illustrates this pathway and the points of intervention for the discussed therapies.
References
KER-047: A Comparative Analysis of Its Therapeutic Window Against Other ALK2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic window of KER-047, a potent and selective Activin Receptor-Like Kinase 2 (ALK2) inhibitor, with other notable ALK2 inhibitors. The information is intended to assist researchers and drug development professionals in evaluating the potential of these compounds for therapeutic applications, primarily in the context of iron-deficiency anemia and fibrodysplasia ossificans progressiva (FOP).
Executive Summary
KER-047 has demonstrated promising selectivity for ALK2, a key regulator of iron homeostasis. Preclinical data suggests it possesses low nanomolar potency. Clinical evaluation in Phase 1 trials has provided initial safety and tolerability data in healthy volunteers. This guide benchmarks KER-047 against other well-characterized ALK2 inhibitors, focusing on their potency, selectivity, and available safety profiles to provide a comprehensive overview of their respective therapeutic windows.
Comparative Analysis of ALK2 Inhibitors
The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the range between the minimum effective concentration and the concentration at which toxicity occurs. For kinase inhibitors, this is often assessed by comparing in vitro potency (e.g., IC50) against toxicity data from preclinical and clinical studies.
| Inhibitor | Target(s) | In Vitro Potency (IC50) | Key Toxicities / Safety Observations |
| KER-047 | ALK2 | Low Nanomolar (specific value not publicly disclosed) | Phase 1 (Human): Lymphopenia and neutropenia observed at higher doses (200 mg and 350 mg)[1]. No serious adverse events reported at doses up to 350 mg daily for 7 days. |
| LDN-193189 | ALK1, ALK2, ALK3, ALK6 | ALK2: ~0.8-5 nM[2] ALK3: ~30 nM | Preclinical (Animal): Dose-limiting toxicity observed, including a 10% body weight loss in animal models.[3] Significant off-target activity on RIPK2.[4] |
| LDN-212854 | ALK2 (biased) | ALK2: ~1.2 nM | Preclinical (Animal): Showed efficacy in a mouse model of FOP and was well-tolerated at effective doses.[5] Exhibits greater selectivity for ALK2 over other ALK subtypes compared to LDN-193189.[6] |
| K02288 | ALK2 | ALK2: ~1.2 nM | Preclinical: Limited publicly available toxicity data. Poor solubility has been noted, which can affect its cellular potency.[7] |
| Dorsomorphin | ALK2, AMPK, others | ALK2: ~10-fold less potent than LDN-193189 | Preclinical: Significant off-target activity and lack of metabolic stability.[6] |
| DMH1 | ALK2 | ALK2: ~10-fold less potent than LDN-193189 | Preclinical: Limited publicly available toxicity data. |
Signaling Pathway of ALK2 Inhibition
The diagram below illustrates the canonical Bone Morphogenetic Protein (BMP) signaling pathway and the point of intervention for ALK2 inhibitors. BMP ligands bind to a complex of Type I (e.g., ALK2) and Type II receptors, leading to the phosphorylation of the Type I receptor. This activated receptor then phosphorylates downstream SMAD proteins (SMAD1/5/8), which form a complex with SMAD4 and translocate to the nucleus to regulate gene expression. ALK2 inhibitors competitively bind to the ATP-binding pocket of the ALK2 kinase domain, preventing its activation and subsequent downstream signaling.
Caption: ALK2 signaling pathway and the mechanism of inhibition by KER-047.
Experimental Protocols
In Vitro ALK2 Kinase Inhibition Assay (Biochemical Assay)
This protocol is a generalized representation based on commonly used methods for assessing kinase inhibitor potency.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the ALK2 kinase.
Materials:
-
Recombinant human ALK2 kinase domain
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
ATP
-
Substrate (e.g., a generic kinase substrate like casein or a specific peptide substrate)
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the ALK2 enzyme and the substrate in the kinase buffer.
-
Add serial dilutions of the test compound or vehicle control to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which correlates with kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Cell Viability Assay (e.g., MTT or MTS Assay)
This protocol provides a general framework for assessing the cytotoxic effects of kinase inhibitors on cultured cells.
Objective: To determine the half-maximal effective concentration (EC50) or cytotoxic concentration (CC50) of a test compound on cell viability.
Materials:
-
A suitable cell line (e.g., HEK293, C2C12)
-
Complete cell culture medium
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control.
-
Incubate the cells for a specified duration (e.g., 48-72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the EC50 or CC50 value.
Conclusion
KER-047 presents as a potent and selective ALK2 inhibitor with a defined, albeit narrow, therapeutic window observed in early clinical trials. While direct cross-trial comparisons are challenging, the available data suggests a safety profile that warrants further investigation, particularly in patient populations where the therapeutic benefits of ALK2 inhibition are significant. The preclinical profiles of other ALK2 inhibitors, such as LDN-212854, highlight the potential for developing highly selective agents with favorable therapeutic windows. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these and other novel kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of KER047
Disclaimer: As an investigational drug, specific handling and disposal protocols for KER-047 are determined by the manufacturer, Keros Therapeutics, and outlined in the official study documentation provided to clinical trial sites. In the absence of a publicly available Safety Data Sheet (SDS), this document provides essential safety and logistical information based on general best practices for the disposal of investigational drugs. Personnel handling KER-047 must consult their institution's Environmental Health and Safety (EHS) department and the specific study protocol for definitive guidance.
Immediate Safety and Operational Plan
KER-047 is a potent inhibitor of activin receptor-like kinase-2 (ALK2). While a specific hazard classification is not publicly available, its biological activity and observed adverse events in clinical trials, such as lymphopenia and neutropenia, necessitate handling it with a high degree of caution. All personnel must adhere to the principle of minimizing exposure.
Personal Protective Equipment (PPE): At a minimum, personnel involved in the handling and disposal of KER-047 should wear:
-
Safety glasses or goggles
-
A lab coat or disposable gown
-
Chemical-resistant gloves (nitrile or neoprene)
Spill Management: In the event of a spill, the area should be immediately secured. Spill kits containing absorbent materials, appropriate cleaning agents, and waste disposal bags should be readily available. The institution's EHS protocol for cytotoxic or potent compound spills should be followed.
Disposal Plan for KER-047
The disposal of investigational drugs is governed by a hierarchy of regulations and guidelines, starting from federal and state regulations down to institutional and study-specific protocols.
The primary determinant for the disposal pathway of an investigational drug is its classification as hazardous or non-hazardous. Given the potent biological activity of KER-047, it is prudent to manage it as a potentially hazardous substance unless explicitly stated otherwise by the manufacturer.
The following table summarizes the key considerations for the disposal of KER-047, based on general guidelines for investigational drugs.
| Consideration | Non-Hazardous Waste Stream | Hazardous Waste Stream (Recommended for KER-047) |
| Segregation | Disposed of with other non-hazardous pharmaceutical waste. | Must be segregated from all other waste streams. |
| Containerization | Placed in designated non-hazardous pharmaceutical waste containers. | Disposed of in a dedicated, leak-proof, and clearly labeled hazardous waste container (e.g., a white 5-gallon screw-top container as per some institutional guidelines)[1]. |
| Labeling | Labeled as "Non-Hazardous Pharmaceutical Waste." | Labeled with "Hazardous Waste," the name of the drug (KER-047), and other required identifiers as per institutional and federal regulations. |
| Storage | Stored in a secure area designated for non-hazardous waste. | Stored in a designated, secure hazardous waste accumulation area with limited access. |
| Final Disposal | May be incinerated or disposed of via other approved methods for non-hazardous pharmaceuticals. | Must be transported by a licensed hazardous waste vendor for incineration at a permitted facility[1]. |
| Documentation | Documented on drug accountability records. | Requires detailed documentation, including a certificate of destruction, which should be retrievable[1]. |
Experimental Protocols: Disposal Workflow
The following workflow provides a step-by-step process for the proper disposal of KER-047, from initial handling to final documentation. This workflow is based on standard procedures for investigational drugs and should be adapted to specific institutional and study protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
